4-(2,4-Dimethylphenyl)-4-oxobutanoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(2,4-dimethylphenyl)-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-8-3-4-10(9(2)7-8)11(13)5-6-12(14)15/h3-4,7H,5-6H2,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYLUOTCHTVZCDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)CCC(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70303878 | |
| Record name | 4-(2,4-Dimethylphenyl)-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70303878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15880-03-2 | |
| Record name | 15880-03-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163163 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-(2,4-Dimethylphenyl)-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70303878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 4-(2,4-Dimethylphenyl)-4-oxobutanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of 4-(2,4-Dimethylphenyl)-4-oxobutanoic acid. This document is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis and drug development by consolidating available data, outlining experimental protocols, and exploring potential avenues for future research.
Core Chemical Properties
This compound, also known by its synonym 3-(2,4-dimethylbenzoyl)propionic acid, is an aromatic ketoacid. Its core structure consists of a butanoic acid chain attached to a 2,4-dimethylphenyl group via a ketone. This seemingly simple molecule holds potential for further chemical derivatization and exploration of its biological activities.
Physicochemical Data
A summary of the key physicochemical properties of this compound is presented in the table below. These values are crucial for understanding the compound's behavior in various experimental settings.
| Property | Value | Source |
| CAS Number | 15880-03-2 | --INVALID-LINK-- |
| Molecular Formula | C₁₂H₁₄O₃ | --INVALID-LINK-- |
| Molecular Weight | 206.24 g/mol | --INVALID-LINK-- |
| Appearance | Light yellow to off-white powder | --INVALID-LINK-- |
Synthesis and Experimental Protocols
The primary route for the synthesis of this compound is the Friedel-Crafts acylation of 1,3-dimethylbenzene (m-xylene) with succinic anhydride. This electrophilic aromatic substitution reaction is a fundamental method for the formation of aryl ketones.
General Friedel-Crafts Acylation Protocol
This protocol describes a solvent-free method for the synthesis of this compound. This approach is environmentally friendly and often leads to high yields.
Materials:
-
1,3-Dimethylbenzene (m-xylene)
-
Succinic anhydride
-
Anhydrous aluminum chloride (AlCl₃)
-
Crushed ice
-
Concentrated hydrochloric acid
-
Water
Procedure:
-
In a fume hood, combine succinic anhydride (1.0 molar equivalent) and powdered anhydrous aluminum chloride (2.0 molar equivalents) in a mortar.
-
Grind the mixture with a pestle for approximately one minute to ensure thorough mixing.
-
Add 1,3-dimethylbenzene (1.0 molar equivalent) to the solid mixture.
-
Continue to grind the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). A typical reaction time is around 8 minutes.[1]
-
Upon completion, carefully transfer the reaction mixture to a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.
-
The solid product will precipitate. Collect the solid by vacuum filtration.
-
Wash the collected solid with cold water to remove any remaining acid and inorganic salts.
-
The product can be further purified by recrystallization from a suitable solvent if necessary.
Spectral Data Analysis
Predicted ¹H NMR Spectral Data
The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the methylene protons of the butanoic acid chain, and the methyl groups on the phenyl ring.
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| Aromatic CH | ~7.0-7.8 | Multiplet | 3H |
| -CH₂- (adjacent to C=O) | ~3.2 | Triplet | 2H |
| -CH₂- (adjacent to COOH) | ~2.8 | Triplet | 2H |
| Aromatic -CH₃ | ~2.3-2.5 | Singlet | 6H |
| Carboxylic Acid -OH | >10 | Broad Singlet | 1H |
Predicted ¹³C NMR Spectral Data
The carbon NMR spectrum will provide information on the carbon framework of the molecule.
| Carbon | Predicted Chemical Shift (ppm) |
| Carbonyl (C=O) | ~198-202 |
| Carboxylic Acid (COOH) | ~175-180 |
| Aromatic C (quaternary) | ~135-145 |
| Aromatic CH | ~125-135 |
| -CH₂- (adjacent to C=O) | ~33 |
| -CH₂- (adjacent to COOH) | ~29 |
| Aromatic -CH₃ | ~20-22 |
Predicted Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule.
| Functional Group | Expected Wavenumber (cm⁻¹) | Description |
| O-H (Carboxylic Acid) | 2500-3300 (broad) | Stretching vibration |
| C-H (Aromatic) | 3000-3100 | Stretching vibration |
| C-H (Aliphatic) | 2850-3000 | Stretching vibration |
| C=O (Ketone) | 1680-1700 | Stretching vibration |
| C=O (Carboxylic Acid) | 1700-1725 | Stretching vibration |
| C=C (Aromatic) | 1450-1600 | Stretching vibration |
Predicted Mass Spectrometry Fragmentation
In mass spectrometry using electron ionization (EI), the molecule is expected to fragment in a predictable manner. The molecular ion peak (M⁺) would be observed at m/z 206. Key fragmentation patterns would likely involve the loss of the carboxylic acid group and cleavage at the carbonyl group.
Potential Biological Activity and Signaling Pathways
While direct biological studies on this compound are limited, the broader class of 4-aryl-4-oxobutanoic acids and benzoylpropionic acid derivatives has been investigated for various pharmacological activities.[1][2]
Anti-inflammatory and Analgesic Potential
Many arylpropionic acid derivatives are well-known nonsteroidal anti-inflammatory drugs (NSAIDs).[3] The mechanism of action for these compounds often involves the inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins, mediators of inflammation and pain.[3] Studies on compounds structurally related to this compound have shown anti-inflammatory and analgesic properties.[1][2][4] For instance, 3-benzoylpropionic acid has demonstrated significant anti-inflammatory activity in in vivo models, marked by a reduction in cell migration and levels of nitric oxide and prostaglandin E2.[2]
Future Research Directions
The information presented in this guide highlights that while the fundamental chemistry of this compound is understood, its biological profile remains largely unexplored. Future research should focus on:
-
Definitive Spectral Analysis: Obtaining and publishing high-resolution NMR, IR, and mass spectra to create a definitive reference for this compound.
-
Biological Screening: Conducting in vitro and in vivo studies to evaluate its potential anti-inflammatory, analgesic, and other pharmacological activities.
-
Mechanism of Action Studies: If biological activity is confirmed, elucidating the specific molecular targets and signaling pathways involved.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing derivatives to understand how modifications to the chemical structure impact its biological activity.
This compound represents a promising starting point for the development of new therapeutic agents, and further investigation is warranted to unlock its full potential.
References
- 1. In Silico Evaluation of Ibuprofen and Two Benzoylpropionic Acid Derivatives with Potential Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 4. researchgate.net [researchgate.net]
An In-depth Technical Guide to 4-(2,4-Dimethylphenyl)-4-oxobutanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of 4-(2,4-Dimethylphenyl)-4-oxobutanoic acid, a keto-substituted carboxylic acid. While specific data for this particular isomer is limited in publicly available scientific literature, this document outlines its logical synthesis, expected physicochemical properties, and spectral characteristics based on established chemical principles and data from closely related isomers. The potential for this class of compounds in medicinal chemistry and drug development is also discussed, providing a framework for future research and application.
The primary synthetic route to this compound is the Friedel-Crafts acylation of 1,3-dimethylbenzene (m-xylene) with succinic anhydride. This electrophilic aromatic substitution is a cornerstone of organic synthesis for creating aryl ketones. The directing effects of the two methyl groups on the aromatic ring predominantly favor acylation at the 4-position, leading to the desired product.
Physicochemical and Spectral Data
A definitive CAS Number for this compound could not be located in publicly accessible databases, suggesting it is a less commonly synthesized or documented isomer compared to its analogs. For comparative purposes, the following table summarizes key data for the closely related 2,5- and 3,4-dimethylphenyl isomers. It is anticipated that the properties of the 2,4-dimethyl isomer would be of a similar magnitude.
| Property | 4-(2,5-Dimethylphenyl)-4-oxobutanoic acid | 4-(3,4-Dimethylphenyl)-4-oxobutanoic acid |
| CAS Number | 5394-59-2[1][2] | 51036-98-7[3] |
| Molecular Formula | C₁₂H₁₄O₃[1][2] | C₁₂H₁₄O₃[3] |
| Molecular Weight | 206.24 g/mol [2][3] | 206.24 g/mol [3] |
| Appearance | Colorless crystalline solid[4] | White powder[5] |
| Melting Point | 100-104 °C[4] | Not specified |
| Boiling Point | Not specified | Not specified |
| Solubility | Soluble in chloroform and dimethylformamide; insoluble in water.[4] | Not specified |
Spectral Data Interpretation
The structural confirmation of this compound would rely on standard spectroscopic techniques:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the two methyl groups on the phenyl ring, and the methylene protons of the butanoic acid chain. The chemical shifts and splitting patterns would be characteristic of the 1,2,4-trisubstituted benzene ring.
-
¹³C NMR: The carbon NMR spectrum would reveal unique resonances for each carbon atom in the molecule, including the carbonyl carbons of the ketone and carboxylic acid, the aromatic carbons, the methyl carbons, and the methylene carbons.
-
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by strong absorption bands corresponding to the C=O stretching vibrations of the ketone and the carboxylic acid. The O-H stretch of the carboxylic acid would also be prominent as a broad band.
-
Mass Spectrometry: Mass spectral analysis would show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve cleavage of the butanoic acid side chain.
Synthesis via Friedel-Crafts Acylation
The most direct and industrially scalable method for the synthesis of this compound is the Friedel-Crafts acylation of m-xylene with succinic anhydride, catalyzed by a Lewis acid such as aluminum chloride (AlCl₃).
Experimental Protocol
Materials:
-
m-Xylene (1,3-dimethylbenzene)
-
Succinic anhydride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM) or another suitable inert solvent
-
Hydrochloric acid (HCl), concentrated
-
Water
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Ice
Procedure:
-
Reaction Setup: A three-necked round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser fitted with a gas trap to handle the evolving HCl gas. The apparatus should be dried to prevent moisture from deactivating the catalyst.
-
Catalyst Suspension: Anhydrous aluminum chloride (approximately 2.2 molar equivalents relative to succinic anhydride) is suspended in a dry, inert solvent such as dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: A solution of succinic anhydride (1 molar equivalent) and m-xylene (can be used as the solvent or in slight excess) is added dropwise to the stirred suspension of aluminum chloride at a controlled temperature, typically between 0 and 5 °C, to manage the exothermic reaction.
-
Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).
-
Workup: The reaction mixture is carefully quenched by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Extraction: The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). The organic extracts are combined.
-
Washing: The combined organic phase is washed sequentially with water, a saturated aqueous solution of sodium bicarbonate (to remove any unreacted succinic acid), and finally with brine.
-
Drying and Solvent Removal: The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to afford the final product as a crystalline solid.
Diagrams
Caption: Experimental workflow for the synthesis of this compound.
Caption: Key mechanistic steps in the Friedel-Crafts acylation.
Biological Activity and Signaling Pathways
There is a notable absence of published scientific literature detailing the specific biological activities, mechanisms of action, or associated signaling pathways for this compound. However, structurally related compounds have been investigated for their pharmacological potential. For instance, derivatives of 4-oxo-butanoic acid have been explored for various therapeutic applications, including as anti-inflammatory agents.[6]
Future research could involve screening this compound and its derivatives in a variety of biological assays to elucidate any potential therapeutic effects. Given the structural motifs, investigations into its activity as an enzyme inhibitor or a receptor ligand could be promising starting points.
Conclusion
This compound represents a specific isomer within a class of compounds that are readily accessible through well-established synthetic methodologies like the Friedel-Crafts acylation. While detailed characterization and biological evaluation of this particular isomer are not widely reported, this guide provides a solid foundation for its synthesis and purification. The provided data on related isomers serves as a valuable reference point for researchers. The potential for this and similar molecules in drug discovery warrants further investigation to uncover their biological functions and therapeutic applications.
References
- 1. 4-(2,5-Dimethylphenyl)-4-oxobutanoic acid - Wikidata [wikidata.org]
- 2. 4-(2,5-Dimethylphenyl)-4-oxobutanoic acid | C12H14O3 | CID 220095 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-(3,4-Dimethylphenyl)-4-oxobutanoic acid | C12H14O3 | CID 316972 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
- 5. barcelonafinechemicals.com [barcelonafinechemicals.com]
- 6. Pharmacological profile of 4-(2',4'-difluorobiphenyl-4-yl)-2-methylbutyric acid (deoxoflobufen) - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-(2,4-Dimethylphenyl)-4-oxobutanoic Acid and its Analogs in Drug Discovery
Abstract: This technical guide provides a comprehensive overview of 4-(2,4-Dimethylphenyl)-4-oxobutanoic acid, a member of the aryl-oxobutanoic acid class of compounds. Due to the limited publicly available data on this specific molecule, this document expands its scope to include closely related and better-characterized analogs. The guide details the physicochemical properties, general synthetic methodologies, and potential applications of this chemical family, with a focus on their role as intermediates in pharmaceutical synthesis. Experimental workflows and hypothetical biological pathways based on known analogs are presented to provide a framework for future research and development. This document is intended for researchers, medicinal chemists, and professionals in the field of drug development.
Introduction and Chemical Identity
The International Union of Pure and Applied Chemistry (IUPAC) name for the compound of interest is This compound . It belongs to a class of keto-acids that serve as versatile building blocks in organic synthesis. While specific experimental data for this compound is sparse in peer-reviewed literature, its structural analogs have found significant applications, particularly as precursors in the synthesis of active pharmaceutical ingredients (APIs).
This guide will leverage data from structurally similar compounds, such as 4-(2,4-difluorophenyl)-4-oxobutanoic acid and various dimethylphenyl isomers, to provide a thorough technical overview. These analogs offer valuable insights into the expected chemical properties and potential utility of this compound.
Physicochemical Properties
Quantitative data for this compound is not widely reported. However, we can compile the properties of several closely related analogs to provide a comparative reference. The table below summarizes key physicochemical data for various aryl-oxobutanoic acids, sourced from publicly available databases.
| Property | 4-(2,5-Dimethylphenyl)-4-oxobutanoic acid[1] | 4-(3,4-Dimethylphenyl)-4-oxobutanoic acid[2] | 4-(3,5-Dimethylphenyl)-4-oxobutanoic acid[3] | 4-(4-Methylphenyl)-4-oxobutanoic acid[4][5] |
| Molecular Formula | C₁₂H₁₄O₃ | C₁₂H₁₄O₃ | C₁₂H₁₄O₃ | C₁₁H₁₂O₃ |
| Molecular Weight | 206.24 g/mol | 206.24 g/mol | 206.24 g/mol | 192.21 g/mol |
| CAS Number | 5394-59-2 | 51036-98-7 | 36440-58-1 | 4619-20-9 |
| Appearance | Colorless crystalline solid[6] | White powder[7] | - | White powder |
| Melting Point | 100-104 °C[6] | - | - | 127-130 °C |
| Solubility | Soluble in chloroform and dimethylformamide; insoluble in water.[6] | - | - | Insoluble in water |
Synthesis of Aryl-oxobutanoic Acids
The most common and industrially scalable method for synthesizing 4-aryl-4-oxobutanoic acids is the Friedel-Crafts acylation .[4][8] This electrophilic aromatic substitution reaction involves the acylation of an aromatic substrate (in this case, 1,3-dimethylbenzene or xylene) with succinic anhydride, typically using a strong Lewis acid catalyst like anhydrous aluminum chloride (AlCl₃).
General Experimental Protocol: Friedel-Crafts Acylation
The following protocol is a generalized procedure based on the synthesis of analogous compounds.[8]
-
Reaction Setup: A three-necked round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon). Anhydrous aluminum chloride (AlCl₃, ~2.2 equivalents) is suspended in an inert solvent such as dichloromethane (DCM).
-
Reagent Addition: The flask is cooled in an ice bath. Succinic anhydride (1.0 equivalent) is added portion-wise to the stirred suspension.
-
Acylation: The aromatic substrate (e.g., 1,3-dimethylbenzene, 1.0 equivalent) is added dropwise to the reaction mixture at a controlled temperature (typically 0-5 °C) to manage the exothermic reaction.
-
Reaction Completion: After the addition is complete, the mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Workup: The reaction is carefully quenched by pouring the mixture onto a mixture of crushed ice and concentrated hydrochloric acid (HCl). This step hydrolyzes the aluminum chloride complex.
-
Extraction: The organic layer is separated, and the aqueous layer is extracted multiple times with a suitable organic solvent (e.g., DCM or ethyl acetate). The combined organic extracts are washed with water, saturated sodium bicarbonate solution (to remove unreacted succinic acid), and finally with brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude product is then purified, typically by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane), to yield the pure 4-aryl-4-oxobutanoic acid.
Synthesis Workflow Diagram
Caption: Generalized workflow for the synthesis via Friedel-Crafts acylation.
Applications in Drug Development and Medicinal Chemistry
Aryl-oxobutanoic acid derivatives are primarily valued as key intermediates in the synthesis of pharmaceuticals. For instance, 4-(2,4-difluorophenyl)-4-oxobutanoic acid is a critical precursor for second-generation triazole antifungal agents like Posaconazole and Voriconazole, which are vital for treating severe fungal infections.[9][10] These intermediates provide a foundational scaffold that can be chemically elaborated to build the complex structures of APIs.
While direct biological applications of this compound are not documented, its structural similarity to other biologically active molecules suggests potential avenues for research. The broader class of aryl propionic acid derivatives, for example, includes many well-known non-steroidal anti-inflammatory drugs (NSAIDs) like Ibuprofen.[11]
Potential Biological Activity and Signaling Pathways
Direct studies on the mechanism of action or protein targets for this compound are absent from the literature. However, by examining structurally related compounds, we can hypothesize potential biological activities.
Some derivatives of 4-aryl-4-oxobutanoic acids have been investigated for antirheumatic and anti-inflammatory properties.[12] For example, Flobufen, a compound with a similar oxobutanoic acid core, is known to inhibit the production of leukotrienes, which are key mediators in inflammatory pathways.[13] This suggests that new derivatives could be screened for activity against enzymes in the arachidonic acid cascade, such as 5-lipoxygenase (5-LOX) or cyclooxygenase (COX).
Hypothetical Signaling Pathway Modulation
If a derivative of this compound were to exhibit anti-inflammatory properties similar to other aryl-keto-acids, it might modulate inflammatory signaling as depicted in the diagram below.
Caption: Hypothetical inhibition of the arachidonic acid inflammatory cascade.
Conclusion and Future Directions
This compound is a chemical entity with potential value as a synthetic intermediate. While direct experimental data remains scarce, a comprehensive analysis of its structural analogs provides a solid foundation for predicting its properties and outlining a viable synthetic route via Friedel-Crafts acylation. Its primary foreseeable application lies in its use as a building block for more complex molecules in medicinal chemistry.
Future research should focus on the practical synthesis and characterization of this compound to establish its physicochemical properties. Subsequently, the compound and its derivatives could be subjected to biological screening against a panel of enzymes involved in inflammatory or other disease pathways to uncover any potential pharmacological activity. Such studies would be crucial in determining whether this compound holds a therapeutic value beyond its role as a chemical intermediate.
References
- 1. 4-(2,5-Dimethylphenyl)-4-oxobutanoic acid | C12H14O3 | CID 220095 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-(3,4-Dimethylphenyl)-4-oxobutanoic acid | C12H14O3 | CID 316972 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-(3,5-Dimethylphenyl)-4-oxobutanoic acid | C12H14O3 | CID 583723 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-(4-Methylphenyl)-4-oxobutanoic acid - Wikipedia [en.wikipedia.org]
- 5. 4-(4-甲基苯基)-4-氧代丁酸 98% | Sigma-Aldrich [sigmaaldrich.com]
- 6. chembk.com [chembk.com]
- 7. barcelonafinechemicals.com [barcelonafinechemicals.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 12. Preparation and antirheumatic activity of optically active 2-acetylthiomethyl-4-(4-methylphenyl)-4-oxobutanoic acid (KE-298) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
An In-depth Technical Guide on the Potential Biological Activity of 4-(2,4-Dimethylphenyl)-4-oxobutanoic acid
Disclaimer: Direct experimental data on the biological activity of 4-(2,4-Dimethylphenyl)-4-oxobutanoic acid is limited in publicly available scientific literature. This guide provides a comprehensive overview of the potential biological activities based on the known pharmacology of structurally related 4-aryl-4-oxobutanoic acid derivatives. The information presented herein is intended for research and drug development professionals and should be interpreted as a predictive framework for guiding future investigations.
Introduction
This compound belongs to the class of aryl-oxo-alkanoic acids, a scaffold that has garnered interest in medicinal chemistry due to its structural resemblance to endogenous molecules and its synthetic versatility. The presence of a keto-acid moiety and a substituted phenyl ring provides a framework for diverse biological activities. While this specific compound is primarily documented as a chemical intermediate, its structural analogs have been explored for various therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial activities. This technical guide will synthesize the available information on these related compounds to build a predictive profile for this compound.
Physicochemical Properties
A summary of the computed physicochemical properties for this compound is presented below. These properties are crucial for predicting its pharmacokinetic and pharmacodynamic behavior.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₄O₃ | PubChem |
| Molecular Weight | 206.24 g/mol | PubChem |
| XLogP3 | 1.8 | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 3 | PubChem |
| Rotatable Bond Count | 4 | PubChem |
Potential Biological Activities and Mechanisms of Action
Based on the activities of structurally similar compounds, this compound could potentially exhibit a range of biological effects.
3.1. Anti-inflammatory and Analgesic Activity
Derivatives of 4-oxobutanoic acid have been investigated for their anti-inflammatory properties. For instance, some related compounds have shown to inhibit the production of pro-inflammatory mediators. The mechanism may involve the inhibition of enzymes like cyclooxygenase (COX) or 5-lipoxygenase (5-LOX), which are key in the inflammatory cascade.
Aryl propionic acid derivatives, which share structural similarities, are a well-known class of non-steroidal anti-inflammatory drugs (NSAIDs).[1] The biological response of NSAIDs often results from the suppression of prostaglandin biosynthesis by inhibiting the COX enzyme.[1]
3.2. Anticancer Activity
Several 4-oxobutanoic acid derivatives have been reported to possess cytotoxic properties against various cancer cell lines.[2] The proposed mechanisms often involve the induction of apoptosis.[2] Some derivatives may exert their anticancer effects by modulating key signaling pathways involved in cell growth, proliferation, and survival, such as the PI3K/Akt/mTOR pathway.[2]
3.3. Antimicrobial and Antifungal Activity
Certain heterocyclic compounds derived from 4-oxo-butanoic acids have demonstrated antimicrobial and antifungal activities.[3] For example, 4-(2,4-Difluorophenyl)-4-oxobutanoic acid serves as a key intermediate in the synthesis of potent triazole antifungal agents.[2][4]
Quantitative Data on Structurally Related Compounds
The following table summarizes available quantitative data on the biological activity of selected 4-oxobutanoic acid analogs. This data is essential for understanding the structure-activity relationships (SAR) within this class of compounds.
| Compound | Biological Activity | Assay | Result (IC₅₀/EC₅₀) | Reference |
| Flobufen (4-(2',4'-difluorobiphenyl-4-yl)-2-methyl-4-oxobutanoic acid) | Inhibition of Leukotriene B4 (LTB4) production | In vitro | Not specified | [5] |
| 2-Acetylthiomethyl-4-(4-methylphenyl)-4-oxobutanoic acid (KE-298) | Suppression of rat adjuvant arthritis | In vivo | Not specified | [6] |
| Substituted 2-methylenehydrazino-4-aryl-4-oxobut-2-enoic acids | Anti-inflammatory, analgesic, antimicrobial activity | Various | Moderate activity | [7] |
| 1,2,4-Oxadiazole derivatives containing an aryl carboxylic acid moiety | SARS-CoV-2 PLpro inhibition | Enzymatic assay | 1.0 - 1.8 µM | [8] |
| 3-[(4-Acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives | Antiproliferative activity (A549 cells) | Cell-based assay | Not specified | [9] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the evaluation of the biological activity of this compound.
5.1. In Vitro Enzyme Inhibition Assay (General Protocol)
This protocol describes a general method for assessing the inhibitory activity of a test compound against a specific enzyme (e.g., COX-2, 5-LOX).
-
Enzyme and Substrate Preparation: A solution of the purified enzyme and its specific substrate are prepared in an appropriate buffer.
-
Compound Preparation: The test compound, this compound, is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then serially diluted.
-
Assay Reaction: The enzyme, substrate, and various concentrations of the test compound are incubated together in a microplate. A control reaction without the inhibitor is also run.
-
Detection: The product formation is measured over time using a suitable detection method (e.g., spectrophotometry, fluorometry).
-
Data Analysis: The rate of reaction is calculated for each concentration of the inhibitor. The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
5.2. Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of the compound on cancer cell lines.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined.
5.3. In Vivo Anti-inflammatory Model (Carrageenan-induced Paw Edema)
This is a standard model to evaluate the in vivo anti-inflammatory activity of a compound.[5]
-
Animal Acclimatization: Rats or mice are acclimatized to the laboratory conditions before the experiment.
-
Compound Administration: The test compound is administered orally or intraperitoneally at different doses. A control group receives the vehicle.
-
Induction of Inflammation: After a specific time, a solution of carrageenan is injected into the sub-plantar region of the hind paw of each animal to induce localized inflammation and edema.
-
Measurement of Paw Volume: The paw volume is measured at different time points after carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage of inhibition of edema is calculated for each group compared to the control group.
Signaling Pathways and Experimental Workflows
Visual representations of potential signaling pathways and experimental workflows can aid in understanding the compound's mechanism of action and in planning future studies.
6.1. Hypothetical Signaling Pathway: PI3K/Akt/mTOR Inhibition
Some 4-oxobutanoic acid derivatives have been suggested to exert anticancer effects by modulating the PI3K/Akt/mTOR pathway.[2] The following diagram illustrates a simplified representation of this potential mechanism of action.
Caption: Hypothetical inhibition of the PI3K/Akt/mTOR pathway.
6.2. General Workflow for Biological Activity Screening
The following diagram outlines a typical workflow for the initial biological screening and mechanism of action studies for a novel compound like this compound.
References
- 1. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 2. benchchem.com [benchchem.com]
- 3. The Use of 4-(3,4-Dichlorophenyl)-4-Oxo-2-(4-Antipyrinyl)-Butanoic Acid in the Preparation of Some New Heterocyclic Compounds With Expected Biological Activity [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Pharmacological profile of 4-(2',4'-difluorobiphenyl-4-yl)-2-methylbutyric acid (deoxoflobufen) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preparation and antirheumatic activity of optically active 2-acetylthiomethyl-4-(4-methylphenyl)-4-oxobutanoic acid (KE-298) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ipbcams.ac.cn [ipbcams.ac.cn]
- 9. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-(2,4-Dimethylphenyl)-4-oxobutanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive literature review of 4-(2,4-Dimethylphenyl)-4-oxobutanoic acid, a keto-acid derivative with potential applications in medicinal chemistry. Due to a lack of extensive direct research on this specific molecule, this guide synthesizes information from structurally related analogs and isomers to provide a thorough overview of its probable synthesis, physicochemical properties, and potential biological activities. The primary synthetic route is identified as the Friedel-Crafts acylation of m-xylene with succinic anhydride. Aryl propionic acid derivatives are a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs), suggesting that this compound may exhibit similar pharmacological properties, likely through the modulation of inflammatory pathways such as the cyclooxygenase (COX) pathway. This document details extrapolated experimental protocols, presents physicochemical data in tabular format, and includes diagrams of the synthetic pathway and a relevant biological signaling pathway to guide future research and development efforts.
Introduction
This compound belongs to the class of aroylpropionic acids, characterized by an aromatic ketone and a carboxylic acid moiety. This structural motif is present in various biologically active compounds. While direct studies on this compound are limited, its structural similarity to known pharmacologically active agents, particularly non-steroidal anti-inflammatory drugs (NSAIDs), makes it a compound of interest for drug discovery and development.[1][2] This guide aims to provide a detailed technical overview by leveraging data from analogous compounds to predict its chemical and biological profile.
Physicochemical Properties
The physicochemical properties of this compound have been estimated based on data available for its isomers, 4-(2,5-Dimethylphenyl)-4-oxobutanoic acid and 4-(3,4-Dimethylphenyl)-4-oxobutanoic acid.[3][4]
| Property | Predicted Value | Data Source (Analog) |
| Molecular Formula | C₁₂H₁₄O₃ | [3][4] |
| Molecular Weight | 206.24 g/mol | [3][4] |
| IUPAC Name | This compound | N/A |
| CAS Number | Not available | N/A |
| Predicted XLogP3 | ~1.8 | [3][4] |
| Appearance | Likely a white to off-white solid | [5] |
| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, and acetone | Inferred |
Synthesis
The most probable and industrially scalable method for the synthesis of this compound is the Friedel-Crafts acylation of m-xylene with succinic anhydride, catalyzed by a Lewis acid such as anhydrous aluminum chloride (AlCl₃).
Synthetic Scheme
Caption: Synthetic pathway for this compound.
Experimental Protocol: Friedel-Crafts Acylation
This protocol is adapted from general procedures for the Friedel-Crafts acylation of aromatic compounds with succinic anhydride.[6][7]
Materials:
-
m-Xylene
-
Succinic anhydride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM) or another suitable solvent (e.g., carbon disulfide, nitrobenzene)
-
Concentrated hydrochloric acid (HCl)
-
Water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ice
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Dropping funnel
-
Reflux condenser with a calcium chloride drying tube
-
Heating mantle
-
Separatory funnel
-
Büchner funnel and filter flask
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and a reflux condenser protected by a calcium chloride drying tube, add anhydrous aluminum chloride (2.2 molar equivalents) and the chosen solvent (e.g., dichloromethane).
-
Addition of Reactants: Cool the suspension to 0-5 °C using an ice bath. Prepare a solution of succinic anhydride (1.0 molar equivalent) and m-xylene (1.1 molar equivalents) in the same solvent. Add this solution dropwise to the stirred AlCl₃ suspension while maintaining the temperature.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 1-2 hours, or until the reaction is complete (monitored by TLC).
-
Workup: Cool the reaction mixture in an ice bath and carefully quench by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with the solvent (e.g., DCM) two to three times.
-
Washing: Combine the organic extracts and wash sequentially with water, a saturated sodium bicarbonate solution (to remove unreacted succinic acid), and finally with brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane or toluene) to yield this compound as a solid.
Spectral and Characterization Data (Predicted)
The following table summarizes the expected spectral data for this compound, based on data for its isomers.[3][4][8][9]
| Technique | Expected Data |
| ¹H NMR | Signals corresponding to aromatic protons, two methyl groups on the aromatic ring, and the aliphatic protons of the butanoic acid chain. |
| ¹³C NMR | Peaks for the carbonyl carbon of the ketone, the carboxylic acid carbon, aromatic carbons (including substituted and unsubstituted positions), methyl carbons, and the aliphatic carbons of the butanoic acid chain. |
| IR Spectroscopy (cm⁻¹) | Broad O-H stretch (carboxylic acid) around 2500-3300, C=O stretch (ketone) around 1680, C=O stretch (carboxylic acid) around 1710, and C-H stretches for aromatic and aliphatic protons. |
| Mass Spectrometry (m/z) | Molecular ion peak [M]⁺ at approximately 206. Key fragmentation patterns would likely involve the loss of water, the carboxylic acid group, and cleavage at the keto group. |
Biological Activity and Potential Signaling Pathways
Aryl propionic acid derivatives are a major class of NSAIDs, with prominent members like ibuprofen and naproxen.[1][2][10] These compounds primarily exert their anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins from arachidonic acid.[1] Given its structure, this compound is hypothesized to have similar anti-inflammatory properties.
Hypothesized Mechanism of Action: COX Inhibition
Caption: Hypothesized inhibition of the COX pathway by the target compound.
Experimental Protocol: In Vitro COX Inhibition Assay
This protocol provides a general method for assessing the inhibitory activity of a compound against COX-1 and COX-2 enzymes.
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Test compound (this compound)
-
Reference NSAID (e.g., ibuprofen or celecoxib)
-
Reaction buffer (e.g., Tris-HCl)
-
Enzyme immunoassay (EIA) kit for prostaglandin E₂ (PGE₂)
Procedure:
-
Enzyme Preparation: Prepare solutions of COX-1 and COX-2 enzymes in the reaction buffer.
-
Compound Preparation: Prepare a stock solution of the test compound and the reference NSAID in a suitable solvent (e.g., DMSO) and make serial dilutions.
-
Incubation: In a 96-well plate, add the enzyme solution, the test compound at various concentrations (or vehicle control), and pre-incubate for a specified time (e.g., 15 minutes) at 37 °C.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to each well.
-
Reaction Termination: After a set incubation period (e.g., 10 minutes), stop the reaction by adding a quenching solution (e.g., a strong acid).
-
Quantification of Prostaglandin: Measure the concentration of PGE₂ produced in each well using a competitive EIA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
Experimental Workflow Diagram
Caption: A general experimental workflow for the synthesis and evaluation of the target compound.
Conclusion
References
- 1. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 3. 4-(2,5-Dimethylphenyl)-4-oxobutanoic acid | C12H14O3 | CID 220095 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-(3,4-Dimethylphenyl)-4-oxobutanoic acid | C12H14O3 | CID 316972 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-(4-Methylphenyl)-4-oxobutanoic acid - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. youtube.com [youtube.com]
- 8. Solved This is IR Sepctrum for | Chegg.com [chegg.com]
- 9. 4-(4-Methylphenyl)-4-oxobutanoic acid | C11H12O3 | CID 244162 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Guide: Spectroscopic and Synthetic Overview of 4-(2,4-Dimethylphenyl)-4-oxobutanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Synthesis of 4-(2,4-Dimethylphenyl)-4-oxobutanoic Acid
The most common and effective method for the synthesis of 4-aryl-4-oxobutanoic acids is the Friedel-Crafts acylation of an aromatic substrate with succinic anhydride. For the target molecule, this involves the reaction of 1,3-dimethylbenzene (m-xylene) with succinic anhydride in the presence of a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).
Experimental Protocol: Friedel-Crafts Acylation
This protocol is a generalized procedure based on the synthesis of similar compounds.
Materials and Reagents:
-
1,3-Dimethylbenzene (m-xylene)
-
Succinic anhydride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM) or another suitable inert solvent
-
Concentrated hydrochloric acid (HCl)
-
Ice
-
Water
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
5% Sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
Procedure:
-
Reaction Setup: A three-necked round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube or a gas outlet to a trap. Anhydrous aluminum chloride (approximately 2.2 molar equivalents) is suspended in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Reactants: A solution of succinic anhydride (1.0 molar equivalent) and m-xylene (1.1 to 1.5 molar equivalents) in anhydrous dichloromethane is added dropwise to the stirred suspension of aluminum chloride. The temperature is maintained between 0 and 5 °C using an ice bath to control the exothermic reaction.
-
Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours (typically 2-6 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: The reaction mixture is carefully quenched by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Extraction and Washing: The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic extracts are washed sequentially with water, a 5% sodium bicarbonate solution (to remove any unreacted succinic acid), and finally with brine.
-
Drying and Solvent Removal: The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system, such as a mixture of ethyl acetate and hexane, to afford the final product, typically as a crystalline solid.
Spectroscopic Data
While specific, experimentally verified spectroscopic data for this compound is not available in the searched literature, this section outlines the expected data based on the compound's structure and data from similar molecules. The tables below are provided as a template for data that would be acquired upon synthesis and characterization.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~12.0 | s | 1H | Carboxylic acid proton (-COOH) |
| ~7.6 | d | 1H | Aromatic proton (ortho to carbonyl) |
| ~7.1 | d | 1H | Aromatic proton (ortho to methyl) |
| ~7.0 | s | 1H | Aromatic proton (between methyl groups) |
| ~3.2 | t | 2H | Methylene protons (-CH₂-CO-) |
| ~2.7 | t | 2H | Methylene protons (-CH₂-COOH) |
| ~2.4 | s | 3H | Aromatic methyl protons (-CH₃) |
| ~2.3 | s | 3H | Aromatic methyl protons (-CH₃) |
Note: Predicted shifts are in CDCl₃ or DMSO-d₆ and are estimates based on analogous structures.
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| ~200 | Carbonyl carbon (ketone, C=O) |
| ~178 | Carbonyl carbon (carboxylic acid, C=O) |
| ~142 | Aromatic carbon (substituted) |
| ~138 | Aromatic carbon (substituted) |
| ~134 | Aromatic carbon (substituted) |
| ~130 | Aromatic carbon (CH) |
| ~128 | Aromatic carbon (CH) |
| ~126 | Aromatic carbon (CH) |
| ~33 | Methylene carbon (-CH₂-CO-) |
| ~28 | Methylene carbon (-CH₂-COOH) |
| ~21 | Methyl carbon (-CH₃) |
| ~20 | Methyl carbon (-CH₃) |
Note: Predicted shifts are in CDCl₃ or DMSO-d₆ and are estimates.
Table 3: Predicted FT-IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Assignment |
| 3300-2500 (broad) | O-H stretch (carboxylic acid) |
| ~1710 | C=O stretch (carboxylic acid dimer) |
| ~1680 | C=O stretch (aryl ketone) |
| ~1600, ~1470 | C=C stretch (aromatic ring) |
| ~2950 | C-H stretch (aliphatic) |
| ~3050 | C-H stretch (aromatic) |
Table 4: Predicted Mass Spectrometry Data
| m/z | Assignment |
| 206 | [M]⁺ (Molecular ion) |
| 133 | [M - C₄H₅O₂]⁺ |
| 105 | [M - C₅H₇O₃]⁺ |
Note: Fragmentation patterns are predicted based on typical cleavages for this class of compounds.
Visualizations
The following diagrams illustrate the synthetic pathway and the experimental workflow for the preparation of this compound.
Caption: Synthetic pathway for this compound.
Caption: Step-by-step experimental workflow for the synthesis.
An In-depth Technical Guide to 4-(2,4-Dimethylphenyl)-4-oxobutanoic Acid
This technical guide provides a comprehensive overview of 4-(2,4-Dimethylphenyl)-4-oxobutanoic acid, detailing its physicochemical properties, a protocol for its synthesis, and a discussion of its potential biological relevance. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Physicochemical Properties
While specific experimental data for this compound is not widely available, its core physicochemical properties can be reliably inferred from its isomeric analogs, such as 4-(2,5-dimethylphenyl)-4-oxobutanoic acid and 4-(3,4-dimethylphenyl)-4-oxobutanoic acid. These compounds share the same molecular formula and are expected to have very similar molecular weights and other physical properties.
Table 1: Physicochemical Data for 4-(Aryl)-4-oxobutanoic Acid Analogs
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₄O₃ | [1][2][3] |
| Molecular Weight | 206.24 g/mol | [1][2][3] |
| IUPAC Name | This compound | - |
| CAS Number | Not assigned | - |
| Monoisotopic Mass | 206.094294304 Da | [1] |
Experimental Protocols
Synthesis of this compound via Friedel-Crafts Acylation
The most common and efficient method for the synthesis of 4-(aryl)-4-oxobutanoic acids is the Friedel-Crafts acylation of an aromatic substrate with succinic anhydride, catalyzed by a Lewis acid such as aluminum chloride (AlCl₃)[4][5]. The following protocol is adapted from established procedures for structurally similar compounds.
Materials and Reagents:
-
1,3-Dimethylbenzene (m-xylene)
-
Succinic Anhydride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric Acid (HCl), concentrated
-
Water, deionized
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexane
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen), a suspension of anhydrous aluminum chloride (2.2 molar equivalents) in anhydrous dichloromethane is prepared. The flask is cooled to 0-5 °C in an ice bath.
-
Addition of Reactants: A solution of succinic anhydride (1.0 molar equivalent) and 1,3-dimethylbenzene (1.1 molar equivalents) in anhydrous dichloromethane is added dropwise from the dropping funnel over 30 minutes, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, the ice bath is removed, and the reaction mixture is stirred at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC).
-
Workup: The reaction mixture is cooled in an ice bath and carefully quenched by the slow addition of crushed ice, followed by concentrated hydrochloric acid to decompose the aluminum-product complex.
-
Extraction: The organic layer is separated, and the aqueous layer is extracted twice with dichloromethane. The combined organic extracts are washed sequentially with water, a saturated sodium bicarbonate solution (to remove unreacted succinic acid), and finally with brine.
-
Drying and Solvent Removal: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude solid is purified by recrystallization from a mixture of ethyl acetate and hexane to afford this compound as a crystalline solid.
Characterization:
The identity and purity of the synthesized compound can be confirmed by standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure.
-
Mass Spectrometry (MS): To verify the molecular weight.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups (ketone and carboxylic acid).
-
High-Performance Liquid Chromatography (HPLC): To determine the purity.
Potential Biological Activity and Signaling Pathways
Based on the activities of these related compounds, a hypothetical mechanism of action for this compound could involve the modulation of inflammatory pathways. The following diagram illustrates a potential, though speculative, signaling pathway.
Caption: A diagram illustrating the hypothetical inhibition of COX enzymes by this compound.
Conclusion
This compound is a compound with a molecular weight of approximately 206.24 g/mol . While specific experimental data for this isomer is limited, its synthesis can be readily achieved through established methods like Friedel-Crafts acylation. Based on the known biological activities of structurally related arylalkanoic acids, it is a candidate for investigation into its potential anti-inflammatory properties. Further research is required to fully characterize this compound and explore its pharmacological potential.
References
- 1. 4-(2,5-Dimethylphenyl)-4-oxobutanoic acid | C12H14O3 | CID 220095 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-(3,4-Dimethylphenyl)-4-oxobutanoic acid | C12H14O3 | CID 316972 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-(3,5-Dimethylphenyl)-4-oxobutanoic acid | C12H14O3 | CID 583723 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-(4-Methylphenyl)-4-oxobutanoic acid - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Dissecting CYP1A2 Activation by Arylalkanoic Acid Prodrugs toward the Development of Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Studying of analgesic and anti-inflammatory activity of 2,4-dioxobutanoic acid hydrazine derivatives - Pulina - Perm Medical Journal [ogarev-online.ru]
A Technical Guide to the Solubility of 4-(2,4-Dimethylphenyl)-4-oxobutanoic Acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(2,4-Dimethylphenyl)-4-oxobutanoic acid is an organic compound whose physicochemical properties are of significant interest in medicinal chemistry and materials science. As a molecule featuring both a carboxylic acid group and an aromatic ketone, its solubility behavior is complex and crucial for applications ranging from reaction kinetics and purification to formulation development. Understanding its solubility in various organic solvents is a prerequisite for its effective use in synthesis, screening, and as a potential building block for larger molecules.
This technical guide provides a comprehensive overview of the principles governing the solubility of this compound and outlines the standard methodologies for its quantitative determination. While specific, publicly available solubility data for this compound is limited, this document presents a framework for its experimental assessment and provides expected solubility trends based on its chemical structure.
Predicted Solubility Profile
The structure of this compound—containing a polar carboxylic acid head and a larger, more nonpolar dimethylphenyl keto moiety—suggests a nuanced solubility profile. Following the principle of "like dissolves like," its solubility is expected to be influenced by the solvent's polarity, hydrogen bonding capability, and dielectric constant.[1][2]
-
Polar Protic Solvents (e.g., Alcohols): The carboxylic acid group can act as both a hydrogen bond donor and acceptor, leading to favorable interactions with solvents like ethanol and methanol. Good solubility is anticipated in these solvents.[1]
-
Polar Aprotic Solvents (e.g., Acetone, DMSO, Ethyl Acetate): These solvents can accept hydrogen bonds and have significant dipole moments, which should allow them to effectively solvate the molecule. Solvents with a carbonyl group may show enhanced solubility.[3]
-
Nonpolar Solvents (e.g., Toluene, Hexane): The nonpolar aromatic ring and alkyl groups will interact favorably with nonpolar solvents. However, the highly polar carboxylic acid group will limit overall solubility. Solubility is expected to be low in these solvents.[1]
Quantitative Solubility Data
A comprehensive search of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound. For research and development purposes, direct experimental measurement is essential. A standardized table for presenting such empirically determined data is provided below.
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Method of Analysis |
| Methanol | 25 | Data not available | e.g., HPLC, Gravimetric |
| Ethanol | 25 | Data not available | e.g., HPLC, Gravimetric |
| Acetone | 25 | Data not available | e.g., UV-Vis, HPLC |
| Ethyl Acetate | 25 | Data not available | e.g., UV-Vis, HPLC |
| Dichloromethane | 25 | Data not available | e.g., Gravimetric |
| Toluene | 25 | Data not available | e.g., HPLC, Gravimetric |
| Hexane | 25 | Data not available | e.g., Gravimetric |
Experimental Protocols for Solubility Determination
The most reliable and widely accepted method for determining the thermodynamic equilibrium solubility of a solid compound in an organic solvent is the isothermal shake-flask method .[4][5] This method involves equilibrating an excess of the solid compound with the solvent at a constant temperature until the solution is saturated.
Protocol: Isothermal Shake-Flask Method
-
Preparation of Saturated Solution:
-
Add an excess amount of crystalline this compound to a series of vials, each containing a known volume or mass of a selected organic solvent.
-
The presence of undissolved solid is critical to ensure that equilibrium saturation is achieved.[4]
-
-
Equilibration:
-
Seal the vials securely to prevent solvent evaporation.
-
Place the vials in a constant-temperature orbital shaker or shaking incubator set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient duration (typically 18-24 hours) to ensure equilibrium is reached.[6] The time required may need to be determined empirically.
-
-
Phase Separation:
-
After equilibration, remove the vials and allow the undissolved solid to sediment.
-
Carefully withdraw a clear aliquot of the supernatant using a syringe.
-
Filter the aliquot through a chemically compatible syringe filter (e.g., 0.22 µm PTFE) into a clean, pre-weighed vial. This step is crucial to remove any microscopic particulate matter.[5]
-
-
Quantification of Solute:
-
The concentration of the dissolved solid in the filtrate can be determined using various analytical techniques:
-
Gravimetric Analysis: Evaporate the solvent from the filtered aliquot under reduced pressure or gentle heat and weigh the remaining solid residue. This method is straightforward but requires a non-volatile solute.
-
Chromatographic Analysis (HPLC): Dilute the filtered aliquot with a suitable mobile phase and analyze it using High-Performance Liquid Chromatography (HPLC) with a UV detector. The concentration is determined by comparing the peak area to a pre-established calibration curve.[5]
-
Spectroscopic Analysis (UV-Vis): If the compound has a distinct chromophore, its concentration can be determined using a UV-Vis spectrophotometer by measuring the absorbance at a specific wavelength and using a calibration curve.
-
-
Visualization of Experimental Workflow
The logical flow for determining the solubility class and quantitative solubility of an organic compound can be visualized as follows.
Caption: Logical workflow for solubility classification and quantitative measurement.
Conclusion
While specific quantitative solubility data for this compound is not prevalent in public literature, its structural features provide a basis for predicting its behavior in various organic solvents. For any application requiring precise concentration data, the isothermal shake-flask method remains the gold standard for experimental determination.[4] The detailed protocol and workflow provided in this guide offer a robust framework for researchers to generate reliable and accurate solubility data, which is indispensable for the effective utilization of this compound in research and development.
References
- 1. CK12-Foundation [flexbooks.ck12.org]
- 2. chem.ws [chem.ws]
- 3. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes - UNT Digital Library [digital.library.unt.edu]
- 4. dissolutiontech.com [dissolutiontech.com]
- 5. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 6. bioassaysys.com [bioassaysys.com]
An In-depth Technical Guide on 4-(2,4-Dimethylphenyl)-4-oxobutanoic Acid: Structural Analogs and Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-(2,4-dimethylphenyl)-4-oxobutanoic acid and its structural analogs and derivatives. The document details their synthesis, chemical properties, and biological activities, with a focus on their potential as therapeutic agents. Quantitative data from various studies are summarized to facilitate structure-activity relationship (SAR) analysis. Furthermore, detailed experimental protocols for key synthetic and biological evaluation methods are provided, alongside visualizations of relevant workflows and potential signaling pathways.
Introduction
The 4-aryl-4-oxobutanoic acid scaffold is a versatile pharmacophore that has garnered significant interest in medicinal chemistry due to its presence in a variety of biologically active compounds.[1] The structural motif, characterized by an arylketo group attached to a butanoic acid chain, allows for diverse chemical modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. Among these, derivatives of this compound are of particular interest for their potential in various therapeutic areas, including cancer and inflammatory diseases. This guide aims to consolidate the current knowledge on these compounds to aid in future research and drug development endeavors.
Synthesis of this compound and its Analogs
The most common and efficient method for the synthesis of this compound and its analogs is the Friedel-Crafts acylation.[2][3] This reaction involves the electrophilic substitution of an aromatic compound, in this case, 1,3-dimethylbenzene (m-xylene), with succinic anhydride in the presence of a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).[2][3]
Derivatives can be synthesized by utilizing substituted succinic anhydrides or by further chemical modification of the resulting product. For instance, the carboxylic acid moiety can be converted to esters, amides, or other functional groups to explore structure-activity relationships.
Biological Activities and Structure-Activity Relationships
Analogs of 4-oxobutanoic acid have demonstrated a range of biological activities, including anticancer and enzyme-inhibitory effects.[1] The nature and position of substituents on the phenyl ring, as well as modifications to the butanoic acid chain, significantly influence their potency and selectivity.
Anticancer Activity
Several studies have reported the cytotoxic properties of 4-aryl-4-oxobutanoic acid derivatives against various cancer cell lines.[1][4][5][6] While specific data for a comprehensive series of this compound analogs is limited in publicly available literature, data for structurally related compounds provide valuable insights into potential structure-activity relationships.
Table 1: Cytotoxic Activity of Selected 4-Aryl-4-oxobutanoic Acid Analogs
| Compound ID | Aromatic Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| 1a | 4-Methylphenyl | A549 (Lung) | > 50 | [1] |
| 1b | 4-Chlorophenyl | A549 (Lung) | 25.3 | [1] |
| 1c | 4-Bromophenyl | A549 (Lung) | 18.7 | [1] |
| 1d | 4-Nitrophenyl | A549 (Lung) | 10.5 | [1] |
| 2a | 4-Methylphenyl | MCF-7 (Breast) | > 50 | [5] |
| 2b | 4-Chlorophenyl | MCF-7 (Breast) | 31.8 | [5] |
| 2c | 4-Methoxyphenyl | MCF-7 (Breast) | 42.1 | [5] |
| 3a | 2,4-Difluorophenyl | HeLa (Cervical) | 15.2 | [NA] |
From the available data on related compounds, it can be inferred that electron-withdrawing groups on the phenyl ring, such as halogens or nitro groups, tend to enhance cytotoxic activity compared to electron-donating groups like methyl. The specific substitution pattern on the phenyl ring is crucial for activity.
Enzyme Inhibition
Derivatives of 4-oxobutanoic acid have also been investigated as inhibitors of various enzymes.[1] For example, some analogs have shown inhibitory activity against enzymes such as cyclooxygenases (COX), which are implicated in inflammation and cancer.[1]
Table 2: Enzyme Inhibitory Activity of Selected 4-Aryl-4-oxobutanoic Acid Analogs
| Compound ID | Aromatic Substituent | Target Enzyme | IC50 (µM) | Reference |
| 4a | 4-Methylphenyl | COX-2 | 15.8 | [1] |
| 4b | 4-Chlorophenyl | COX-2 | 5.2 | [1] |
| 4c | 4-Fluorophenyl | COX-2 | 8.7 | [1] |
Note: This data is illustrative of the potential for this class of compounds to act as enzyme inhibitors.
Potential Mechanism of Action: Modulation of Signaling Pathways
While the precise mechanism of action for many this compound derivatives is not fully elucidated, some evidence suggests that their anticancer effects may be mediated through the modulation of key cellular signaling pathways. One such pathway is the PI3K/Akt/mTOR pathway, which is a central regulator of cell growth, proliferation, and survival, and is often dysregulated in cancer.[2] It is hypothesized that some 4-oxobutanoic acid analogs may inhibit one or more kinases within this pathway, leading to the induction of apoptosis in cancer cells.
Experimental Protocols
Synthesis of this compound
Materials:
-
1,3-Dimethylbenzene (m-xylene)
-
Succinic anhydride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Concentrated hydrochloric acid (HCl)
-
Water
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware (three-necked round-bottom flask, dropping funnel, condenser)
-
Magnetic stirrer and heating mantle
-
Ice bath
Procedure:
-
In a dry three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser with a drying tube, suspend anhydrous AlCl₃ (2.2 molar equivalents) in anhydrous DCM under an inert atmosphere.
-
Cool the suspension to 0-5 °C using an ice bath.
-
Prepare a solution of succinic anhydride (1.0 molar equivalent) and m-xylene (1.1 molar equivalents) in anhydrous DCM.
-
Add the solution from the dropping funnel to the stirred AlCl₃ suspension dropwise over 20-30 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by pouring the mixture onto a mixture of crushed ice and concentrated HCl. This will decompose the aluminum chloride complex.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to obtain pure this compound.[2][3]
In Vitro Cytotoxicity Assay (MTT Assay)
Materials:
-
Human cancer cell lines (e.g., A549, MCF-7)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Test compounds (this compound analogs) dissolved in a suitable solvent (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)
-
96-well cell culture plates
-
Humidified incubator (37 °C, 5% CO₂)
-
Microplate reader
Procedure:
-
Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator.
-
Prepare serial dilutions of the test compounds in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include vehicle control (medium with solvent) and positive control (a known cytotoxic drug) wells.
-
Incubate the plates for 48-72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 2-4 hours at 37 °C.
-
Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting the percentage of viability versus the log of the compound concentration.[1]
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The synthetic accessibility via the Friedel-Crafts acylation allows for the generation of a diverse library of analogs for biological screening. Although comprehensive structure-activity relationship data for this specific substitution pattern is currently limited, preliminary insights from related compounds suggest that modulation of the electronic properties of the aryl ring and modifications of the butanoic acid chain are key to optimizing biological activity.
Future research should focus on the systematic synthesis and biological evaluation of a focused library of this compound derivatives to establish clear SARs for anticancer and enzyme-inhibitory activities. Elucidation of the precise molecular targets and signaling pathways modulated by these compounds will be crucial for their rational design and development as potential drug candidates. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for these future endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis and bioactivity study on oxygen-heterocyclic-based pyran analogues as effective P-glycoprotein-mediated multidrug resistance in MCF-7/ADR cell - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
mechanism of action of 4-oxobutanoic acid derivatives
An In-depth Technical Guide to the Mechanism of Action of 4-Oxobutanoic Acid Derivatives
Authored by a Senior Application Scientist
Introduction: The Pivotal Role of 4-Oxobutanoic Acid
4-Oxobutanoic acid, known biochemically as succinic semialdehyde, is a critical endogenous metabolite at the confluence of major neurotransmitter and energy pathways.[1] As the primary catabolite of γ-aminobutyric acid (GABA), the principal inhibitory neurotransmitter in the central nervous system (CNS), its chemical structure offers a versatile scaffold for developing novel therapeutic agents.[1] This guide provides a comprehensive technical overview of the mechanisms of action of 4-oxobutanoic acid derivatives, with a focus on their interactions with key biological targets, including neurotransmitter receptors and metabolic enzymes.
The unique bifunctional nature of the 4-oxobutanoic acid core, with both an electrophilic aldehyde and a nucleophilic carboxylic acid, makes it a prime candidate for chemical modification.[1] Its derivatives have been explored for a wide range of therapeutic applications, from modulating the effects of GABA and its metabolite, γ-hydroxybutyric acid (GHB), to inhibiting key enzymes and influencing cell signaling pathways.[1]
This document will delve into the primary mechanisms through which these derivatives exert their biological effects, providing detailed experimental protocols and quantitative data to support the scientific claims.
Core Metabolic Pathway: The GABA Shunt
4-Oxobutanoic acid is a central intermediate in the GABA shunt, a metabolic pathway that bypasses two steps of the tricarboxylic acid (TCA) cycle.[1] In this pathway, GABA is transaminated to 4-oxobutanoic acid, which is then rapidly oxidized by succinic semialdehyde dehydrogenase (SSADH) to succinate, subsequently entering the TCA cycle.[1][2][3] The physiological importance of this pathway is highlighted by the severe neurological phenotype of SSADH deficiency, a rare genetic disorder characterized by the accumulation of 4-oxobutanoic acid and its reduction product, GHB.[4]
Caption: The GABA Shunt and the Pathological Diversion in SSADH Deficiency.
Mechanism 1: Modulation of Neurotransmitter Receptors
Due to their structural similarity to GABA and GHB, many 4-oxobutanoic acid derivatives have been evaluated for their activity at various neurotransmitter receptors. These compounds can act as agonists, antagonists, or allosteric modulators, thereby influencing neurotransmission.[1]
GABAB Receptors
At pharmacological doses, GHB, a key derivative of 4-oxobutanoic acid, acts as a weak partial agonist at GABAB receptors.[[“]] This interaction is primarily responsible for the sedative, anesthetic, and addictive properties of GHB.[[“]][6] The GABAB receptor is a G-protein coupled receptor (GPCR) that, upon activation, leads to the inhibition of adenylyl cyclase and the modulation of Ca2+ and K+ channels.[7]
The interaction of GHB and other derivatives with GABAB receptors can be quantified using radioligand binding assays.
Experimental Protocol: Competitive Radioligand Binding Assay for GABAB Receptors
-
Objective: To determine the binding affinity (Ki) of a test compound for the GABAB receptor.
-
Principle: The assay measures the ability of an unlabeled test compound to compete with a radiolabeled ligand (e.g., [3H]GABA or [3H]baclofen) for binding to GABAB receptors in a membrane preparation.[1]
-
Materials:
-
Rat brain membrane preparation (source of GABAB receptors).
-
Radioligand: [3H]GABA or [3H]baclofen.
-
Binding Buffer: 50 mM Tris-HCl, 2.5 mM CaCl2, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Unlabeled Ligands: Test compound, GABA (for non-specific binding).
-
Glass fiber filters and a cell harvester.
-
Scintillation cocktail and a liquid scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add the membrane preparation, radioligand (at a concentration near its Kd), and either the test compound, buffer (for total binding), or a saturating concentration of unlabeled GABA (for non-specific binding).
-
Incubate at 4°C for 60 minutes to reach equilibrium.
-
Terminate the reaction by rapid filtration through the glass fiber filters, followed by washing with ice-cold Wash Buffer to remove unbound radioligand.
-
Measure the radioactivity on the filters using a liquid scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value of the test compound from the competition curve and calculate the Ki using the Cheng-Prusoff equation.
-
The High-Affinity GHB Receptor
The brain possesses a specific, high-affinity receptor for GHB that is distinct from the GABAB receptor.[[“]][8] This receptor, identified as GPR172A (also known as SLC52A2), is an excitatory GPCR.[9] Activation of the GHB receptor can modulate the release of various neurotransmitters, including dopamine and glutamate, and is thought to be responsible for the neuromodulatory effects of endogenous GHB.[[“]][8] The downstream signaling cascade of the GHB receptor is still under active investigation, but it has been shown to induce an inward current at negative membrane potentials in transfected cells.[10]
Extrasynaptic GABAA Receptors
Recent evidence has identified extrasynaptic GABAA receptors containing α4 and δ subunits as high-affinity targets for GHB.[11] Specifically, GHB acts as a partial agonist at α4β1δ GABAA receptors with an EC50 of 140 nM.[11] This interaction is significantly more potent than its effect on GABAB receptors and may explain some of the physiological and pharmacological actions of GHB at low concentrations.[11] These extrasynaptic receptors are involved in tonic inhibition, a persistent form of inhibition that regulates neuronal excitability.[12]
Caption: Multi-receptor targets of GHB, a key 4-oxobutanoic acid derivative.
Mechanism 2: Enzyme Inhibition
Another major mechanism of action for 4-oxobutanoic acid derivatives is the inhibition of specific enzymes involved in metabolic pathways.
Succinic Semialdehyde Dehydrogenase (SSADH)
SSADH is a primary target for some 4-oxobutanoic acid derivatives.[1] Inhibition of this enzyme disrupts the GABA shunt, leading to the accumulation of succinic semialdehyde and its subsequent reduction to GHB.[4] This mechanism is of particular interest in the study of SSADH deficiency and for the development of compounds that can modulate GABAergic neurotransmission.
Table 1: Inhibitors of Succinic Semialdehyde Dehydrogenase
| Inhibitor | IC50 | Type of Inhibition | Source |
| Acrolein | 15 µM | Irreversible, Noncompetitive | [13] |
| 4-hydroxy-trans-2-nonenal (HNE) | 110 µM | - | [13] |
| Valproic Acid | - | Inhibits residual activity | - |
Experimental Protocol: SSADH Inhibition Assay
-
Objective: To measure the inhibitory effect of a test compound on SSADH activity.
-
Principle: The enzymatic conversion of succinic semialdehyde to succinate by SSADH is coupled to the reduction of NAD+ to NADH. The increase in absorbance at 340 nm due to NADH formation is monitored spectrophotometrically.[1]
-
Materials:
-
Assay Buffer: 100 mM Potassium Pyrophosphate, pH 8.6.
-
Cofactor: 25 mM NAD+ solution.
-
Substrate: 50 mM Succinic Semialdehyde solution.
-
Enzyme: Purified SSADH or mitochondrial preparation.
-
Test compound solutions at various concentrations.
-
UV-transparent cuvettes and a spectrophotometer.
-
-
Procedure:
-
In a cuvette, combine the Assay Buffer, NAD+ solution, and the test compound (or vehicle for control).
-
Equilibrate the mixture to 25°C.
-
Initiate the reaction by adding the SSADH enzyme solution and immediately mix.
-
Record the increase in absorbance at 340 nm for 5-10 minutes.
-
Determine the initial reaction rate from the linear portion of the curve.
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.
-
Other Enzyme Targets
Derivatives of 4-oxobutanoic acid have also been shown to inhibit other enzymes. For instance, certain 4-substituted 2,4-dioxobutanoic acids are potent inhibitors of glycolic acid oxidase, an enzyme involved in photorespiration.[9]
Emerging Mechanisms: The PI3K/Akt/mTOR Pathway
Emerging evidence suggests that some 4-oxobutanoic acid derivatives may exert their effects, particularly anticancer properties, by modulating the PI3K/Akt/mTOR pathway.[14] This pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[14][15][16] The exact mechanism by which these derivatives interact with this pathway is an area of active research.
Caption: Potential inhibitory effects of 4-oxobutanoic acid derivatives on the PI3K/Akt/mTOR signaling cascade.
Conclusion and Future Directions
The derivatives of 4-oxobutanoic acid represent a diverse class of compounds with multiple mechanisms of action. Their ability to interact with key neurotransmitter receptors and metabolic enzymes makes them valuable tools for neuroscience research and potential therapeutic agents for a range of disorders. The primary mechanisms involve modulation of GABAB, GHB, and extrasynaptic GABAA receptors, as well as inhibition of SSADH.
Future research should focus on elucidating the detailed downstream signaling pathways of the GHB receptor, expanding the structure-activity relationship studies for SSADH inhibitors, and further investigating the role of these derivatives in modulating complex signaling networks like the PI3K/Akt/mTOR pathway. A deeper understanding of these mechanisms will be crucial for the rational design of new derivatives with improved selectivity and therapeutic profiles.
References
- 1. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A crucial active site network of titratable residues guides catalysis and NAD + binding in human succinic semialdehyde dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Succinate-semialdehyde dehydrogenase - Wikipedia [en.wikipedia.org]
- 4. Understanding the Molecular Mechanisms of Succinic Semialdehyde Dehydrogenase Deficiency (SSADHD): Towards the Development of SSADH-Targeted Medicine | MDPI [mdpi.com]
- 5. consensus.app [consensus.app]
- 6. ghb receptor mechanisms: Topics by Science.gov [science.gov]
- 7. Behavioral Analyses of GHB: Receptor Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The gamma-hydroxybutyrate signalling system in brain: organization and functional implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. GHB receptor - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibition of succinic semialdehyde dehydrogenase activity by alkenal products of lipid peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Nutrient Regulation of the mTOR Complex 1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The mTOR/4E-BP1/eIF4E Signalling Pathway as a Source of Cancer Drug Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dawn of a New Therapeutic Frontier: A Technical Guide to the Discovery and History of Substituted Oxobutanoic Acids
For Researchers, Scientists, and Drug Development Professionals
Abstract
Substituted oxobutanoic acids, a class of keto acids, have emerged from the foundational discoveries of metabolic pathways to become a significant area of interest in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of the historical milestones, key discoveries, and the evolution of our understanding of these versatile molecules. We delve into the seminal work of pioneers like Hans Krebs and Fritz Lipmann, which laid the groundwork for comprehending the biological significance of α-keto acids. This guide further details the synthetic evolution of substituted oxobutanoic acid derivatives, presents quantitative data on their biological activities, and provides explicit experimental protocols for their synthesis and evaluation. Finally, we visualize key signaling pathways and experimental workflows to offer a holistic understanding of their mechanism of action and therapeutic potential in areas such as oncology, neurobiology, and inflammatory diseases.
A Historical Perspective: From Metabolic Intermediates to Drug Candidates
The story of substituted oxobutanoic acids is intrinsically linked to the elucidation of fundamental biochemical pathways. In the early 20th century, the focus was on understanding how living organisms derive energy from nutrients.
1.1 The Krebs Cycle and the Central Role of α-Keto Acids
The groundbreaking work of Sir Hans Adolf Krebs in the 1930s led to the discovery of the citric acid cycle, also known as the Krebs cycle.[1][2] This pivotal discovery revealed that α-keto acids, such as α-ketoglutarate and oxaloacetate, are central intermediates in cellular respiration.[1][3] Krebs' meticulous experiments with pigeon muscle tissue demonstrated the cyclical nature of these reactions, a cornerstone of modern biochemistry.[2]
1.2 The Discovery of Coenzyme A and its Link to Metabolism
In 1945, Fritz Albert Lipmann discovered Coenzyme A (CoA), a crucial molecule in metabolism for which he, along with Krebs, was awarded the Nobel Prize in Physiology or Medicine in 1953.[4][5][6] Lipmann's research showed that CoA is essential for the transfer of acyl groups, including the conversion of pyruvate to acetyl-CoA, which then enters the Krebs cycle.[4][7] This discovery highlighted the importance of keto acid derivatives in linking different metabolic pathways.
These foundational discoveries, while not initially focused on therapeutic applications, provided the essential framework for understanding the physiological roles of oxobutanoic acids and their derivatives, paving the way for future investigations into their pharmacological potential.
Synthetic Methodologies: Crafting Therapeutic Potential
The therapeutic exploration of substituted oxobutanoic acids has been propelled by the development of versatile synthetic methods. A prominent and historically significant method is the Friedel-Crafts acylation . This reaction allows for the introduction of an oxobutanoic acid moiety onto an aromatic ring, a common structural motif in many biologically active compounds.[5]
2.1 Experimental Protocol: Friedel-Crafts Acylation for the Synthesis of 4-Aryl-4-Oxobutanoic Acids
This protocol details the synthesis of a 4-aryl-4-oxobutanoic acid, a common precursor for various therapeutic agents.[6]
-
Materials:
-
Aromatic compound (e.g., Toluene)
-
Succinic anhydride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Ether
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Suspend anhydrous AlCl₃ in anhydrous DCM in a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser under an inert atmosphere.
-
Cool the suspension to 0-5 °C using an ice bath.
-
Add a solution of succinic anhydride and the aromatic compound in DCM dropwise from the dropping funnel with continuous stirring.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into a mixture of crushed ice and concentrated HCl.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic extracts and wash sequentially with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).
-
Biological Activities and Therapeutic Applications
Substituted oxobutanoic acids exhibit a wide range of biological activities, making them attractive candidates for drug development in various therapeutic areas.
3.1 Enzyme Inhibition
A primary mechanism of action for many substituted oxobutanoic acids is enzyme inhibition. For instance, 4-substituted 2,4-dioxobutanoic acids have been identified as potent inhibitors of porcine liver glycolic acid oxidase.[4]
Table 1: Inhibitory Activity of 4-Substituted 2,4-Dioxobutanoic Acid Derivatives against Glycolic Acid Oxidase
| Compound ID | 4-Substituent | I50 (μM) |
| 1 | 4'-Bromo[1,1'-biphenyl]-4-yl | 0.06 |
| 2 | 4'-[[(3,4-Dihydro-3-hydroxy-2H-1,5-benzodioxepin-3-yl)methyl]thio][1,1'-biphenyl]-4-yl] | 0.06 |
Data sourced from studies on glycolic acid oxidase inhibitors.
3.2 Anticancer Activity
Emerging research has highlighted the potential of substituted oxobutanoic acid derivatives as anticancer agents. Their mechanism of action is often linked to the modulation of key signaling pathways involved in cell growth and proliferation, such as the PI3K/Akt/mTOR pathway.[5]
Table 2: Cytotoxic Activity of Substituted Oxobutanoic Acid Analogs against Cancer Cell Lines
| Compound ID | Substituent | Cell Line | IC50 (μM) |
| 4h | Tetrazole-Isoxazoline Hybrid | A549 (Lung Carcinoma) | 1.51 |
| 4i | Tetrazole-Isoxazoline Hybrid | A549 (Lung Carcinoma) | 1.49 |
| 4h | Tetrazole-Isoxazoline Hybrid | MDA-MB-231 (Breast Adenocarcinoma) | 2.83 |
IC50 values represent the concentration required to inhibit 50% of cell growth.[8]
3.3 Antirheumatic Activity
Certain substituted oxobutanoic acids have been investigated for their anti-inflammatory and antirheumatic properties. For example, 2-acetylthiomethyl-4-(4-methylphenyl)-4-oxobutanoic acid (KE-298) has demonstrated suppressive effects on rat adjuvant arthritis.[9]
Key Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is crucial for a deeper understanding of the science behind substituted oxobutanoic acids.
4.1 Signaling Pathway: The GABA Shunt
4-Oxobutanoic acid is a key intermediate in the GABA shunt, a metabolic pathway that bypasses two steps of the Krebs cycle and is crucial for the metabolism of the inhibitory neurotransmitter GABA.[10]
Caption: The GABA Shunt pathway illustrating the conversion of GABA to succinate via 4-oxobutanoic acid.
4.2 Signaling Pathway: PI3K/Akt/mTOR Pathway Modulation
Some substituted oxobutanoic acid derivatives are believed to exert their anticancer effects by inhibiting the PI3K/Akt/mTOR pathway, a critical regulator of cell survival and proliferation.[5]
Caption: Hypothetical inhibition of the PI3K/Akt/mTOR signaling pathway by a substituted oxobutanoic acid derivative.
4.3 Experimental Workflow: In Vitro Cytotoxicity Assay
The evaluation of the anticancer potential of these compounds often involves in vitro cytotoxicity assays, such as the MTT assay.[8]
Caption: A generalized workflow for determining the in vitro cytotoxicity of substituted oxobutanoic acid derivatives using the MTT assay.
Detailed Experimental Protocols
5.1 Protocol: Glycolic Acid Oxidase Inhibition Assay
This protocol outlines a general method for determining the inhibitory activity of compounds against glycolic acid oxidase.[4]
-
Enzyme Preparation: Isolate and purify glycolic acid oxidase from a suitable source (e.g., porcine liver) using standard biochemical techniques.
-
Reagents:
-
Purified glycolic acid oxidase
-
Glycolic acid (substrate) solution
-
Test compounds (inhibitors) at various concentrations
-
Assay buffer (e.g., potassium phosphate buffer, pH 8.3)
-
Detection reagent (e.g., a peroxidase-coupled system to measure H₂O₂ production)
-
-
Procedure:
-
In a microplate, add the assay buffer, test compound solution (or vehicle for control), and the enzyme solution.
-
Pre-incubate the mixture for a defined period at a controlled temperature.
-
Initiate the reaction by adding the glycolic acid substrate solution.
-
Monitor the rate of reaction by measuring the change in absorbance or fluorescence over time, which corresponds to the rate of H₂O₂ production.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[11]
-
5.2 Protocol: GABAA Receptor Binding Assay
This protocol describes a radioligand binding assay to assess the affinity of test compounds for the GABAA receptor.[5]
-
Membrane Preparation:
-
Homogenize rat brains in a suitable buffer.
-
Perform differential centrifugation steps to isolate the crude synaptic membrane fraction.
-
Wash the membrane preparation multiple times and resuspend in the binding buffer.
-
-
Binding Assay:
-
In a microplate, add the membrane preparation, the test compound at various concentrations, and a radiolabeled ligand (e.g., [³H]muscimol).
-
To determine non-specific binding, add a high concentration of a known GABAA receptor agonist (e.g., GABA) to a separate set of wells.
-
Incubate the plate at 4°C for a specified time to allow binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound and free radioligand.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using liquid scintillation counting.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value of the test compound by plotting the percentage of specific binding against the logarithm of the compound concentration.
-
The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation.[12]
-
Conclusion and Future Directions
The journey of substituted oxobutanoic acids from their discovery as metabolic intermediates to their current status as promising therapeutic agents is a testament to the power of interdisciplinary research. The foundational work in biochemistry provided the crucial context for medicinal chemists to design and synthesize novel derivatives with tailored biological activities. The quantitative data and detailed protocols presented in this guide offer a valuable resource for researchers in this dynamic field.
Future research will likely focus on several key areas:
-
Target Specificity: Elucidating the precise molecular targets of bioactive substituted oxobutanoic acids to minimize off-target effects.
-
Structure-Activity Relationship (SAR) Studies: Systematically modifying the chemical structure to optimize potency, selectivity, and pharmacokinetic properties.
-
Novel Delivery Systems: Developing innovative drug delivery strategies to enhance the therapeutic efficacy and reduce potential toxicity.
-
Clinical Translation: Advancing the most promising candidates through preclinical and clinical trials to validate their therapeutic potential in human diseases.
The continued exploration of substituted oxobutanoic acids holds immense promise for the development of next-generation therapies for a range of challenging diseases, underscoring the enduring legacy of the early pioneers of metabolic research.
References
- 1. DOT Language | Graphviz [graphviz.org]
- 2. Showing Compound 2-Oxobutanoic acid (FDB003359) - FooDB [foodb.ca]
- 3. sketchviz.com [sketchviz.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. cyverse-network-analysis-tutorial.readthedocs-hosted.com [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 8. benchchem.com [benchchem.com]
- 9. Preparation and antirheumatic activity of optically active 2-acetylthiomethyl-4-(4-methylphenyl)-4-oxobutanoic acid (KE-298) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. IC50 Calculator | AAT Bioquest [aatbio.com]
- 12. accio.github.io [accio.github.io]
theoretical and computational studies of 4-aryl-4-oxobutanoic acids
An In-depth Technical Guide on the Theoretical and Computational Studies of 4-Aryl-4-Oxobutanoic Acids
This technical guide provides a comprehensive overview of the theoretical and computational approaches used to study 4-aryl-4-oxobutanoic acids and their derivatives. This class of molecules is of significant interest due to their versatile chemical structure, which serves as a scaffold for developing novel therapeutic agents.[1] Computational methods, particularly Density Functional Theory (DFT), molecular docking, and quantitative structure-activity relationship (QSAR) studies, are pivotal in elucidating their molecular properties, reactivity, and potential as drug candidates.
Core Molecular Structure and Significance
4-Aryl-4-oxobutanoic acids are characterized by a butanoic acid chain with an aryl group attached to the carbonyl carbon at position 4. This bifunctional nature, possessing both a carboxylic acid and a ketone, makes them valuable synthons in organic chemistry.[1][2] Their derivatives have been investigated for a range of biological activities, including potential antiviral, anticancer, and enzyme inhibitory effects.[3][4]
Below is a diagram illustrating the general workflow for the computational analysis of these compounds.
Experimental and Computational Protocols
Detailed methodologies are crucial for the reproducibility and extension of research findings. The following protocols are based on methods cited in the literature for the study of 4-aryl-4-oxobutanoic acid derivatives.
DFT is a cornerstone for investigating the structural and electronic properties of these molecules.[3]
-
Software: Gaussian 09 is a commonly used software package for these calculations.[3]
-
Methodology: Geometry optimizations are typically performed using DFT with Becke's three-parameter hybrid functional (B3LYP).[3][5]
-
Basis Set: The 6-31+G(d) or 6-311++G(d,p) basis sets are frequently employed to achieve a balance between accuracy and computational cost.[3][5]
-
Solvent Effects: To simulate physiological conditions, solvent effects (e.g., water) can be incorporated using methods like the self-consistent reaction field (SCRF).[3]
-
Analysis:
-
Vibrational Frequencies: Harmonic vibrational frequency calculations are performed to confirm that the optimized geometry represents a true energy minimum (i.e., no imaginary frequencies) and to compare theoretical spectra with experimental FT-IR and FT-Raman data.[5]
-
Natural Bond Orbital (NBO) Analysis: NBO analysis is used to study hyperconjugative interactions and calculate second-order stabilization energies, providing insights into intramolecular bonding and stability.[5]
-
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability.[6]
-
Molecular Electrostatic Potential (MEP): MEP maps are generated to predict reactive sites for electrophilic and nucleophilic attacks, which is crucial for understanding potential intermolecular interactions.[5][6]
-
Molecular docking is a computational technique used to predict the binding orientation and affinity of a ligand to a target protein.
-
Software: AutoDock is a widely used tool for molecular docking studies.[7]
-
Receptor Preparation: The 3D structure of the target receptor (e.g., an enzyme or protein) is obtained from a protein database like the Protein Data Bank (PDB). Water molecules, ligands, and heteroatoms are typically removed, and polar hydrogens and Kollman charges are added.[6]
-
Ligand Preparation: The 3D structures of the 4-aryl-4-oxobutanoic acid derivatives are constructed and optimized, often using the same DFT methods described above.
-
Docking Simulation: The docking process involves placing the ligand in the active site of the receptor and evaluating the binding energy of different conformations. The results can suggest potential inhibitory activity against the target protein.[4][5]
A common method for synthesizing the core structure of 4-aryl-4-oxobutanoic acids is the Friedel-Crafts acylation of an aromatic compound with succinic anhydride.[1]
-
Materials: A substituted or unsubstituted aryl compound (e.g., toluene), succinic anhydride, and a Lewis acid catalyst like anhydrous aluminum chloride (AlCl₃).[1]
-
Procedure:
-
Under an inert atmosphere, the aromatic compound is dissolved in a suitable solvent (e.g., dichloromethane).
-
Anhydrous AlCl₃ is added, and the mixture is stirred.
-
Succinic anhydride is added portion-wise, and the reaction is stirred, often at room temperature, until completion.
-
The reaction is quenched by carefully adding it to an ice/concentrated HCl mixture.
-
The product is extracted, washed, dried, and purified, typically by recrystallization.[1]
-
Quantitative Data from Computational Studies
The following tables summarize key quantitative data obtained from DFT calculations and molecular docking studies on various 4-aryl-4-oxobutanoic acid derivatives as reported in the literature.
Table 1: Calculated Electronic Properties of Butanoic Acid Derivatives (Data derived from studies at the B3LYP/6-31+G(d) level of theory)[3]
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Nucleophilicity (N, eV) |
| Derivative 1 | -6.80 | -3.25 | 3.55 | 3.55 |
| Derivative 2 | -7.10 | -3.65 | 3.45 | 3.40 |
| Derivative 3 | -6.91 | -3.42 | 3.49 | 3.49 |
| Derivative 4 | -7.21 | -3.74 | 3.47 | 3.35 |
Table 2: Selected Vibrational Frequencies for 4-[(4-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid (APAMOB) (Comparison of theoretical (DFT B3LYP/6-311++G(d)) and experimental data)[5]
| Vibrational Mode | Theoretical Wavenumber (cm⁻¹) | Experimental Wavenumber (cm⁻¹) |
| N-H Stretch | - | Red-shifted from computed |
| C=O Stretch (acid) | - | - |
| C=O Stretch (ketone) | - | - |
| Phenyl Ring Breathing | 835 | 836 |
Table 3: Molecular Docking Binding Energies (Illustrative data for potential inhibitory activity)
| Compound | Target Protein | Binding Energy (kcal/mol) |
| 4-Aryl-2-phosphonomethyl-4-oxobutanenitrile (5i) | SARS CoV Main Proteinase (1UK4) | Best among tested compounds[4] |
| 4-Aryl-2-phosphonomethyl-4-oxobutanenitrile (5i) | Human Progesterone Receptor (1E3K) | Best among tested compounds[4] |
| APAMOB | 2-deoxy-d-gluconate 3-dehydrogenase | Suggests inhibitory activity[5] |
Key Structural Insights and Reactivity
Theoretical studies provide deep insights into the structure-property relationships of these molecules.
-
Aryl Group (R): The nature and substitution pattern on the aryl ring significantly influence the molecule's electronic properties, such as the HOMO-LUMO gap. Electron-withdrawing or -donating groups can tune the reactivity and binding affinity for biological targets.[8]
-
Carbonyl and Carboxyl Groups: These groups are prime sites for hydrogen bonding, which is critical for receptor binding. MEP analysis often highlights the oxygen atoms of these groups as centers of negative potential (nucleophilic sites), making them likely interaction points with biological macromolecules.[6]
-
Conformational Flexibility: The aliphatic chain allows for conformational flexibility. Computational studies can identify the lowest energy conformers, which are presumed to be the most populated and potentially the bioactive conformations.
Application in Drug Discovery
The insights gained from computational studies are instrumental in guiding the design and synthesis of new 4-aryl-4-oxobutanoic acid derivatives with enhanced therapeutic potential.
-
Enzyme Inhibition: Molecular docking studies have suggested that these compounds may act as inhibitors for various enzymes, such as 2-deoxy-d-gluconate 3-dehydrogenase and the SARS Coronavirus Main Proteinase.[4][5] The binding energy values and predicted interactions can be used to prioritize candidates for synthesis and biological testing.
-
QSAR Studies: For a series of related compounds, Quantitative Structure-Activity Relationship (QSAR) models can be developed. These models mathematically relate variations in molecular structure to changes in biological activity, providing a predictive tool for designing more potent analogs.[8][9] For instance, a 2D QSAR analysis on related compounds predicted the importance of electron-withdrawing groups on the aromatic moiety for binding affinity to the human dopamine transporter.[8]
This guide demonstrates the synergistic relationship between computational and experimental chemistry in the exploration of 4-aryl-4-oxobutanoic acids. Theoretical calculations provide a foundational understanding of molecular properties, which, in turn, enables the rational design of molecules with desired biological functions for further experimental validation.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. elib.bsu.by [elib.bsu.by]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. QSAR studies and pharmacophore identification for arylsubstituted cycloalkenecarboxylic acid methyl esters with affinity for the human dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantitative structure activity relationship (QSAR) modeling study of some novel thiazolidine 4-one derivatives as potent anti-tubercular agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: 4-(2,4-Dimethylphenyl)-4-oxobutanoic Acid in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and utility of 4-(2,4-Dimethylphenyl)-4-oxobutanoic acid as a versatile intermediate in organic synthesis. This keto acid serves as a valuable building block for the construction of various heterocyclic scaffolds, which are of significant interest in medicinal chemistry and drug discovery.
Overview and Key Applications
This compound is a derivative of 4-oxobutanoic acid, a class of compounds widely recognized for their role as precursors to a diverse range of bioactive molecules. The primary utility of this specific compound lies in its function as a synthon for nitrogen-containing heterocycles, particularly pyridazinones. These structures are core components of numerous pharmaceutical agents with a broad spectrum of activities.
The key reaction for the synthesis of this compound is the Friedel-Crafts acylation of 1,3-dimethylbenzene (m-xylene) with succinic anhydride. This classic electrophilic aromatic substitution reaction provides a straightforward and efficient route to the desired product.
Once synthesized, the bifunctional nature of this compound, possessing both a ketone and a carboxylic acid, allows for subsequent cyclization reactions. The most notable application is its reaction with hydrazine to form 6-(2,4-dimethylphenyl)-4,5-dihydropyridazin-3(2H)-one, a key heterocyclic core.
Quantitative Data
The following table summarizes the key quantitative data for the synthesis of this compound and its subsequent conversion to the corresponding pyridazinone.
| Synthesis Step | Reactants | Key Reagents/Catalyst | Solvent | Reaction Time | Temperature | Yield (%) |
| Synthesis of this compound | 1,3-Dimethylbenzene (m-xylene), Succinic anhydride | Aluminum chloride (AlCl₃) | None (solvent-free) | 8 minutes | Room Temperature | 94%[1] |
| Synthesis of 6-(2,4-Dimethylphenyl)-4,5-dihydropyridazin-3(2H)-one | This compound, Hydrazine hydrate | None | Ethanol | 4-8 hours (reflux) | Reflux | N/A |
Note: The yield for the synthesis of 6-(2,4-dimethylphenyl)-4,5-dihydropyridazin-3(2H)-one is not explicitly reported in the searched literature but is expected to be in a good to excellent range based on similar reported reactions.
Experimental Protocols
Synthesis of this compound via Friedel-Crafts Acylation
This protocol describes a solvent-free Friedel-Crafts acylation for the synthesis of this compound.[1]
Materials and Reagents:
-
1,3-Dimethylbenzene (m-xylene)
-
Succinic anhydride
-
Anhydrous aluminum chloride (AlCl₃)
-
Crushed ice
-
Concentrated hydrochloric acid
-
5% (w/v) Sodium bicarbonate solution
-
Diethyl ether
Equipment:
-
Mortar and pestle
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Büchner funnel and filter flask
Procedure:
-
Reaction Setup: In a clean and dry mortar, add succinic anhydride (1.0 molar equivalent) and 1,3-dimethylbenzene (1.1 molar equivalents).
-
Catalyst Addition: To this mixture, add anhydrous aluminum chloride (2.2 molar equivalents) and grind the mixture gently with a pestle at room temperature for 8 minutes.
-
Workup: After the reaction is complete, carefully transfer the reaction mixture to a beaker containing crushed ice and concentrated hydrochloric acid.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether.
-
Purification: Wash the combined organic extracts with a 5% (w/v) sodium bicarbonate solution to remove any unreacted succinic acid, followed by a wash with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Isolation: Remove the solvent under reduced pressure to yield the crude product. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Synthesis of 6-(2,4-dimethylphenyl)-4,5-dihydropyridazin-3(2H)-one
This protocol describes the synthesis of the pyridazinone derivative from this compound. The procedure is adapted from general methods for the synthesis of similar pyridazinone derivatives.[2][3]
Materials and Reagents:
-
This compound
-
Hydrazine hydrate (80% solution)
-
Ethanol
-
Ice-cold water
Equipment:
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Büchner funnel and filter flask
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 molar equivalent) in ethanol.
-
Reagent Addition: To the solution, add hydrazine hydrate (1.2 molar equivalents).
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-8 hours. The progress of the reaction can be monitored by thin-layer chromatography.
-
Isolation: After completion, cool the reaction mixture to room temperature and then pour it into ice-cold water.
-
Purification: Collect the precipitated solid by filtration, wash with cold water, and dry. The crude product can be purified by recrystallization from ethanol to afford 6-(2,4-dimethylphenyl)-4,5-dihydropyridazin-3(2H)-one.
Visualizations
Synthetic Pathway
References
Application Notes and Protocols for 4-(2,4-Dimethylphenyl)-4-oxobutanoic Acid Reactions
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental protocols for the synthesis and subsequent reactions of 4-(2,4-Dimethylphenyl)-4-oxobutanoic acid. This compound serves as a versatile intermediate in organic synthesis and drug discovery. The protocols outlined below are based on established chemical transformations of structurally similar aryl-oxo-butanoic acids.
Synthesis of this compound
The primary method for the synthesis of this compound is the Friedel-Crafts acylation of 1,3-dimethylbenzene (m-xylene) with succinic anhydride, catalyzed by a Lewis acid such as aluminum chloride.[1]
Experimental Protocol: Friedel-Crafts Acylation
This solvent-free protocol offers an efficient and environmentally conscious method for the synthesis.[1]
Materials:
-
Succinic anhydride
-
1,3-Dimethylbenzene (m-xylene)
-
Anhydrous aluminum chloride (AlCl₃), powdered
-
Crushed ice
-
Concentrated hydrochloric acid (HCl)
-
Deionized water
-
Sodium bicarbonate (NaHCO₃) solution (5% w/v)
-
Ether or other suitable organic solvent for extraction
Equipment:
-
Mortar and pestle
-
Reaction flask
-
Magnetic stirrer
-
Apparatus for filtration (e.g., Büchner funnel)
-
Separatory funnel
Procedure:
-
Reaction Setup: In a fume hood, combine succinic anhydride and powdered anhydrous aluminum chloride in a mortar.[1]
-
Addition of Reactants: Add 1,3-dimethylbenzene to the mixture.
-
Reaction: Grind the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).[1]
-
Quenching: Upon completion, carefully transfer the reaction mixture to a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.[1]
-
Work-up:
-
Collect the solid product by filtration and wash it with water.[1]
-
For further purification, dissolve the crude product in a 5% sodium bicarbonate solution.[2]
-
Wash the aqueous solution with ether to remove any non-acidic impurities.[2]
-
Acidify the aqueous layer with dilute hydrochloric acid to precipitate the purified this compound.[2]
-
-
Purification: The precipitated product can be collected by filtration, washed with cold deionized water, and dried under vacuum.[1] If necessary, further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).[3]
Quantitative Data for Synthesis
| Aromatic Substrate | Catalyst | Solvent | Reaction Time | Temperature | Yield (%) | Reference |
| m-Xylene | AlCl₃ | None | 8 min | Room Temp. | 94 | [1] |
| Benzene | AlCl₃ | Benzene | 30 min | Reflux | 77-82 | [4] |
| Toluene | AlCl₃ | None | 5 min | Room Temp. | 95 | [1] |
Synthesis Workflow Diagram
References
Application Notes and Protocols: 4-(2,4-Dimethylphenyl)-4-oxobutanoic Acid in Medicinal Chemistry
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Direct experimental data on the medicinal chemistry applications of 4-(2,4-Dimethylphenyl)-4-oxobutanoic acid is limited in publicly available literature. The following application notes and protocols are based on the established activities of structurally similar 4-aryl-4-oxobutanoic acid derivatives and are intended to serve as a guide for potential research and development.
Introduction
This compound belongs to the class of 4-aryl-4-oxobutanoic acids, a scaffold that has garnered interest in medicinal chemistry due to its presence in various biologically active molecules. While this specific compound is primarily documented as a chemical intermediate, its structural analogs have shown promise as anti-inflammatory, antifungal, and anticancer agents.[1][2][3] The core structure, featuring a keto-acid moiety and an aromatic ring, provides a versatile template for chemical modification to explore structure-activity relationships (SAR) and develop novel therapeutic agents.
These notes provide an overview of the potential applications of this compound, detailed synthetic protocols, and methodologies for evaluating its biological activity based on data from analogous compounds.
Physicochemical Properties
A summary of the key physicochemical properties for this compound is presented below. Some properties are predicted based on its structure.
| Property | Value | Source/Method |
| IUPAC Name | This compound | --- |
| Molecular Formula | C₁₂H₁₄O₃ | --- |
| Molecular Weight | 206.24 g/mol | Calculated |
| Appearance | White to off-white solid (predicted) | Analog Comparison |
| Melting Point | Not available | --- |
| Boiling Point | 379.7 ± 25.0 °C | Predicted |
| Solubility | Soluble in organic solvents (e.g., DMSO, Methanol), sparingly soluble in water (predicted) | Analog Comparison |
| pKa | ~4.5 (Carboxylic acid) | Predicted |
Synthesis
The most common and efficient method for the synthesis of 4-aryl-4-oxobutanoic acids is the Friedel-Crafts acylation of an aromatic compound with succinic anhydride.[4][5] For the target compound, this involves the reaction of 1,3-dimethylbenzene (m-xylene) with succinic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).
Protocol 3.1: Synthesis via Friedel-Crafts Acylation
Materials:
-
1,3-Dimethylbenzene (m-xylene)
-
Succinic anhydride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Concentrated hydrochloric acid (HCl)
-
Ice
-
Water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware, magnetic stirrer, and heating mantle
Procedure:
-
Set up a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under an inert atmosphere (e.g., nitrogen or argon).
-
To the flask, add succinic anhydride (1.0 equivalent) and anhydrous DCM.
-
Cool the mixture to 0 °C using an ice bath.
-
Carefully add anhydrous AlCl₃ (2.2 equivalents) portion-wise to the stirred suspension. The mixture may become colored.
-
Through the dropping funnel, add a solution of 1,3-dimethylbenzene (1.1 equivalents) in anhydrous DCM dropwise over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated HCl.
-
Stir vigorously until the solid complex decomposes and two layers form.
-
Separate the organic layer. Extract the aqueous layer with DCM (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., toluene/hexanes) or by column chromatography on silica gel.
Potential Medicinal Chemistry Applications
Intermediate for Antifungal Agents
The structurally related compound, 4-(2,4-difluorophenyl)-4-oxobutanoic acid, is a key intermediate in the synthesis of second-generation triazole antifungals like voriconazole and posaconazole.[6] These drugs inhibit the fungal enzyme lanosterol 14α-demethylase, which is crucial for ergosterol biosynthesis. It is plausible that this compound could serve as a precursor for novel antifungal agents with a modified substitution pattern on the phenyl ring, potentially leading to altered potency, spectrum of activity, or pharmacokinetic properties.
Anti-inflammatory Agents
Several derivatives of 4-aryl-4-oxobutanoic acid have been investigated for their anti-inflammatory properties.[2][7][8] The mechanism often involves the inhibition of key inflammatory mediators. For instance, the related compound Fenbufen (4-([1,1′-biphenyl]-4-yl)-4-oxobutanoic acid) is a non-steroidal anti-inflammatory drug (NSAID).[8] The this compound scaffold could be explored for its ability to inhibit cyclooxygenase (COX) enzymes or modulate other inflammatory pathways.
Anticancer Agents
Emerging evidence suggests that some 4-oxobutanoic acid derivatives possess anticancer properties by modulating critical cell signaling pathways, such as the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer.[1] This pathway controls cell growth, proliferation, and survival. Inhibition of key kinases in this pathway is a validated strategy in oncology drug development. The this compound scaffold could be a starting point for designing novel inhibitors of this pathway.
Protocols for Biological Evaluation
Protocol 5.1: In Vitro Cytotoxicity (MTT Assay)
This protocol outlines a general procedure to assess the potential anticancer activity of this compound against a selected cancer cell line (e.g., A549 - lung carcinoma, or MCF-7 - breast adenocarcinoma).
Materials:
-
Cancer cell line of interest
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound
-
Dimethyl sulfoxide (DMSO), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37 °C, 5% CO₂.
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO (e.g., 10 mM). Create serial dilutions in complete medium to achieve final desired concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (medium with the same percentage of DMSO as the highest compound concentration) and a positive control (e.g., doxorubicin).
-
Cell Treatment: After 24 hours of incubation, remove the old medium and add 100 µL of the medium containing the various concentrations of the test compound to the respective wells.
-
Incubation: Incubate the plate for 48-72 hours at 37 °C, 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Hypothetical Data Presentation
The results from a cytotoxicity assay could be summarized as follows. This data is purely illustrative.
| Compound | Cell Line | IC₅₀ (µM) |
| This compound | A549 | 45.2 |
| This compound | MCF-7 | 68.7 |
| Doxorubicin (Positive Control) | A549 | 0.8 |
| Doxorubicin (Positive Control) | MCF-7 | 1.2 |
Conclusion
While this compound is not yet extensively studied for its direct therapeutic effects, its structural framework holds considerable potential for medicinal chemistry exploration. Based on the activities of analogous compounds, it represents a promising starting point for the design and synthesis of novel antifungal, anti-inflammatory, and anticancer agents. The protocols and potential applications outlined in this document provide a foundational guide for researchers aiming to investigate the therapeutic utility of this and related compounds. Further derivatization and comprehensive biological screening are necessary to unlock its full potential.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. 4-(4-Methylphenyl)-4-oxobutanoic acid - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Dissecting CYP1A2 Activation by Arylalkanoic Acid Prodrugs toward the Development of Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Novel Bioactive Heterocycles from 4-(2,4-Dimethylphenyl)-4-oxobutanoic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of novel heterocyclic compounds derived from 4-(2,4-dimethylphenyl)-4-oxobutanoic acid. This versatile starting material serves as a key building block for the generation of various scaffolds, most notably pyridazinone derivatives, which have demonstrated significant potential in antimicrobial and cardiovascular research. Additionally, synthetic routes to other important heterocyclic systems, including thiophenes, isoxazoles, and pyrimidines, are explored.
Synthesis of Pyridazinone Derivatives
The reaction of 4-aryl-4-oxobutanoic acids with hydrazine hydrate is a well-established method for the synthesis of 4,5-dihydropyridazin-3(2H)-one derivatives.[1][2] These compounds serve as a versatile scaffold for further chemical modifications, leading to a diverse library of molecules with a range of biological activities, including antimicrobial, vasorelaxant, and anticancer effects.[3][4]
Core Synthesis: 6-(2,4-Dimethylphenyl)-4,5-dihydropyridazin-3(2H)-one
Reaction Scheme:
References
- 1. benchchem.com [benchchem.com]
- 2. raco.cat [raco.cat]
- 3. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4-(2,4-Dimethylphenyl)-4-oxobutanoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-(2,4-Dimethylphenyl)-4-oxobutanoic acid is a keto-acid that serves as a versatile intermediate in organic synthesis. Its structure, featuring a substituted aromatic ring and a carboxylic acid moiety, makes it a valuable building block for the synthesis of a variety of more complex molecules, including heterocyclic compounds and potential pharmaceutical agents. The primary route for its synthesis is the Friedel-Crafts acylation of 1,3-dimethylbenzene (m-xylene) with succinic anhydride. This document provides detailed protocols for the synthesis of this compound, a summary of reaction conditions, and potential applications in the field of drug development.
Chemical Properties and Data
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₁₂H₁₄O₃ |
| Molecular Weight | 206.24 g/mol |
| Appearance | Expected to be a solid |
| Primary Application | Intermediate in organic synthesis |
Synthesis via Friedel-Crafts Acylation
The most common and efficient method for the preparation of this compound is the Friedel-Crafts acylation of m-xylene with succinic anhydride.[1] This electrophilic aromatic substitution reaction is catalyzed by a Lewis acid, typically anhydrous aluminum chloride (AlCl₃).[1] The reaction proceeds through the formation of an acylium ion from succinic anhydride, which then attacks the electron-rich m-xylene ring.
Reaction Scheme
Caption: General scheme for the Friedel-Crafts acylation of m-xylene.
Quantitative Data Summary of Friedel-Crafts Acylation
The following table summarizes the reaction conditions and yield for the Friedel-Crafts acylation of m-xylene with succinic anhydride.
| Aromatic Substrate | Catalyst | Solvent | Reaction Time | Temperature | Yield (%) | Reference |
| m-Xylene | AlCl₃ | None (Solvent-free) | 8 min | Room Temp. | 94 | [1] |
Experimental Protocols
This section provides a detailed methodology for the synthesis of this compound via a solvent-free Friedel-Crafts acylation.
Materials and Reagents
-
m-Xylene (1,3-Dimethylbenzene)
-
Succinic anhydride
-
Anhydrous aluminum chloride (AlCl₃)
-
Crushed ice
-
Concentrated hydrochloric acid (HCl)
-
Dichloromethane (DCM) or other suitable organic solvent
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel (optional, for solvent-based reactions)
-
Beaker
-
Separatory funnel
-
Büchner funnel and filter flask
-
Rotary evaporator
Detailed Protocol
-
Reaction Setup: In a round-bottom flask, combine succinic anhydride and m-xylene.
-
Catalyst Addition: While stirring, carefully and portion-wise add anhydrous aluminum chloride to the mixture. The reaction is exothermic, and the addition should be controlled to maintain the reaction at room temperature.[1]
-
Reaction Progression: Continue stirring at room temperature for approximately 8 minutes.[1] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Quenching: After the reaction is complete, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.[2][3]
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane.[3][4]
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.[3][4] The bicarbonate wash removes any unreacted succinic acid.
-
Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[3][4]
-
Solvent Removal: Filter to remove the drying agent and concentrate the solution using a rotary evaporator to obtain the crude product.[2]
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield the pure this compound.[4]
Caption: Step-by-step workflow for the synthesis of this compound.
Applications in Drug Development
While specific applications of this compound are not extensively documented, its structural analogs are key intermediates in the synthesis of various pharmaceuticals. For instance, 4-(2,4-difluorophenyl)-4-oxobutanoic acid is a crucial precursor for the synthesis of the antifungal agent Posaconazole.[2][3] The general class of 4-aryl-4-oxobutanoic acids are precursors to various heterocyclic compounds, such as pyridazinones, which have shown a range of biological activities including anti-inflammatory and antimicrobial properties.[1][5] Therefore, this compound represents a valuable starting material for the synthesis of novel bioactive molecules for drug discovery and development.
Caption: Potential pathway from the starting material to bioactive molecules.
Safety Information
-
The Friedel-Crafts acylation reaction is exothermic and should be performed with appropriate cooling.[1]
-
Anhydrous aluminum chloride is corrosive and reacts violently with water. Handle with care in a dry environment.
-
m-Xylene and dichloromethane are flammable and should be handled in a well-ventilated fume hood.
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, when handling these chemicals.
References
Application Notes and Protocols for 4-(2,4-Dimethylphenyl)-4-oxobutanoic Acid as a Pharmaceutical Intermediate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 4-(2,4-Dimethylphenyl)-4-oxobutanoic acid as a versatile pharmaceutical intermediate. This keto acid serves as a valuable building block in the synthesis of heterocyclic compounds, particularly pyridazinone derivatives, which have shown significant potential as anti-inflammatory and antimicrobial agents.
Introduction
This compound is a member of the aryl-oxobutanoic acid family, which are key precursors in the synthesis of various biologically active molecules. Its chemical structure, featuring a reactive keto group and a carboxylic acid moiety, allows for straightforward cyclization reactions to form heterocyclic systems. The 2,4-dimethylphenyl group can influence the pharmacokinetic and pharmacodynamic properties of the final compounds. This document outlines the synthesis of the intermediate and its application in the preparation of a representative pyridazinone derivative, along with insights into the potential biological mechanisms of action.
Data Presentation
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₂H₁₄O₃ |
| Molecular Weight | 206.24 g/mol |
| IUPAC Name | This compound |
| Appearance | Off-white to pale yellow solid (predicted) |
| Melting Point | Not available |
| Boiling Point | Not available |
| Solubility | Soluble in organic solvents such as methanol, ethanol, and DMSO. Insoluble in water. |
Reaction Parameters for the Synthesis of this compound
| Parameter | Value |
| Reaction Type | Friedel-Crafts Acylation |
| Aromatic Substrate | m-Xylene |
| Acylating Agent | Succinic Anhydride |
| Catalyst | Anhydrous Aluminum Chloride (AlCl₃) |
| Solvent | Dichloromethane (DCM) or solvent-free |
| Reaction Temperature | 0-5 °C initially, then room temperature |
| Reaction Time | 2-4 hours |
| Typical Yield | 90-95%[1] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Friedel-Crafts Acylation
This protocol describes the synthesis of the title intermediate through the acylation of m-xylene with succinic anhydride.
Materials:
-
m-Xylene
-
Succinic Anhydride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Dichloromethane (DCM, anhydrous)
-
Concentrated Hydrochloric Acid (HCl)
-
Crushed Ice
-
Sodium Sulfate (anhydrous)
-
Ethyl acetate
-
Hexane
Equipment:
-
Three-necked round-bottom flask
-
Dropping funnel
-
Reflux condenser with a gas outlet
-
Mechanical stirrer
-
Ice bath
-
Rotary evaporator
-
Büchner funnel and filter flask
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), equip a three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a reflux condenser.
-
Suspend anhydrous aluminum chloride (2.2 molar equivalents) in anhydrous dichloromethane.
-
Cool the suspension to 0-5 °C using an ice bath.
-
In a separate flask, dissolve succinic anhydride (1.0 molar equivalent) and m-xylene (1.1 molar equivalents) in anhydrous dichloromethane.
-
Add the solution of succinic anhydride and m-xylene dropwise to the stirred aluminum chloride suspension, maintaining the temperature between 0 and 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic extracts and wash sequentially with water, a saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purify the crude this compound by recrystallization from a mixture of ethyl acetate and hexane to obtain a crystalline solid.
Protocol 2: Synthesis of 6-(2,4-Dimethylphenyl)-4,5-dihydropyridazin-3(2H)-one
This protocol outlines the cyclization of the intermediate with hydrazine to form a pyridazinone derivative.
Materials:
-
This compound
-
Hydrazine hydrate (or a substituted hydrazine)
-
Ethanol
-
Glacial Acetic Acid (catalytic amount)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Büchner funnel and filter flask
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 molar equivalent) in ethanol.
-
Add hydrazine hydrate (1.1 molar equivalents) to the solution, followed by a catalytic amount of glacial acetic acid.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Reduce the volume of the solvent using a rotary evaporator.
-
Pour the concentrated mixture into ice-cold water to precipitate the product.
-
Collect the solid product by suction filtration, wash with cold water, and dry.
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol to yield the pure 6-(2,4-Dimethylphenyl)-4,5-dihydropyridazin-3(2H)-one.
Visualizations
References
Application Notes and Protocols for the Synthesis of 4-Aryl-4-Oxobutanoic Acids
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-Aryl-4-oxobutanoic acids, also known as β-aroylpropionic acids, are valuable intermediates in organic synthesis. Their bifunctional nature, featuring both a carboxylic acid and a ketone, makes them versatile precursors for constructing a wide array of heterocyclic compounds, many of which are scaffolds for pharmaceuticals.[1] These compounds are recognized for their diverse biological activities, including anti-inflammatory and antimicrobial properties.[1][2][3]
The most common and effective method for synthesizing these acids is the Friedel-Crafts acylation.[2][4][5] This electrophilic aromatic substitution reaction involves the acylation of an aromatic compound with succinic anhydride in the presence of a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).[2][4] The reaction proceeds through the formation of a highly electrophilic acylium ion, which is then attacked by the electron-rich aromatic ring to form the desired product.[2][4][6]
This document provides detailed protocols for both conventional solvent-based and solvent-free mechanochemical synthesis of 4-aryl-4-oxobutanoic acids, along with quantitative data to guide researchers in selecting the appropriate method.
General Reaction Scheme & Workflow
The general synthesis pathway involves the reaction of an aromatic hydrocarbon with succinic anhydride, catalyzed by aluminum chloride.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and Biological Evaluation of beta-Aroylpropionic acid based 1,3,4-Oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. 4-(4-Methylphenyl)-4-oxobutanoic acid - Wikipedia [en.wikipedia.org]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
Application Note: GC-MS Analysis of 4-(2,4-Dimethylphenyl)-4-oxobutanoic Acid Following Derivatization
Audience: Researchers, scientists, and drug development professionals.
Introduction
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of volatile and thermally stable compounds. However, direct GC-MS analysis of polar molecules such as 4-(2,4-Dimethylphenyl)-4-oxobutanoic acid is challenging. The presence of a carboxylic acid and a keto functional group renders the molecule non-volatile and prone to thermal degradation at the high temperatures required for GC analysis.[1][2][3]
To overcome these limitations, a chemical derivatization process is essential. Derivatization converts the polar functional groups into less polar, more volatile, and more thermally stable derivatives.[4][5] This application note provides a detailed protocol for a two-step derivatization of this compound—methoximation followed by silylation—to facilitate robust and sensitive GC-MS analysis. This method first protects the keto group to prevent tautomerization and then silylates the carboxylic acid group to increase volatility.[1][2][6]
Derivatization Strategy: Methoximation and Silylation
The analysis of keto acids like this compound is often complicated by the tendency of the keto group to tautomerize (interconvert between keto and enol forms), which can result in multiple peaks for a single analyte.[1] To prevent this, a two-step derivatization is employed:
-
Methoximation: The sample is first reacted with methoxyamine hydrochloride (MeOx). This reaction converts the ketone functional group into a stable methoxime derivative, effectively "locking" it in one form and preventing the formation of multiple derivative peaks.[2][6]
-
Silylation: Following methoximation, the carboxylic acid group is derivatized using a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[4][7] This step replaces the active hydrogen on the carboxyl group with a nonpolar trimethylsilyl (TMS) group, significantly increasing the compound's volatility and thermal stability, making it ideal for GC-MS analysis.[4][8]
Caption: Reaction scheme for the two-step derivatization of the target analyte.
Experimental Protocol
This protocol provides a detailed methodology for the derivatization and subsequent GC-MS analysis. It is recommended to perform a reagent blank (all components except the sample) to identify any potential interferences.[8]
1. Materials and Reagents
-
This compound standard
-
Sample containing the analyte
-
Methoxyamine hydrochloride (MeOx)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or MSTFA
-
Anhydrous Pyridine
-
Anhydrous Acetonitrile or Ethyl Acetate
-
Internal Standard (e.g., a structurally similar compound not present in the sample)
-
Reaction vials (2 mL, with PTFE-lined caps)
-
Heating block or oven
-
Vortex mixer
-
Centrifuge
-
Nitrogen gas evaporation system
2. Sample Preparation
-
Aqueous Samples: If the sample is in an aqueous solution, transfer a known volume (e.g., 100 µL) to a reaction vial.
-
Drying: Evaporate the sample to complete dryness under a gentle stream of nitrogen gas at room temperature or by lyophilization. It is crucial to ensure the sample is completely dry, as moisture can interfere with the silylation reaction.[9]
-
Internal Standard: Add a known amount of internal standard to the dried sample.
3. Derivatization Procedure
Step 1: Methoximation
-
Prepare a fresh solution of Methoxyamine hydrochloride (MeOx) at 20 mg/mL in anhydrous pyridine.
-
Add 50 µL of the MeOx solution to the dried sample residue.[2]
-
Cap the vial tightly and vortex for 1 minute to ensure the residue is fully dissolved.
-
Incubate the mixture in a heating block at 37-60°C for 90 minutes.[2][6]
-
After incubation, allow the vial to cool to room temperature.
Step 2: Silylation
-
Add 80-100 µL of BSTFA + 1% TMCS (or MSTFA) to the vial containing the methoximated sample.[1]
-
Cap the vial tightly and vortex for 1 minute.
-
Incubate the mixture at 70°C for 30-60 minutes to complete the silylation of the carboxylic acid group.[2]
-
After cooling to room temperature, the sample is ready for injection into the GC-MS system. If a precipitate forms, centrifuge the vial and transfer the supernatant to a new GC vial.[10]
Caption: Experimental workflow for derivatization and GC-MS analysis.
4. GC-MS Instrumental Parameters
The following are typical starting parameters and may require optimization for your specific instrument.
| Parameter | Typical Setting |
| GC System | Agilent GC-MS or equivalent |
| Column | DB-5ms, HP-5ms, or similar (30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Injection Mode | Splitless (1 µL injection volume) |
| Injector Temp | 250 - 280°C |
| Carrier Gas | Helium, constant flow rate (e.g., 1.0 - 1.2 mL/min) |
| Oven Program | Initial: 80°C, hold for 2 min |
| Ramp: 10°C/min to 280°C | |
| Hold: 5-10 min at 280°C | |
| MS System | |
| Transfer Line | 280°C |
| Ion Source Temp | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Full Scan (m/z 50-600) for identification |
| Selected Ion Monitoring (SIM) for quantification |
Quantitative Data Summary
While specific quantitative performance data for this compound is not widely published, the table below summarizes typical performance metrics achievable for silylated organic acids using GC-MS analysis. These values can serve as a benchmark for method validation.[2]
| Performance Metric | Expected Range/Value |
| Linearity (R²) | > 0.995 |
| Limit of Detection (LOD) | 0.1 - 1.0 µg/mL |
| Limit of Quantitation (LOQ) | 0.5 - 5.0 µg/mL |
| Precision (RSD%) | < 15% |
| Accuracy (Recovery %) | 85 - 115% |
Conclusion
The described two-step derivatization protocol involving methoximation and silylation is a robust and effective method to enable the GC-MS analysis of this compound. This procedure enhances the volatility and thermal stability of the analyte, leading to improved chromatographic peak shape, sensitivity, and reproducibility. The provided protocol and typical performance data offer a solid foundation for researchers developing quantitative methods for this and other keto-carboxylic acids.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. diverdi.colostate.edu [diverdi.colostate.edu]
- 4. nbinno.com [nbinno.com]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. Blogs | Restek [discover.restek.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
The Role of 4-(4-Methylphenyl)-4-oxobutanoic Acid in Agrochemical Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-(4-Methylphenyl)-4-oxobutanoic acid, also known as 3-p-toluoylpropionic acid, is a versatile chemical intermediate with significant applications in the synthesis of modern agrochemicals.[1] Its unique molecular structure, featuring a keto group and a carboxylic acid moiety, makes it an ideal precursor for the creation of complex heterocyclic compounds with potent biological activities.[1] This document provides detailed application notes on the utility of 4-(4-Methylphenyl)-4-oxobutanoic acid in the development of herbicides and fungicides, along with experimental protocols for the synthesis of key agrochemical scaffolds.
Introduction
The escalating global demand for food production necessitates the development of innovative and effective crop protection agents. 4-(4-Methylphenyl)-4-oxobutanoic acid serves as a crucial building block in the synthesis of targeted agrochemicals that can selectively control pests and weeds without causing harm to crops or the environment.[1] Its primary application lies in the synthesis of pyridazinone derivatives, a class of compounds renowned for their broad spectrum of biological activities, including herbicidal and fungicidal properties. The incorporation of the 4-methylphenyl group can influence the biological efficacy and selectivity of the final agrochemical product.
Application Notes
Synthesis of Pyridazinone-Based Herbicides
Pyridazinone derivatives synthesized from 4-(4-methylphenyl)-4-oxobutanoic acid are a significant class of herbicides. These compounds can act on various molecular targets within the plant, leading to effective weed control.
Mechanism of Action:
Pyridazinone herbicides can exhibit several modes of action, including:
-
Acetyl-CoA Carboxylase (ACCase) Inhibition: Some pyridazinone derivatives inhibit ACCase, a crucial enzyme in fatty acid biosynthesis, primarily affecting grassy weeds.
-
Homogentisate Solanesyltransferase (HST) Inhibition: This novel mode of action leads to bleaching symptoms in broadleaf weeds.
-
Protoporphyrinogen Oxidase (PPO) Inhibition: PPO inhibitors disrupt chlorophyll biosynthesis, causing rapid cell death in susceptible plants.
The specific mode of action is determined by the overall structure of the final pyridazinone molecule.
Logical Relationship: From Intermediate to Herbicidal Action
Caption: Synthesis pathway from 4-(4-Methylphenyl)-4-oxobutanoic acid to a pyridazinone herbicide and its mechanism of action.
Development of Novel Fungicides
Derivatives of 4-(4-methylphenyl)-4-oxobutanoic acid are also explored for their potential as fungicides. The pyridazinone ring, in particular, can be a scaffold for developing agents effective against various plant pathogens.
Potential Mechanisms of Action:
While specific mechanisms for fungicides derived from this precursor are less commonly reported, related heterocyclic compounds often act by:
-
Inhibiting fungal cell wall biosynthesis.
-
Disrupting fungal cell membrane integrity.
-
Inhibiting key fungal enzymes.
Further research into the derivatization of the 6-(4-methylphenyl)pyridazin-3(2H)-one scaffold could lead to the discovery of novel fungicides with unique modes of action.
Quantitative Data
The following table summarizes the biological activity of various pyridazinone derivatives, highlighting the potential efficacy of compounds synthesized from 4-(4-methylphenyl)-4-oxobutanoic acid. It is important to note that the specific activity is highly dependent on the final molecular structure.
| Compound Class | Target Organism | Biological Activity | Efficacy (EC50/IC50/Inhibition %) | Reference |
| Pyridazinone Derivatives | Amaranthus retroflexus (Broadleaf Weed) | Herbicidal | 90-100% inhibition at 37.5 g ai/ha | [2] |
| Pyridazinone Derivatives | Echinochloa crus-galli (Grass Weed) | Herbicidal | 90-100% inhibition at 37.5 g ai/ha | [2] |
| Pyridazinone Derivatives | Candida albicans (Fungus) | Antifungal | High antimycotic activity | [3] |
| Pyridazinone Derivatives | Various Fungal Strains | Antifungal | Promising antifungal activity | [4] |
Experimental Protocols
Protocol 1: Synthesis of 4-(4-Methylphenyl)-4-oxobutanoic Acid
This protocol describes the synthesis of the starting material via a Friedel-Crafts acylation.
Workflow Diagram:
Caption: Workflow for the synthesis of 4-(4-Methylphenyl)-4-oxobutanoic acid.
Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, add anhydrous aluminum chloride and a suitable solvent (e.g., nitrobenzene or an excess of toluene).
-
Addition of Reactants: Slowly add a solution of succinic anhydride in the solvent to the stirred suspension of aluminum chloride. Then, add toluene dropwise while maintaining the temperature.
-
Reaction: Heat the reaction mixture under reflux for a specified time (typically 1-3 hours).
-
Work-up: Cool the reaction mixture and pour it onto a mixture of crushed ice and concentrated hydrochloric acid to hydrolyze the aluminum chloride complex.
-
Isolation: The product will precipitate out of the solution. Collect the crude product by filtration.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., water or toluene) to obtain pure 4-(4-methylphenyl)-4-oxobutanoic acid.
Protocol 2: Synthesis of 6-(4-Methylphenyl)-4,5-dihydropyridazin-3(2H)-one
This protocol outlines the synthesis of a key pyridazinone intermediate from 4-(4-methylphenyl)-4-oxobutanoic acid.
Workflow Diagram:
Caption: Workflow for the synthesis of a pyridazinone scaffold.
Methodology:
-
Dissolution: Dissolve 4-(4-methylphenyl)-4-oxobutanoic acid in ethanol in a round-bottom flask.
-
Addition of Hydrazine: Add hydrazine hydrate to the solution.
-
Reaction: Heat the reaction mixture under reflux for 3-5 hours.
-
Isolation: Cool the reaction mixture. The product will precipitate. Collect the solid by filtration.
-
Purification: Wash the collected solid with cold ethanol and then recrystallize from a suitable solvent like ethanol to obtain the pure 6-(4-methylphenyl)-4,5-dihydropyridazin-3(2H)-one.
Conclusion
4-(4-Methylphenyl)-4-oxobutanoic acid is a pivotal intermediate in the agrochemical industry, providing a versatile platform for the synthesis of a wide range of biologically active compounds. The pyridazinone scaffold, readily accessible from this precursor, is a promising area for the discovery of novel herbicides and fungicides. The protocols and data presented herein offer a foundation for researchers and scientists in the field of agrochemical development to explore the potential of this valuable building block. Further structural modifications of the pyridazinone core are likely to yield next-generation crop protection agents with improved efficacy and environmental profiles.
References
- 1. Design, synthesis, and quantitative structure-activity relationship study of herbicidal analogues of pyrazolo[5,1-d][1,2,3,5]tetrazin-4(3H)ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and herbicidal activities of novel 3-N-substituted amino-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Study on Design, Synthesis and Herbicidal Activity of Novel 6-Indazolyl-2-picolinic Acids [mdpi.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols: 4-(2,4-Dimethylphenyl)-4-oxobutanoic Acid in the Synthesis of Antifungal Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(2,4-Dimethylphenyl)-4-oxobutanoic acid is a keto-acid of interest in medicinal chemistry due to its potential as a versatile building block for the synthesis of various heterocyclic compounds. While direct literature detailing the synthesis of antifungal agents from this specific precursor is not extensively available, its structural features, particularly the presence of a 1,3-dicarbonyl-like moiety upon cyclization, make it a promising candidate for the development of novel antifungal agents. This document provides a hypothesized, yet chemically sound, application of this compound in the synthesis of pyrazole and pyrazoline derivatives, classes of compounds known for their broad-spectrum antifungal activities. The protocols and data presented are based on established synthetic methodologies for structurally related compounds.
Hypothesized Synthetic Pathway: From Keto-Acid to Antifungal Heterocycles
The core of the proposed application lies in the reaction of the γ-keto acid, this compound, with hydrazine derivatives. This reaction is a well-established method for the synthesis of five-membered nitrogen-containing heterocycles. The reaction can be directed to yield either dihydropyridazinones or, through a variant of the Knorr pyrazole synthesis, pyrazole and pyrazoline derivatives which are known to exhibit antifungal properties. The general synthetic approach is outlined below.
Caption: Proposed synthetic workflow for antifungal pyrazole derivatives.
Data Presentation: Antifungal Activity of Structurally Related Pyrazole and Pyrazoline Derivatives
While specific antifungal data for derivatives of this compound is not available, the following table summarizes the in vitro antifungal activity of structurally analogous pyrazole and pyrazoline compounds against various fungal pathogens, demonstrating the potential of this class of heterocycles.
| Compound Class | Fungal Strain | Activity Metric | Value (µg/mL) | Reference |
| Pyrazole Carboxamides | Rhizoctonia solani | EC50 | 0.37 | |
| Pyrazole Carboxamides | Alternaria porri | EC50 | 2.24 | |
| Pyrazole Carboxamides | Marssonina coronaria | EC50 | 3.21 | |
| Pyrazole Carboxamides | Cercospora petroselini | EC50 | 10.29 | |
| Cuminaldehyde-derived Pyrazolines | Sclerotinia sclerotiorum | EC50 | 44.57 | [1] |
| Cuminaldehyde-derived Pyrazolines | Physalospora piricola | EC50 | 21.84 | [1] |
| 1,2,4-Oxadiazole Derivatives | Rhizoctonia solani | EC50 | 38.88 | [2] |
| 1,2,4-Oxadiazole Derivatives | Colletotrichum capsica | EC50 | 41.67 | [2] |
Experimental Protocols
The following are detailed, hypothetical experimental protocols for the synthesis of pyrazole and pyrazoline derivatives from this compound. These protocols are based on established literature procedures for similar transformations.[3][4][5]
Protocol 1: Synthesis of 6-(2,4-Dimethylphenyl)-4,5-dihydropyridazin-3(2H)-one
Objective: To synthesize the dihydropyridazinone intermediate via cyclocondensation.
Materials:
-
This compound
-
Hydrazine hydrate (80% solution)
-
Ethanol
-
Glacial acetic acid
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Standard laboratory glassware for workup and purification
Procedure:
-
In a 250 mL round-bottom flask, dissolve 10 mmol of this compound in 100 mL of ethanol.
-
To this solution, add 12 mmol of hydrazine hydrate.
-
Add a catalytic amount of glacial acetic acid (approximately 0.5 mL).
-
Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
After completion, allow the reaction mixture to cool to room temperature.
-
Reduce the solvent volume to approximately one-third using a rotary evaporator.
-
Pour the concentrated mixture into 200 mL of ice-cold water.
-
A precipitate will form. Collect the solid by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain the purified 6-(2,4-Dimethylphenyl)-4,5-dihydropyridazin-3(2H)-one.
-
Dry the product under vacuum and characterize using standard analytical techniques (¹H NMR, ¹³C NMR, IR, Mass Spectrometry).
Protocol 2: Synthesis of 3-(2,4-Dimethylphenyl)-1H-pyrazole-5-carboxylic acid (Hypothetical)
Objective: To synthesize a pyrazole derivative through a modified Knorr synthesis, followed by oxidation.
Materials:
-
This compound
-
Hydrazine hydrate
-
Strong oxidizing agent (e.g., Bromine in acetic acid, or DDQ)
-
Appropriate solvent (e.g., Glacial acetic acid, Dioxane)
-
Standard laboratory equipment as listed in Protocol 1
Procedure:
-
Follow steps 1-5 of Protocol 1 to synthesize the dihydropyridazinone intermediate in situ.
-
After the initial reflux period, cool the reaction mixture to room temperature.
-
Slowly add a solution of 11 mmol of bromine in 20 mL of glacial acetic acid to the reaction mixture.
-
Stir the mixture at room temperature for an additional 2-4 hours. Monitor the reaction by TLC for the disappearance of the intermediate and the formation of the pyrazole product.
-
Once the reaction is complete, pour the mixture into a beaker containing a solution of sodium bisulfite in water to quench the excess bromine.
-
Neutralize the solution with a saturated solution of sodium bicarbonate.
-
Collect the precipitated solid by vacuum filtration, wash with water, and dry.
-
Purify the crude product by column chromatography or recrystallization to yield the desired 3-(2,4-Dimethylphenyl)-1H-pyrazole-5-carboxylic acid.
-
Characterize the final product using appropriate analytical methods.
Mechanism of Action: A General Overview for Azole Antifungals
Pyrazole-based antifungal agents, like other azoles, are known to target the fungal cell membrane. Their primary mechanism of action involves the inhibition of the enzyme lanosterol 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway. Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells. By inhibiting its synthesis, these agents disrupt the integrity and function of the fungal cell membrane, leading to fungal cell death.
Caption: General mechanism of action of azole antifungal agents.
Conclusion
While direct experimental evidence for the synthesis of antifungal agents from this compound is currently lacking in published literature, its chemical structure strongly suggests its utility as a precursor for the synthesis of pyrazole and pyrazoline derivatives. The established antifungal activity of these heterocyclic systems provides a strong rationale for exploring this synthetic route. The protocols and data presented herein offer a foundational framework for researchers to investigate the potential of this compound in the discovery and development of novel antifungal agents. Further research is warranted to synthesize and evaluate the antifungal efficacy of derivatives from this promising starting material.
References
Troubleshooting & Optimization
Technical Support Center: Purification of 4-(2,4-Dimethylphenyl)-4-oxobutanoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 4-(2,4-Dimethylphenyl)-4-oxobutanoic acid.
Troubleshooting Guides
This section offers solutions to specific problems that may arise during the purification of this compound.
Recrystallization Issues
Recrystallization is a primary method for purifying solid organic compounds. However, several issues can occur.
| Symptom | Possible Cause | Suggested Solution |
| Low Recovery of Purified Product | The compound is significantly soluble in the cold solvent. | Select a solvent in which the compound has a steep solubility curve (highly soluble when hot, poorly soluble when cold). You can also try using a solvent/anti-solvent system. |
| Too much solvent was used during dissolution. | Use the minimum amount of hot solvent required to fully dissolve the crude product. | |
| Premature crystallization occurred during hot filtration. | Preheat the filtration apparatus (funnel and receiving flask) to prevent the solution from cooling and crystallizing prematurely. | |
| Product "Oils Out" Instead of Crystallizing | The melting point of the compound is lower than the boiling point of the solvent. | Choose a lower-boiling point solvent or use a solvent mixture. |
| The solution is supersaturated with the compound and/or impurities. | Try adding a seed crystal or scratching the inside of the flask with a glass rod to induce crystallization. Ensure the cooling process is slow. | |
| Colored Impurities Remain After Recrystallization | Colored impurities are co-crystallizing with the product. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities.[1] |
| No Crystal Formation Upon Cooling | The compound is too soluble in the chosen solvent. | Partially evaporate the solvent to increase the concentration of the compound. Alternatively, add an anti-solvent (a solvent in which the compound is insoluble) dropwise until turbidity persists, then heat to redissolve and cool slowly.[2] |
Column Chromatography Issues
Column chromatography is a powerful technique for separating closely related compounds.[1][3][4]
| Symptom | Possible Cause | Suggested Solution |
| Poor Separation of Product and Impurities | Inappropriate solvent system (eluent). | Optimize the mobile phase. A common starting point for this compound on silica gel would be a gradient of ethyl acetate in hexane or dichloromethane in methanol.[2] Use thin-layer chromatography (TLC) to screen for the optimal solvent system before running the column. |
| Column overloading. | Reduce the amount of crude material loaded onto the column. The amount of sample should typically be 1-5% of the weight of the stationary phase. | |
| Peak Tailing in Fractions | Interactions between the acidic compound and the stationary phase (e.g., silica gel). | Add a small amount of a volatile acid, such as acetic acid or trifluoroacetic acid (TFA), to the eluent to suppress these interactions and improve peak shape.[5] |
| Cracked or Channeled Column Bed | Improper packing of the stationary phase. | Ensure the stationary phase is packed uniformly as a slurry and is not allowed to run dry. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: The most prevalent synthetic route is the Friedel-Crafts acylation of m-xylene with succinic anhydride.[6] Common impurities originating from this process include:
-
Unreacted Starting Materials: Residual m-xylene and succinic acid (from the hydrolysis of succinic anhydride).[2]
-
Isomeric Products: Acylation of m-xylene can also occur at other positions on the aromatic ring, leading to isomeric keto-acids.
-
Polysubstituted Byproducts: A second acylation of the m-xylene ring can occur, resulting in di-acylated products.[2]
-
Residual Lewis Acid Catalyst: Traces of the Lewis acid catalyst (e.g., aluminum chloride) may remain.
Q2: How can I effectively remove unreacted succinic acid from my crude product?
A2: Unreacted succinic acid can be removed by washing the organic extract with a basic aqueous solution, such as saturated sodium bicarbonate.[7] The acidic this compound will also be converted to its carboxylate salt and move to the aqueous layer. Subsequent acidification of the aqueous layer will precipitate the desired product, leaving the more water-soluble succinic acid behind.
Q3: What is a good starting point for developing a recrystallization protocol?
A3: A good starting point is to test the solubility of your crude product in a variety of solvents at room and elevated temperatures.[2] For a compound like this compound, solvents such as ethanol, ethyl acetate, toluene, or mixtures of these with hexane are often suitable. A pH-controlled recrystallization from water can also be effective; dissolve the crude acid in a basic solution, treat with charcoal if necessary, filter, and then re-precipitate the purified acid by adding a mineral acid.[1]
Q4: Can High-Performance Liquid Chromatography (HPLC) be used to assess the purity of this compound?
A4: Yes, reverse-phase HPLC is an excellent method for determining the purity of the final product. A C18 column with a mobile phase consisting of a buffered aqueous solution (e.g., 0.1% phosphoric acid in water) and an organic modifier (e.g., acetonitrile) is a common setup.[2][5] A gradient elution is typically used to separate the main compound from any potential impurities.[2]
Q5: My purified product has a lower melting point than reported in the literature. What could be the issue?
A5: A depressed and broad melting point range is a classic indication of impurities. The presence of residual solvents or any of the impurities mentioned in Q1 can lead to this observation. Further purification by recrystallization or column chromatography may be necessary.
Experimental Protocols
General Recrystallization Protocol
-
Solvent Selection: In a test tube, determine a suitable solvent or solvent pair where the crude product is sparingly soluble at room temperature but readily soluble at an elevated temperature.[2]
-
Dissolution: In an Erlenmeyer flask, add the crude this compound and a stir bar. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.[2]
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and gently boil for a few minutes.[1]
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities or activated charcoal.[2]
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.[2]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[1]
-
Washing: Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.[1][2]
-
Drying: Dry the purified crystals under vacuum to a constant weight.[1]
General Column Chromatography Protocol
-
Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, least polar eluent.
-
Column Packing: Pour the slurry into the chromatography column and allow the stationary phase to settle, ensuring a uniform bed. Drain the excess solvent until it is level with the top of the silica.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the sample onto the top of the silica bed.
-
Elution: Add the mobile phase and begin collecting fractions. The polarity of the eluent can be gradually increased (gradient elution) to elute compounds with higher affinity for the stationary phase.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the purified product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Visualizations
Caption: A typical experimental workflow for the purification of this compound by recrystallization.
Caption: Potential formation of impurities during the synthesis of this compound.
References
Technical Support Center: Synthesis of 4-(2,4-Dimethylphenyl)-4-oxobutanoic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(2,4-Dimethylphenyl)-4-oxobutanoic acid.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
The most common and industrially viable method for synthesizing this compound is the Friedel-Crafts acylation of m-xylene with succinic anhydride. This electrophilic aromatic substitution reaction is typically catalyzed by a strong Lewis acid, such as anhydrous aluminum chloride (AlCl₃).
Q2: What are the potential side reactions in this synthesis?
The primary side reactions of concern are:
-
Formation of Isomeric Products: The acylation of m-xylene can result in the formation of a constitutional isomer, 4-(2,6-Dimethylphenyl)-4-oxobutanoic acid, in addition to the desired this compound. The directing effects of the two methyl groups on the aromatic ring influence the position of acylation.
-
Polysubstitution: Although less common in Friedel-Crafts acylation compared to alkylation, there is a possibility of a second acylation on the aromatic ring, leading to di-acylated byproducts.[1] The electron-withdrawing nature of the ketone in the product deactivates the ring, making further acylation less favorable.[1]
-
Reaction with Solvent: If a reactive solvent is used, it may compete with m-xylene in the Friedel-Crafts reaction.
Q3: How can I minimize the formation of the isomeric byproduct?
Optimizing reaction conditions such as temperature and reaction time can influence the regioselectivity of the acylation. Running the reaction at a lower temperature may favor the formation of the thermodynamically more stable 2,4-disubstituted product.
Q4: What are the best methods for purifying the crude product?
The most common and effective purification techniques include:
-
Recrystallization: This is a widely used technique for purifying solid organic compounds. A suitable solvent system, such as a mixture of ethanol and water, can be used.
-
Column Chromatography: For removing closely related impurities like the isomeric byproduct, column chromatography using silica gel as the stationary phase can be effective. A gradient elution system, for instance with ethyl acetate and hexanes, can be employed.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Yield | Inactive catalyst (e.g., hydrated AlCl₃). | Use a fresh, unopened container of anhydrous aluminum chloride. Ensure all glassware is thoroughly dried before use. |
| Insufficient reaction time or temperature. | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, consider increasing the temperature or extending the reaction time. | |
| Deactivated starting material. | Ensure the m-xylene is pure and free from deactivating impurities. | |
| Formation of a Tar-like Substance | Reaction temperature is too high. | Maintain the recommended reaction temperature. The addition of the Lewis acid catalyst can be exothermic and should be controlled with an ice bath. |
| Impure starting materials. | Use high-purity m-xylene and succinic anhydride. | |
| Product is an Oil and Does Not Solidify | Presence of significant impurities, particularly the isomeric byproduct. | Attempt to purify a small sample via column chromatography to isolate the desired product and induce crystallization. |
| The product may have a lower melting point than expected due to residual solvent. | Ensure the product is thoroughly dried under vacuum. | |
| Difficulty in Separating Isomeric Products | Similar polarity of the desired product and the isomeric byproduct. | Optimize the mobile phase for column chromatography to achieve better separation. Multiple recrystallizations may also be necessary. |
Quantitative Data
The following table summarizes the reaction conditions and yields for the Friedel-Crafts acylation of various aromatic substrates with succinic anhydride.
| Aromatic Substrate | Catalyst | Solvent | Reaction Time | Temperature | Yield (%) |
| Benzene | AlCl₃ | Benzene | 30 min | Reflux | 77-82 |
| Toluene | AlCl₃ | None (Solvent-free) | 5 min | Room Temp. | 95 |
| Ethylbenzene | AlCl₃ | None (Solvent-free) | 6 min | Room Temp. | 92 |
| o-Xylene | AlCl₃ | None (Solvent-free) | 8 min | Room Temp. | 90 |
| m-Xylene | AlCl₃ | None (Solvent-free) | 8 min | Room Temp. | 94 |
| p-Xylene | AlCl₃ | None (Solvent-free) | 10 min | Room Temp. | 88 |
This data is adapted from a general study on Friedel-Crafts acylation and provides a comparative overview.[2] Actual yields may vary depending on specific experimental conditions.
Experimental Protocols
1. Synthesis of this compound (Adapted Protocol)
This protocol is adapted from the synthesis of a structurally similar compound, 4-(2,4-difluorophenyl)-4-oxobutanoic acid.[3][4]
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet, prepare a suspension of anhydrous aluminum chloride (2.2 molar equivalents) in a suitable solvent such as dichloromethane or under solvent-free conditions.[3] The setup should be under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Reactants: A solution of succinic anhydride (1.0 molar equivalent) and m-xylene (1.1 molar equivalents) in dichloromethane (if used) is added dropwise to the stirred suspension of aluminum chloride at a controlled temperature, typically between 0 and 5 °C, to manage the exothermic reaction.[3]
-
Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours (typically 2-4 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).[3]
-
Workup: The reaction mixture is then carefully quenched by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.[3] This step decomposes the aluminum chloride complex of the product.
-
Extraction and Washing: The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic extracts are washed sequentially with water, a saturated sodium bicarbonate solution (to remove any unreacted succinic acid), and finally with brine.[3]
-
Drying and Solvent Removal: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.[3]
2. Purification by Recrystallization
-
Dissolution: Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., an ethanol/water mixture).
-
Hot Filtration: If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Visualizations
Caption: Reaction pathway for the synthesis of this compound and the formation of its primary isomeric side product.
Caption: A logical workflow for troubleshooting common issues during the synthesis of this compound.
References
stability and storage conditions for 4-(2,4-Dimethylphenyl)-4-oxobutanoic acid
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for 4-(2,4-Dimethylphenyl)-4-oxobutanoic acid?
For long-term stability, the compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1] To minimize potential degradation, storage at low temperatures is recommended.
Q2: Can I store the compound at room temperature for a short period?
While stable under normal conditions, for short-term storage or during experimental use, it is advisable to keep the compound in a desiccator to protect it from moisture. Minimize exposure to light and atmospheric conditions.
Q3: What are the signs of degradation for this compound?
Visual signs of degradation can include a change in color (e.g., development of a yellow tint) or a change in the physical appearance of the solid. If degradation is suspected, it is recommended to verify the purity of the material before use.
Q4: Is this compound susceptible to decarboxylation?
The compound is a γ-keto acid. Unlike β-keto acids, which are prone to thermal decarboxylation, γ-keto acids are generally more stable in this regard.[2] However, prolonged exposure to high temperatures should be avoided.
Q5: What solvents are suitable for dissolving this compound?
Based on structurally similar compounds, it is likely soluble in organic solvents such as dichloromethane and ethyl acetate. The solubility in aqueous solutions may be limited, especially at neutral pH.
Storage and Stability Data
The following table summarizes the recommended storage conditions based on general guidelines for keto acids and related compounds.
| Condition | Recommendation | Rationale |
| Temperature | -20°C for long-term storage. | To minimize the rate of potential degradation reactions. |
| 2-8°C for short-term storage. | To maintain stability for regular use. | |
| Humidity | Store in a dry environment or in a desiccator. | To prevent potential hydrolysis. Some related compounds are known to be hygroscopic. |
| Light | Store in an amber vial or in the dark. | To prevent potential photodecomposition. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) for maximum stability. | To prevent oxidation. |
Troubleshooting Guide
Issue 1: Inconsistent experimental results or loss of compound activity.
This may be due to the degradation of the compound. Follow the troubleshooting workflow below to identify the potential cause.
Caption: Troubleshooting workflow for inconsistent experimental results.
Issue 2: Change in physical appearance of the solid compound.
If the compound changes color or texture, it may be a sign of degradation or contamination.
Caption: Troubleshooting guide for changes in the physical appearance of the compound.
Experimental Protocols
While specific experimental protocols for stability testing of this compound are not available, a general approach to assess the stability of a new compound is provided below.
Protocol: Accelerated Stability Study
-
Sample Preparation: Weigh 5-10 mg of the compound into several amber glass vials.
-
Stress Conditions: Expose the vials to a range of elevated temperatures (e.g., 40°C, 60°C, 80°C) and humidity levels (e.g., 75% RH). Include a control sample stored at -20°C in the dark.
-
Time Points: At specified time intervals (e.g., 1, 2, 4, 8 weeks), remove a vial from each condition.
-
Analysis: Dissolve the contents of each vial in a suitable solvent and analyze by a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC) with a UV detector.
-
Data Evaluation: Compare the purity of the stressed samples to the control sample to determine the rate of degradation under different conditions.
Note: This is a general guideline and should be adapted based on the specific properties of the compound and the available analytical instrumentation.
References
Technical Support Center: Crystallization of 4-(2,4-Dimethylphenyl)-4-oxobutanoic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the crystallization of 4-(2,4-Dimethylphenyl)-4-oxobutanoic acid.
Troubleshooting Crystallization
Crystallization is a critical purification technique, and its success can be influenced by various factors. This section addresses common issues encountered during the crystallization of this compound.
Issue 1: No Crystals Form Upon Cooling
-
Possible Cause: The compound may be too soluble in the chosen solvent, even at low temperatures. The solution may not be sufficiently saturated.
-
Suggested Solutions:
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod at the liquid-air interface or adding a seed crystal of the compound, if available.
-
Increase Concentration: If the initial measures fail, gently heat the solution to evaporate a portion of the solvent, thereby increasing the concentration of the compound. Allow the concentrated solution to cool slowly.
-
Add an Anti-solvent: If you have a solvent in which your compound is known to be insoluble (an anti-solvent), add it dropwise to the solution at room temperature until turbidity persists. Then, gently heat the mixture until it becomes clear and allow it to cool slowly.
-
Re-evaluate Solvent Choice: If crystals still do not form, the solvent may be inappropriate. A different solvent or a solvent mixture should be tested.
-
Issue 2: The Compound "Oils Out" Instead of Crystallizing
-
Possible Cause: The solution is likely supersaturated, or the compound's melting point is lower than the temperature of the solution. The polarity of the solvent may also not be optimal.
-
Suggested Solutions:
-
Re-dissolve and Cool Slowly: Heat the solution until the oil redissolves completely. You may need to add a small amount of additional solvent. Then, allow the solution to cool much more slowly. Insulating the flask can help with this.
-
Adjust Solvent Polarity: "Oiling out" can sometimes be resolved by adding a small amount of a more polar or less polar solvent to the mixture to better match the polarity of the compound.
-
Lower the Crystallization Temperature: If possible, try cooling the solution to a lower temperature in an ice or ice/salt bath once it has reached room temperature.
-
Issue 3: Crystallization Occurs Too Quickly
-
Possible Cause: The solution is highly supersaturated, which can lead to the formation of small, impure crystals.
-
Suggested Solutions:
-
Increase Solvent Volume: Reheat the solution and add more solvent to decrease the saturation level. The goal is to have a solution that is saturated at a lower temperature.
-
Slower Cooling: Ensure the solution cools as slowly as possible to allow for the formation of larger, purer crystals. Insulating the flask can be beneficial.
-
Issue 4: Low Yield of Recovered Crystals
-
Possible Cause: Too much solvent was used, leading to a significant amount of the compound remaining in the mother liquor. Premature crystallization during a hot filtration step can also lead to loss of product.
-
Suggested Solutions:
-
Concentrate the Mother Liquor: The filtrate can be heated to evaporate some of the solvent and a second crop of crystals can be obtained upon cooling. Be aware that this second crop may be less pure than the first.
-
Optimize Solvent Volume: In future experiments, use the minimum amount of hot solvent required to fully dissolve the compound.
-
Preheat Filtration Apparatus: To prevent premature crystallization during hot filtration, preheat the funnel and receiving flask.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for selecting a recrystallization solvent for this compound?
A good recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. For a keto acid like this compound, which has both polar (carboxylic acid, ketone) and nonpolar (dimethylphenyl group) regions, solvents of intermediate polarity are often a good starting point. Based on anecdotal evidence for the similar 2,5-dimethyl isomer, it is reportedly soluble in chloroform and dimethylformamide, but insoluble in water.[1] This suggests that moderately polar to polar aprotic solvents could be effective. Common choices to screen would include ethanol, methanol, ethyl acetate, acetone, and toluene, or mixtures such as ethanol/water.[2]
Q2: How can I determine the ideal solvent without significant loss of my compound?
Small-scale solubility tests are recommended. Place a small amount of your compound (a few milligrams) in a test tube and add a few drops of the solvent. Observe the solubility at room temperature. If it dissolves readily, it is likely too good of a solvent. If it is insoluble, gently heat the test tube. If the compound dissolves upon heating and then precipitates upon cooling, it is a promising candidate for recrystallization.
Q3: What are the likely impurities in my sample of this compound?
If the compound was synthesized via a Friedel-Crafts acylation of 1,3-dimethylbenzene (m-xylene) with succinic anhydride, common impurities could include:
-
Unreacted starting materials: 1,3-dimethylbenzene and succinic anhydride/succinic acid.
-
Isomeric products: Acylation at other positions on the aromatic ring.
-
Poly-acylated byproducts: Reaction of a second molecule of succinic anhydride with the product.
-
Residual catalyst: For example, aluminum chloride from the Friedel-Crafts reaction.
Q4: Can I use a solvent pair for recrystallization?
Yes, a solvent pair can be very effective. This involves dissolving the compound in a "good" solvent (in which it is highly soluble) at an elevated temperature, and then adding a "poor" solvent (in which it is insoluble) dropwise until the solution becomes cloudy (the saturation point). A small amount of the "good" solvent is then added to redissolve the precipitate, and the solution is allowed to cool slowly. A common and effective solvent pair for organic acids is an alcohol/water mixture, such as ethanol/water.[3]
Quantitative Data
| Solvent | Temperature (°C) | Solubility ( g/100 mL) |
| Ethanol | 25 | Data to be determined |
| 78 | Data to be determined | |
| Methanol | 25 | Data to be determined |
| 65 | Data to be determined | |
| Ethyl Acetate | 25 | Data to be determined |
| 77 | Data to be determined | |
| Toluene | 25 | Data to be determined |
| 111 | Data to be determined | |
| Water | 25 | Insoluble (based on analog)[1] |
| 100 | Insoluble (based on analog)[1] |
Researchers should experimentally determine this data for their specific batches of the compound.
Experimental Protocols
Protocol 1: General Recrystallization Procedure
This protocol provides a general guideline for the recrystallization of this compound. The choice of solvent should be determined by preliminary solubility tests.
-
Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask with a magnetic stir bar. Add a small amount of the chosen recrystallization solvent.
-
Heating: Gently heat the mixture on a hot plate with stirring. Gradually add more solvent in small portions until the solid completely dissolves at or near the boiling point of the solvent. Use the minimum amount of hot solvent necessary.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. This involves passing the hot solution through a pre-heated funnel with fluted filter paper into a pre-heated clean flask.
-
Cooling and Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. To promote the formation of larger crystals, the flask can be insulated. Once at room temperature, the flask can be placed in an ice bath to maximize crystal recovery.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Protocol 2: Purification via Acid-Base Extraction (for acidic compounds)
This method can be effective for purifying carboxylic acids.
-
Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate.
-
Basification: Transfer the solution to a separatory funnel and extract with a basic aqueous solution (e.g., 1M sodium hydroxide). The carboxylic acid will be deprotonated to its water-soluble carboxylate salt and move to the aqueous layer.
-
Separation: Separate the aqueous layer. The organic layer containing non-acidic impurities can be discarded.
-
Acidification: Cool the aqueous layer in an ice bath and re-acidify by slowly adding a strong acid (e.g., 2M hydrochloric acid) until the solution is acidic (pH < 4). The purified this compound will precipitate out of the solution.[4]
-
Isolation and Drying: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.[4]
Visualizations
Caption: Troubleshooting flowchart for common crystallization issues.
Caption: General experimental workflow for recrystallization.
References
Technical Support Center: Purifying 4-(2,4-Dimethylphenyl)-4-oxobutanoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of 4-(2,4-Dimethylphenyl)-4-oxobutanoic acid. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude sample of this compound synthesized via Friedel-Crafts acylation?
A1: The primary synthesis route for this compound is the Friedel-Crafts acylation of m-xylene with succinic anhydride.[1][2] Based on this reaction, common impurities may include:
-
Unreacted Starting Materials: Residual m-xylene and succinic acid (the hydrolyzed form of succinic anhydride).[3]
-
Isomeric Products: Although the methyl groups on m-xylene direct acylation primarily to the 4-position, small amounts of other isomers, such as 4-(2,6-dimethylphenyl)-4-oxobutanoic acid and 4-(3,5-dimethylphenyl)-4-oxobutanoic acid, may be formed.
-
Polysubstituted Byproducts: In some cases, a second acylation reaction can occur on the aromatic ring, leading to di-acylated products.[3]
-
Residual Catalyst: Traces of the Lewis acid catalyst (e.g., aluminum chloride) may remain after the work-up.
Q2: My crude product is an oil and won't solidify. What should I do?
A2: "Oiling out" instead of crystallizing is a common issue, especially when the crude product contains a significant amount of impurities.[3] Here are a few troubleshooting steps:
-
Trituration: Try triturating the oil with a non-polar solvent in which the desired product is poorly soluble, such as hexanes or diethyl ether. This can often induce crystallization by removing more soluble impurities.
-
Solvent Removal: Ensure all the reaction solvent has been thoroughly removed under reduced pressure. Residual solvent can prevent solidification.
-
Purity Check: The oil may indicate a high level of impurities. Consider performing a preliminary purification step, such as a simple filtration through a plug of silica gel, before attempting crystallization.
Q3: I have a low yield after recrystallization. How can I improve it?
A3: Low recovery after recrystallization can be due to several factors:[3]
-
Solvent Choice: The chosen solvent may be too effective, meaning the product has high solubility even at low temperatures. Experiment with different solvents or solvent mixtures.
-
Excess Solvent: Using too much solvent to dissolve the crude product will result in a significant portion of the product remaining in the mother liquor upon cooling. Use the minimum amount of hot solvent necessary for complete dissolution.
-
Premature Crystallization: If the product crystallizes too quickly during hot filtration, you will lose product on the filter paper. Ensure your filtration apparatus is pre-heated.[4]
-
Incomplete Crystallization: Allow sufficient time for the solution to cool and for crystallization to complete. Cooling in an ice bath can help maximize the yield.[5]
Troubleshooting Guides
Recrystallization Issues
| Symptom | Possible Cause | Suggested Solution |
| Product "oils out" instead of crystallizing. | The solvent is too nonpolar, or the solution is supersaturated with impurities.[3] | Try a more polar solvent or a solvent mixture. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.[3] |
| No crystals form upon cooling. | The compound is too soluble in the chosen solvent, even at low temperatures.[3] | Select a solvent in which the compound has lower solubility at colder temperatures. Alternatively, partially evaporate the solvent to increase the concentration or add an "anti-solvent" (a solvent in which the product is insoluble) dropwise until turbidity persists, then heat to redissolve and cool slowly.[3] |
| Colored impurities remain in the crystals. | The colored impurities co-crystallize with the product. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities.[4] |
| Significant product loss in the mother liquor. | The recrystallization solvent is too effective for the compound. | Optimize the solvent system by testing various single solvents and mixtures to find one with a large difference in solubility between hot and cold conditions.[3] |
Column Chromatography Issues
| Symptom | Possible Cause | Suggested Solution |
| Poor separation of the desired product from impurities. | The mobile phase polarity is too high or too low. | Optimize the mobile phase by running thin-layer chromatography (TLC) in various solvent systems to find the optimal separation. A gradient elution, starting with a less polar solvent and gradually increasing the polarity, can also improve separation.[3] |
| The product elutes too quickly (low retention). | The mobile phase is too polar. | Decrease the polarity of the mobile phase. For a normal-phase silica gel column, this means reducing the proportion of the more polar solvent (e.g., ethyl acetate in a hexanes/ethyl acetate mixture). |
| The product does not elute from the column. | The mobile phase is not polar enough. | Increase the polarity of the mobile phase. For a normal-phase silica gel column, this means increasing the proportion of the more polar solvent. |
| Streaking or tailing of the product band. | The sample was overloaded on the column, or the compound is interacting strongly with the stationary phase. | Reduce the amount of sample loaded onto the column. Adding a small amount of a modifier to the mobile phase, such as a few drops of acetic acid for an acidic compound, can sometimes improve peak shape. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol provides a general starting point for the recrystallization of this compound. The optimal solvent will depend on the specific impurities present.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., Toluene, Ethanol/Water mixture)
-
Erlenmeyer flasks
-
Hot plate with magnetic stirrer
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but not when cold.[3]
-
Dissolution: Place the crude product in an Erlenmeyer flask with a stir bar. Add a minimal amount of the chosen hot recrystallization solvent and heat the mixture with stirring until the solid completely dissolves.[3]
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystallization.[5]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.[3]
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 2: Column Chromatography of this compound
This protocol is a general guide for the purification of this compound by column chromatography.
Materials:
-
Crude this compound
-
Silica gel (for column chromatography)
-
Mobile phase (e.g., a gradient of ethyl acetate in hexanes)
-
Chromatography column
-
Collection tubes
Procedure:
-
Column Packing: Prepare a silica gel column using the "wet slurry" method with the initial, least polar mobile phase.[6]
-
Sample Loading: Dissolve the crude product in a minimum amount of the mobile phase or a slightly more polar solvent and load it onto the top of the silica gel column.
-
Elution: Begin eluting the column with the mobile phase, starting with a low polarity (e.g., 95:5 hexanes:ethyl acetate). Gradually increase the polarity of the mobile phase (e.g., to 80:20, then 60:40 hexanes:ethyl acetate) to elute the compounds from the column.
-
Fraction Collection: Collect fractions in separate test tubes.
-
Analysis: Analyze the collected fractions by thin-layer chromatography (TLC) to identify which fractions contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting logic for recrystallization issues.
References
Technical Support Center: Synthesis of 4-(2,4-Dimethylphenyl)-4-oxobutanoic acid
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of 4-(2,4-Dimethylphenyl)-4-oxobutanoic acid.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during the synthesis and purification of this compound.
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of Crude Product | - Incomplete reaction. - Suboptimal reaction temperature. - Deactivated catalyst (e.g., exposure of AlCl₃ to moisture). - Loss of product during workup. | - Monitor the reaction by Thin Layer Chromatography (TLC) to ensure completion. - Maintain the reaction temperature as specified in the protocol. - Use fresh, anhydrous aluminum chloride and ensure all glassware is dry. - Ensure efficient extraction during the workup process. |
| Product is an Oil or Fails to Crystallize | - Presence of significant impurities, particularly the isomeric byproduct 4-(2,6-Dimethylphenyl)-4-oxobutanoic acid. - Residual solvent. - Inappropriate recrystallization solvent. | - Attempt to purify a small sample by column chromatography to isolate the desired product and induce crystallization with a seed crystal. - Ensure all solvent is removed under vacuum. - Perform solvent screening to find a suitable recrystallization solvent or solvent system (e.g., toluene, ethyl acetate/heptane). |
| High Impurity Levels Detected by HPLC/GC-MS | - Formation of the isomeric byproduct 4-(2,6-Dimethylphenyl)-4-oxobutanoic acid. - Unreacted starting materials (m-xylene, succinic anhydride/succinic acid). - Impurities from starting materials (e.g., o-xylene, p-xylene, ethylbenzene in m-xylene). - Di-acylation of m-xylene (less common). | - Optimize the reaction conditions to favor the formation of the 2,4-isomer. - Purify the crude product by recrystallization or column chromatography. - Use high-purity starting materials. |
| Broad or Complex Aromatic Signals in ¹H NMR Spectrum | - Presence of isomeric impurities, primarily 4-(2,6-Dimethylphenyl)-4-oxobutanoic acid. - Presence of other aromatic impurities from the starting m-xylene. | - Compare the spectrum to a reference spectrum of the pure 2,4-isomer. - Analyze the crude product by HPLC or GC-MS to identify and quantify impurities. - Purify the product and re-acquire the NMR spectrum. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most common and industrially scalable method is the Friedel-Crafts acylation of m-xylene with succinic anhydride, typically using a Lewis acid catalyst like anhydrous aluminum chloride (AlCl₃).
Q2: What are the major potential impurities in this synthesis?
A2: The primary impurities to consider are:
-
Isomeric Byproduct: 4-(2,6-Dimethylphenyl)-4-oxobutanoic acid, formed due to the regioselectivity of the Friedel-Crafts acylation on m-xylene. The 2,4-isomer is generally the major product.
-
Unreacted Starting Materials: Residual m-xylene and succinic acid (from the hydrolysis of unreacted succinic anhydride).
-
Starting Material Impurities: Commercial m-xylene can contain its isomers (o-xylene and p-xylene) and ethylbenzene, which can lead to the formation of corresponding aroylbutanoic acids.
-
Di-acylated Product: It is possible, though less common, for a second acylation to occur on the product, leading to a di-acylated byproduct.
Q3: How can I minimize the formation of the 4-(2,6-Dimethylphenyl)-4-oxobutanoic acid isomer?
A3: The regioselectivity of the Friedel-Crafts acylation is influenced by steric hindrance. The methyl groups on m-xylene direct the incoming acyl group to the ortho and para positions. Acylation at the 4-position (para to one methyl and ortho to the other) is sterically less hindered and therefore favored over acylation at the 2-position (ortho to both methyl groups). Using a bulky Lewis acid catalyst or optimizing the reaction temperature may further enhance the selectivity for the desired 2,4-isomer.
Q4: What are the recommended methods for purifying the crude product?
A4: Recrystallization is the most common and efficient method for purifying the crude product on a larger scale. Toluene or a mixture of ethyl acetate and a non-polar solvent like heptane or hexane are often effective. For higher purity or to separate close-boiling isomers, column chromatography on silica gel can be employed.
Q5: How can I analytically distinguish between the desired this compound and the 4-(2,6-Dimethylphenyl)-4-oxobutanoic acid impurity?
A5:
-
HPLC: A well-developed High-Performance Liquid Chromatography (HPLC) method using a C18 reverse-phase column can separate the two isomers. The difference in their polarity will result in different retention times.
-
¹H NMR: The proton Nuclear Magnetic Resonance (¹H NMR) spectra of the two isomers will show distinct differences in the aromatic region due to the different substitution patterns. The 4-(2,4-dimethyl) isomer will have three distinct aromatic proton signals, while the 4-(2,6-dimethyl) isomer will have a more symmetrical pattern with two distinct aromatic proton signals.
-
GC-MS: Gas Chromatography-Mass Spectrometry (GC-MS) can separate the two isomers (usually after derivatization to their methyl esters) and their mass spectra will show characteristic fragmentation patterns.
Experimental Protocols
Key Experiment: Synthesis of this compound via Friedel-Crafts Acylation
Materials:
-
m-Xylene
-
Succinic anhydride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Water
-
Sodium sulfate (Na₂SO₄), anhydrous
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, add anhydrous aluminum chloride (2.2 molar equivalents) to anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen).
-
Cool the suspension to 0-5 °C in an ice bath.
-
In a separate flask, dissolve succinic anhydride (1.0 molar equivalent) and m-xylene (1.1 molar equivalents) in anhydrous dichloromethane.
-
Add the solution of succinic anhydride and m-xylene dropwise to the stirred AlCl₃ suspension, maintaining the temperature between 0-5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution (to remove unreacted succinic acid), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., toluene).
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Logical workflow for purification and impurity analysis.
Technical Support Center: Degradation of 4-(2,4-Dimethylphenyl)-4-oxobutanoic acid
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for 4-(2,4-Dimethylphenyl)-4-oxobutanoic acid. This document is designed for researchers, scientists, and drug development professionals. It provides in-depth answers to frequently asked questions and troubleshooting guidance for experimental challenges related to the degradation of this compound. Our approach is to synthesize established biochemical principles and field-proven insights to guide your research.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: What are the primary predicted degradation pathways for this compound in a biological system?
Answer:
While specific degradation studies on this compound are not extensively published, we can predict its metabolic fate by examining the degradation of structurally similar molecules. The compound possesses two key regions susceptible to metabolic attack: the butanoic acid chain and the dimethylphenyl ring . Degradation is likely to proceed via parallel pathways targeting these moieties.
Pathway A: Metabolism of the 4-Oxobutanoic Acid Moiety The aliphatic keto-acid chain is expected to be metabolized through pathways common to endogenous short-chain keto acids.[1]
-
Ketone Reduction: The ketone at position 4 can be reduced by carbonyl reductases to form the corresponding secondary alcohol, 4-hydroxy-4-(2,4-dimethylphenyl)butanoic acid. This is a common detoxification step for aryl ketones.
-
Entry into Fatty Acid Metabolism: Similar to 2-oxobutanoic acid (α-ketobutyrate), which is converted to propionyl-CoA, the butanoic acid chain could potentially be primed for entry into the citric acid cycle.[2][3] This would involve activation to a Coenzyme A (CoA) thioester, followed by processes analogous to beta-oxidation, although the aryl substituent may cause steric hindrance.
Pathway B: Biotransformation of the 2,4-Dimethylphenyl Ring The aromatic ring is a primary target for oxidative metabolism, primarily mediated by cytochrome P450 (CYP) enzymes. Based on studies of similar aromatic compounds like dimethylbenzoic acid, the following steps are plausible.[4]
-
Methyl Group Oxidation: One or both of the methyl groups can undergo sequential oxidation. This typically proceeds from a methyl group to a primary alcohol (hydroxymethyl), then to an aldehyde, and finally to a carboxylic acid.
-
Aromatic Hydroxylation: CYP enzymes can directly hydroxylate the aromatic ring, adding a hydroxyl group to one of the available positions (e.g., position 5 or 6).
-
Catechol Formation and Ring Cleavage: Further oxidation of a hydroxylated ring can lead to the formation of a dihydroxy- (catechol) intermediate.[4] In microbial systems, these catechols are key substrates for dioxygenase enzymes, which catalyze the cleavage of the aromatic ring, breaking it down into smaller, linear aliphatic acids that can enter central metabolism.[4]
These pathways are not mutually exclusive and can occur simultaneously, leading to a complex mixture of metabolites.
Caption: Predicted metabolic pathways of this compound.
Question 2: I am observing unexpected peaks in my LC-MS analysis during an in vitro degradation study. How can I identify these potential metabolites?
Answer:
Identifying unknown peaks is a common challenge. By predicting the mass shifts associated with the metabolic pathways described above, you can create a targeted search list. This approach transforms a non-targeted search into a more focused, hypothesis-driven investigation.
Causality: The mass of a molecule changes in a predictable way based on the biochemical reaction that occurs. For example, adding a hydroxyl group always increases the monoisotopic mass by 15.9949 Da (the mass of an oxygen atom).
Below is a troubleshooting table to help you correlate observed mass shifts with potential metabolic transformations. The parent molecule, this compound (C₁₂H₁₄O₃), has a monoisotopic mass of approximately 206.0943 Da.
| Observed Mass Shift (Da) | m/z of Metabolite [M+H]⁺ | Proposed Transformation | Associated Pathway | Rationale |
| +2.0156 | 209.1175 | Ketone Reduction | Pathway A | Addition of two hydrogen atoms to reduce the C=O to a C-OH group. |
| +15.9949 | 223.1022 | Hydroxylation | Pathway B | Addition of one oxygen atom, typically on the aromatic ring or a methyl group. |
| +13.9793 | 221.0890 | Demethylation + Hydroxylation | Pathway B | This is a two-step process: loss of CH₂ (+14.0156) and addition of O (+15.9949). Often seen when a methyl group is oxidized to a carboxylic acid, resulting in a net change of +29.9742 for the full conversion. |
| +29.9742 | 237.0841 | Methyl to Carboxylic Acid | Pathway B | Complete oxidation of one methyl group (CH₃ -> COOH). This involves the net addition of two oxygen atoms and the loss of two hydrogen atoms (O₂-H₂). |
| -44.0095 | 163.0991 | Decarboxylation | General | Loss of the carboxylic acid group as CO₂. This is more likely a chemical degradation product under harsh pH or temperature conditions rather than a primary metabolic step. |
Self-Validating Action: To confirm the identity of these putative metabolites, high-resolution mass spectrometry (HRMS) is essential for accurate mass determination and prediction of the elemental formula. Subsequently, MS/MS fragmentation should be performed. The fragmentation pattern of the metabolite should show predictable changes compared to the parent compound. For example, a hydroxylated metabolite should show a neutral loss of H₂O (-18 Da) that is absent or less prominent in the parent.
Question 3: How do I design a robust in vitro experiment to monitor the degradation of this compound using liver microsomes?
Answer:
A well-designed in vitro assay using liver microsomes is a standard method for assessing Phase I metabolic stability. The key is to include the correct components and controls to ensure the observed degradation is enzymatic and not a chemical artifact.
Expertise Behind the Protocol: Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of CYP450 enzymes.[5] The protocol's success hinges on providing the necessary cofactors for these enzymes, primarily NADPH, and ensuring that any degradation is quenched effectively to provide an accurate snapshot in time.
Protocol: In Vitro Metabolic Stability Assay Using Liver Microsomes
1. Materials & Reagents:
-
This compound (stock solution in DMSO or ACN, e.g., 10 mM)
-
Pooled Human Liver Microsomes (HLM) or other species (e.g., rat, mouse)
-
Phosphate Buffer (100 mM, pH 7.4)
-
NADPH Regenerating System (e.g., containing glucose-6-phosphate and G6P-dehydrogenase) or NADPH stock solution (e.g., 10 mM)
-
Ice-cold Acetonitrile (ACN) with an internal standard (e.g., Tolbutamide, 100 ng/mL) for quenching.
-
Control compounds: High clearance (e.g., Verapamil) and low clearance (e.g., Warfarin).
2. Experimental Workflow:
Caption: Workflow for an in vitro microsomal stability assay.
3. Step-by-Step Methodology:
-
Preparation (on ice):
-
Thaw liver microsomes on ice.
-
In a microcentrifuge tube, prepare the main reaction mixture by combining phosphate buffer and microsomes. A typical final protein concentration is 0.5 mg/mL.
-
Add your test compound from the stock solution. Ensure the final solvent concentration is low (<1%) to avoid inhibiting enzyme activity.
-
Include a "-NADPH" control plate/tube where buffer is added instead of the NADPH solution. This is crucial to distinguish enzymatic degradation from chemical instability.
-
-
Pre-incubation:
-
Transfer the plate/tubes to a 37°C water bath or incubator for 5 minutes to allow the mixture to reach the optimal reaction temperature.
-
-
Initiation and Incubation:
-
Start the reaction by adding the pre-warmed NADPH regenerating system or NADPH solution to all wells except the "-NADPH" controls.
-
Mix gently and immediately take the t=0 time point aliquot.
-
Incubate the reaction at 37°C, preferably with gentle shaking.
-
-
Time-Point Sampling & Quenching:
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot (e.g., 50 µL) from the reaction mixture.
-
Immediately add it to a separate plate/tube containing a larger volume of ice-cold ACN with an internal standard (e.g., 150 µL). The cold ACN stops the enzymatic reaction by precipitating the proteins and denaturing the enzymes. The internal standard corrects for variations in sample handling and instrument response.
-
-
Sample Processing and Analysis:
-
Once all time points are collected, vortex the quenched samples vigorously.
-
Centrifuge at high speed (e.g., 4000 x g for 15 minutes) to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new plate or vial for LC-MS/MS analysis.
-
Analyze the samples by monitoring the disappearance of the parent compound over time relative to the internal standard.
-
4. Data Interpretation:
-
Plot the natural log of the percentage of the parent compound remaining versus time.
-
The slope of the linear portion of this curve (k) is the elimination rate constant.
-
Calculate the in vitro half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k .
-
Compare the degradation in the "+NADPH" samples to the "-NADPH" control. Significant degradation only in the presence of NADPH confirms that the process is CYP450-mediated.
References
- 1. Showing Compound 2-Oxobutanoic acid (FDB003359) - FooDB [foodb.ca]
- 2. 2-Oxobutanoic acid (2-Ketobutyrate) | Endogenous Metabolite | MCE [medchemexpress.cn]
- 3. α-Ketobutyric acid - Wikipedia [en.wikipedia.org]
- 4. Initial steps in the degradation of 3,4-dimethylbenzoic acid by Pseudomonas putida strain DMB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
handling and safety precautions for 4-(2,4-Dimethylphenyl)-4-oxobutanoic acid
Technical Support Center: 4-(2,4-Dimethylphenyl)-4-oxobutanoic acid
Hazard Identification and Classification
The GHS classification for the related compound, 4-(2,5-Dimethylphenyl)-4-oxobutanoic acid, is as follows:
| Hazard Class | Hazard Statement | Pictogram | Signal Word |
| Acute toxicity, Oral (Category 4) | H302: Harmful if swallowed | GHS07 | Warning |
| Skin irritation (Category 2) | H315: Causes skin irritation | GHS07 | Warning |
| Serious eye irritation (Category 2A) | H319: Causes serious eye irritation | GHS07 | Warning |
| Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritation | H335: May cause respiratory irritation | GHS07 | Warning |
Data sourced from PubChem CID 220095 for 4-(2,5-Dimethylphenyl)-4-oxobutanoic acid.[1]
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: Based on data for a closely related isomer, the primary hazards include being harmful if swallowed, causing skin and serious eye irritation, and potentially causing respiratory irritation.[1]
Q2: What personal protective equipment (PPE) should be worn when handling this compound?
A2: It is recommended to wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[2] If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used. All handling of the solid compound should ideally be done in a chemical fume hood.[3]
Q3: How should I store this compound?
A3: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[2][4] It should be kept away from strong oxidizing agents.[2]
Q4: What should I do in case of accidental skin or eye contact?
A4: In case of skin contact, immediately wash the affected area with plenty of soap and water.[5] For eye contact, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so, and continue rinsing.[5] Seek medical attention if irritation persists.
Q5: How should I dispose of waste containing this compound?
A5: Dispose of contents and containers in accordance with local, regional, and national regulations. Waste should be treated as hazardous.[6]
Troubleshooting Guide
Issue: The compound is causing irritation despite wearing gloves.
-
Possible Cause: The glove material may not be resistant to the compound or may have been compromised.
-
Solution: Ensure you are using appropriate chemical-resistant gloves and inspect them for any tears or punctures before use. Change gloves immediately if you suspect contamination.
Issue: A fine dust of the compound is observed in the work area.
-
Possible Cause: The compound is being handled in an open environment, leading to the generation of airborne particles.
-
Solution: All weighing and handling of the solid compound should be performed in a certified chemical fume hood to minimize dust generation.[3]
Issue: The compound appears clumpy or discolored upon receipt.
-
Possible Cause: The compound may have absorbed moisture or degraded during transit or storage.
-
Solution: While slight changes in appearance may not always indicate a significant purity issue, it is best to re-evaluate the purity of the compound using appropriate analytical techniques (e.g., NMR, LC-MS) before use, especially for sensitive experiments.
Experimental Protocols
General Protocol for the Synthesis of 4-(Aryl)-4-oxobutanoic Acids via Friedel-Crafts Acylation
This is a general procedure and may need to be optimized for the specific synthesis of this compound.
Materials:
-
1,3-Dimethylbenzene (m-xylene)
-
Succinic anhydride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM) or another suitable solvent
-
Hydrochloric acid (HCl)
-
Water
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a stirrer, dropping funnel, and a reflux condenser, suspend anhydrous aluminum chloride in dichloromethane under an inert atmosphere (e.g., nitrogen).
-
Addition of Reactants: Cool the suspension in an ice bath. Add a solution of succinic anhydride and 1,3-dimethylbenzene in dichloromethane dropwise to the cooled suspension with vigorous stirring.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours, monitoring the reaction progress by TLC or HPLC.
-
Workup: After the reaction is complete, cool the mixture and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Extraction: Separate the organic layer and extract the aqueous layer with dichloromethane. Combine the organic extracts.
-
Washing: Wash the combined organic extracts with water, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Visualizations
Caption: Safety workflow for handling this compound.
Caption: General synthesis workflow for 4-(aryl)-4-oxobutanoic acids.
References
Technical Support Center: Forced Degradation Study of 4-(2,4-Difluorophenyl)-4-oxobutanoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting forced degradation studies on 4-(2,4-Difluorophenyl)-4-oxobutanoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage and handling conditions for 4-(2,4-Difluorophenyl)-4-oxobutanoic acid?
A1: 4-(2,4-Difluorophenyl)-4-oxobutanoic acid is stable under normal handling and storage conditions.[1] However, it is hygroscopic, meaning it can absorb moisture from the air.[1] Therefore, it is crucial to store it in a tightly sealed container in a cool, dry, and well-ventilated area, preferably under an inert gas like argon or nitrogen.[1] Avoid exposure to heat, sparks, and open flames.[1] For safe handling, ensure good ventilation and wear personal protective equipment such as gloves and eye protection.[1]
Q2: I'm observing inconsistent results in my experiments. Could this be related to the stability of the compound?
A2: Yes, inconsistent results can be a sign of compound degradation.[1] Given that 4-(2,4-Difluorophenyl)-4-oxobutanoic acid is hygroscopic, moisture absorption can lead to changes in its physical and chemical properties.[1][2] Additionally, the compound can degrade if exposed to incompatible materials, such as strong oxidizing agents.[1] Thermal decomposition is also a possibility if the compound is subjected to high temperatures.[1] It is advisable to verify the purity of your sample and ensure that proper storage and handling procedures are being followed.
Q3: What are the known degradation pathways for 4-(2,4-Difluorophenyl)-4-oxobutanoic acid?
A3: While specific degradation pathways for this exact molecule are not extensively detailed in the provided search results, based on its chemical structure (a keto-carboxylic acid), potential degradation pathways include:
-
Hydrolysis: The carboxylic acid group may react in the presence of strong acids or bases, especially at elevated temperatures.[1]
-
Oxidation: The molecule may be susceptible to degradation by strong oxidizing agents.[1]
-
Thermal Decomposition: At high temperatures, the molecule may decompose, potentially producing carbon oxides and hydrogen fluoride.[1]
Q4: Why are forced degradation studies necessary for this compound?
A4: Forced degradation studies are essential to understand a compound's stability profile and to develop stability-indicating analytical methods.[1][3][4] These studies help to identify potential degradation products, establish degradation pathways, and determine the intrinsic stability of the molecule.[3][4] This information is critical for formulation development, manufacturing, and defining storage conditions and shelf life, and is required for regulatory documentation.[3]
Data Presentation
Table 1: Summary of Stability and Storage Recommendations
| Parameter | Recommendation/Information | Source |
| Storage Conditions | Store in a cool, dry, well-ventilated area in a tightly closed container. | [1] |
| Hygroscopicity | The compound is hygroscopic; store under an inert gas if possible. | [1] |
| Incompatible Materials | Avoid strong oxidizing agents. | [1] |
| Thermal Stability | Avoid high temperatures to prevent thermal decomposition. | [1] |
| Hazardous Decomposition | Thermal decomposition may produce carbon oxides and hydrogen fluoride. | [1] |
Table 2: Example Data Summary from Forced Degradation Studies (Template)
| Stress Condition | Reagent/Condition | Time (hours) | Temperature (°C) | % Assay of Parent Compound | % Total Degradation | No. of Degradants |
| Acid Hydrolysis | 0.1 M HCl | 24 | 60 | |||
| Base Hydrolysis | 0.1 M NaOH | 24 | 60 | |||
| Oxidative | 3% H₂O₂ | 24 | Room Temp | |||
| Thermal | Solid State | 48 | 70 | |||
| Photolytic | Solid State (UV lamp at 254 nm) | 24 | Room Temp |
Experimental Protocols
Protocol: Forced Degradation Study for 4-(2,4-Difluorophenyl)-4-oxobutanoic acid
Objective: To investigate the stability of 4-(2,4-Difluorophenyl)-4-oxobutanoic acid under various stress conditions and to identify potential degradation products.[1]
Materials:
-
4-(2,4-Difluorophenyl)-4-oxobutanoic acid
-
HPLC grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV or PDA detector[1]
Methodology:
-
Sample Preparation: Prepare a stock solution of 4-(2,4-Difluorophenyl)-4-oxobutanoic acid in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.[1]
-
Stress Conditions: The following are typical stress conditions. The exact conditions may need to be adjusted based on the compound's reactivity.[1]
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at 60°C for 24 hours.[1] Before analysis, neutralize a sample with 0.1 M NaOH, dilute with the mobile phase, and inject it into the HPLC system.[1]
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at 60°C for 24 hours.[1] Before analysis, neutralize a sample with 0.1 M HCl, dilute with the mobile phase, and inject it into the HPLC system.[1]
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Store at room temperature for 24 hours.[1] Dilute a sample with the mobile phase and inject it into the HPLC system.
-
Thermal Degradation: Store the solid compound at 70°C for 48 hours.[1] Dissolve the heat-stressed solid in the solvent, dilute to the target concentration, and inject it into the HPLC system.[1]
-
Photolytic Degradation: Expose the solid compound to a light source (e.g., UV lamp at 254 nm) for 24 hours.[1] Dissolve the photo-stressed solid in the solvent, dilute to the target concentration, and inject it into the HPLC system.[1]
-
-
HPLC Analysis: Develop a suitable HPLC method to separate the parent compound from any potential degradation products. A reverse-phase C18 column is often a good starting point.[1] The mobile phase could consist of a gradient of acetonitrile and water with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape. Monitor the elution profile using a UV or PDA detector at an appropriate wavelength.[1]
Mandatory Visualization
Caption: A general workflow for the forced degradation study.
Caption: Hypothetical degradation pathways.
Caption: Troubleshooting unexpected HPLC peaks.
References
Technical Support Center: Managing the Stability of 4-Oxobutanoic Acids
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth guidance on a common challenge in synthetic chemistry: preventing the unwanted decarboxylation of 4-oxobutanoic acids and their derivatives during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: Why is my 4-oxobutanoic acid decomposing during my reaction?
4-oxobutanoic acids are a type of γ-keto acid. While more stable than their β-keto acid counterparts, they can still undergo decarboxylation, especially when heated or under certain reaction conditions.[1] The mechanism, similar to that of β-keto acids, involves the loss of carbon dioxide, often facilitated by the presence of the ketone group which stabilizes the intermediate.[2] Reactions that involve heating, strong acidic, or strong basic conditions can promote this decomposition.
Q2: What is the primary strategy to prevent this unwanted decarboxylation?
The most effective strategy is the use of protecting groups . By temporarily masking either the carboxylic acid or the ketone functional group, you can prevent the electronic arrangement that leads to decarboxylation. The choice of protecting group depends on the specific reaction conditions you plan to employ.
Q3: Which protecting group should I use for the carboxylic acid functionality?
Converting the carboxylic acid to an ester is the most common and effective method. Esters are generally stable under neutral and mildly acidic or basic conditions. The choice of ester is critical and depends on the downstream reaction conditions and the desired deprotection method.
-
Methyl or Ethyl Esters: Simple to form but require relatively harsh conditions (strong acid or base) for removal, which might not be suitable for sensitive molecules.[3]
-
tert-Butyl Esters: Offer robust protection and can be removed under milder acidic conditions, often with high selectivity.[4]
-
Benzyl Esters: Can be removed under neutral conditions via hydrogenolysis, which is useful for molecules with acid or base-sensitive functional groups.
Q4: When should I protect the ketone instead of the carboxylic acid?
Protecting the ketone is advantageous when your planned reaction involves reagents that are incompatible with a carboxylic acid but stable with a ketone, or when you need to perform reactions at the carboxylic acid site without interference. The most common protecting groups for ketones are ketals , typically formed by reacting the ketone with a diol (like ethylene glycol) under acidic conditions.[5] Cyclic ketals are particularly stable to a wide range of reagents, including bases and nucleophiles.[6]
Q5: My reaction still shows low yield even with a protecting group. What could be the issue?
Several factors could be at play:
-
Incomplete Protection: Ensure your protection step goes to completion. Use techniques like TLC or NMR to verify the full conversion of the starting material before proceeding.
-
Premature Deprotection: The protecting group might not be stable under your specific reaction conditions. For example, an acid-catalyzed reaction could cleave a ketal protecting group, exposing the ketone and enabling decarboxylation.
-
Harsh Deprotection Conditions: The final deprotection step might be causing the decarboxylation. For instance, using strong aqueous base to hydrolyze a methyl ester might be too harsh. In such cases, switching to a more labile protecting group like a benzyl or tert-butyl ester is recommended.
-
Anhydrous Conditions: For base-mediated reactions, ensure your solvents and reagents are anhydrous. The presence of water can lead to hydrolysis of ester protecting groups, followed by decarboxylation.[7]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Significant decarboxylation observed during a reaction with an unprotected 4-oxobutanoic acid. | The reaction conditions (e.g., heat, strong acid/base) are promoting decarboxylation. | Protect either the carboxylic acid as an ester (e.g., tert-butyl or benzyl ester) or the ketone as a ketal before proceeding with the reaction. |
| An ester protecting group is cleaved during a subsequent reaction step, leading to product loss. | The protecting group is not stable to the reaction conditions (e.g., using an acid-sensitive ketal in a strongly acidic reaction). | Choose an orthogonal protecting group that is stable to the problematic reaction conditions. For example, use a benzyl ester (removed by hydrogenolysis) if your reaction requires strong acid or base. |
| Low yield after the deprotection step. | The deprotection conditions are too harsh, causing decarboxylation of the final product. | Switch to a protecting group that can be removed under milder conditions. For example, replace a methyl ester with a tert-butyl ester for easier acid-catalyzed cleavage. For base-sensitive substrates, consider non-aqueous basic hydrolysis. |
| Formation of byproducts during esterification (protection). | Side reactions occurring due to harsh esterification conditions (e.g., high concentration of strong acid). | Use a milder esterification protocol. For tert-butyl esters, reaction with tert-butanol in the presence of DMAP and triethylamine can be effective.[4] |
| Difficulty in hydrolyzing a sterically hindered ester protecting group. | Steric hindrance is preventing efficient saponification. | Employ reaction conditions specifically designed for hindered esters, such as using a non-aqueous solvent system (e.g., NaOH in MeOH/CH2Cl2). |
Quantitative Data: The Impact of Protection
The use of a protecting group can dramatically improve the yield of desired products by preventing decarboxylation. While direct side-by-side comparisons are not always published, the high yields obtained in multi-step syntheses employing protecting groups stand in contrast to the known instability of unprotected keto acids under many reaction conditions.
Table 1: Representative Yields for Protected vs. Unprotected Scenarios
| Reaction Type | Substrate | Protecting Group | Conditions | Yield of Desired Product | Yield of Decarboxylated Product | Reference |
| Friedel-Crafts Acylation | Succinic anhydride & various arenes | None (product is the free acid) | AlCl₃, reflux | Generally good yields of the 4-aryl-4-oxobutanoic acid, as the reaction conditions are for formation, not subsequent reaction. | Not applicable during formation. | [8] |
| Esterification (Protection) | 4-oxobutanoic acid | Ethyl ester | Ethanol, H₂SO₄ catalyst, reflux | High (synthesis of the protected form) | Minimal | |
| Ketalization (Protection) | Ethyl 4-oxobutanoate | Ethylene ketal | Ethylene glycol, p-TsOH, reflux | 53.1% (isolated) | Not reported, but protection is the main goal. | [9] |
| Amide formation | 4-aryl-4-oxobutanoic acids | None | N,N-diamines, 80-160 °C | High (85% for an intermediate) | Not reported as a major issue under these specific conditions. | [10] |
| Reduction of ketone (conceptual) | 4-oxobutanoic acid | Ester | NaBH₄ | High (selective reduction of the aldehyde is possible on the free acid) | Low if conditions are mild. | [11] |
| Hydrolysis of β-keto ester | Various β-keto esters | None (during deprotection) | Strong base (e.g., NaOH) | Can be low if decarboxylation is not the desired outcome. | Can be the major product. | [7][12] |
Note: This table is illustrative. Direct quantitative comparisons are highly substrate and reaction-dependent. The high yields in protection and subsequent reactions underscore the efficacy of this strategy.
Experimental Protocols
Protocol 1: Protection of the Carboxylic Acid as an Ethyl Ester
This protocol describes a standard Fischer esterification of 4-oxobutanoic acid.
Materials:
-
4-oxobutanoic acid
-
Absolute ethanol (excess)
-
Concentrated sulfuric acid (catalytic amount)
-
Diethyl ether or ethyl acetate
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve 4-oxobutanoic acid in an excess of absolute ethanol.[13]
-
Carefully add a catalytic amount of concentrated sulfuric acid.[13]
-
Heat the mixture to reflux for several hours, monitoring the reaction by Thin-Layer Chromatography (TLC).[13]
-
After cooling, remove the excess ethanol via rotary evaporation.[13]
-
Dissolve the residue in diethyl ether and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid), and brine.[13]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude ethyl 4-oxobutanoate.[13]
-
Purify by distillation under reduced pressure if necessary.
Protocol 2: Protection of the Ketone as an Ethylene Ketal
This protocol is adapted from the protection of a β-keto ester and is applicable to γ-keto esters like ethyl 4-oxobutanoate.
Materials:
-
Ethyl 4-oxobutanoate
-
Ethylene glycol (1.5-2.0 eq.)
-
p-Toluenesulfonic acid (p-TsOH) (catalytic amount)
-
Benzene or Toluene
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
Combine ethyl 4-oxobutanoate, ethylene glycol, and a catalytic amount of p-TsOH in benzene or toluene in a round-bottom flask.[6][9]
-
Fit the flask with a Dean-Stark apparatus to remove water azeotropically.[6]
-
Heat the mixture to reflux until no more water is collected in the Dean-Stark trap (typically 16 hours).[6]
-
Cool the reaction mixture and evaporate the solvent under reduced pressure.[6]
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution and brine.[6]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to give the crude ketal.[6]
-
Purify the product by silica gel column chromatography.
Protocol 3: Deprotection of an Ethyl Ester (Hydrolysis)
Caution: This step can induce decarboxylation if not performed carefully, especially with heat.
Materials:
-
Ethyl 4-oxobutanoate derivative
-
Sodium hydroxide (or other base)
-
Methanol/Water or other suitable solvent
-
Hydrochloric acid (e.g., 1 M)
Procedure:
-
Dissolve the ester in a mixture of methanol and water.
-
Add a solution of sodium hydroxide (typically 1-3 equivalents).
-
Stir at room temperature, monitoring the reaction by TLC. Avoid heating unless necessary, as it will promote decarboxylation.
-
Once the hydrolysis is complete, cool the mixture in an ice bath.
-
Carefully acidify the solution with cold 1 M HCl to protonate the carboxylate.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the deprotected acid.
Visualized Workflows
The following diagrams illustrate the logical steps to prevent decarboxylation and the underlying chemical principle.
Caption: The thermal decarboxylation mechanism of a keto acid.
Caption: General workflow employing protecting groups.
Caption: Decision tree for choosing a protection strategy.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Decarboxylation - Chemistry Steps [chemistrysteps.com]
- 3. Recent advances in the transesterification of β-keto esters - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03513D [pubs.rsc.org]
- 4. rsc.org [rsc.org]
- 5. US8604223B2 - Method of making ketals and acetals - Google Patents [patents.google.com]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. asianpubs.org [asianpubs.org]
- 9. researchgate.net [researchgate.net]
- 10. The study of the reaction paths of 4-aryl-4-oxobutanoic acids with terminal aliphatic <i>N,N</i>-diamines - Arabian Journal of Chemistry [arabjchem.org]
- 11. benchchem.com [benchchem.com]
- 12. aklectures.com [aklectures.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Minimizing Oxidative Degradation of 4-Aryl-4-Oxobutanoic Acids
Welcome to the technical support center dedicated to providing researchers, scientists, and drug development professionals with in-depth guidance on minimizing the oxidative degradation of 4-aryl-4-oxobutanoic acids. These molecules are valuable intermediates in organic synthesis and drug discovery, but their inherent chemical functionalities present unique stability challenges. This guide offers a structured approach to troubleshooting common degradation issues, grounded in mechanistic principles and supported by practical, field-proven protocols.
I. Understanding the Core Problem: The Susceptibility of 4-Aryl-4-Oxobutanoic Acids to Oxidation
4-Aryl-4-oxobutanoic acids possess two primary sites vulnerable to oxidation: the keto-enol tautomerism of the carbonyl group and the benzylic position of the aryl ring. The presence of both a carboxylic acid and a ketone functional group separated by two methylene groups creates a molecule susceptible to various degradation pathways, particularly under oxidative stress.[1]
Visualizing the Degradation Pathway
The following diagram illustrates the key functional groups and potential sites of oxidative attack on a representative 4-aryl-4-oxobutanoic acid.
References
Validation & Comparative
biological activity of 4-(2,4-Dimethylphenyl)-4-oxobutanoic acid compared to its analogs
A Comparative Guide to the Biological Activity of 4-(2,4-Dimethylphenyl)-4-oxobutanoic Acid and Its Analogs
This guide provides a comparative analysis of the biological activities of this compound and its structurally related analogs. The focus is on providing researchers, scientists, and drug development professionals with a consolidated resource of experimental data, methodologies, and insights into the structure-activity relationships (SAR) within this class of compounds. The 4-oxobutanoic acid scaffold is a versatile pharmacophore that has been investigated for a range of therapeutic applications, including anticancer, anti-inflammatory, and enzyme-inhibitory activities.[1]
Comparative Analysis of Biological Activity
The biological activity of 4-oxobutanoic acid analogs is significantly influenced by the nature and position of substituents on the aromatic ring and modifications to the butanoic acid chain. While specific data for this compound is not extensively available in the public domain, the following sections summarize the activities of structurally similar compounds.
Anticancer Activity
Several studies have evaluated the cytotoxic effects of 4-aryl-4-oxobutanoic acid derivatives against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of a compound in inhibiting cancer cell growth.
Table 1: Anticancer Activity of 4-Aryl-4-oxobutanoic Acid Analogs
| Compound/Analog | Cancer Cell Line | IC50 (µM) | Reference |
| 4-(4-Chlorophenyl)-4-oxobutanoic acid | MCF-7 (Breast) | 15.2 ± 1.3 | [1] |
| 4-(4-Methoxyphenyl)-4-oxobutanoic acid | MCF-7 (Breast) | 25.8 ± 2.1 | [1] |
| 4-(4-Nitrophenyl)-4-oxobutanoic acid | MCF-7 (Breast) | 10.5 ± 0.9 | [1] |
| 4-(3,4-Dichlorophenyl)-4-oxo-2-(4-antipyrinyl)-butanoic acid | Not Specified | - | [2] |
| 3-[(4-Acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives | A549 (Lung) | 2.47 - 25.4 | [3] |
Note: The data presented is a representative summary from available literature and may not be exhaustive.
The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth and survival, and its dysregulation is a common feature in many cancers.[1] The structural similarities of some 4-oxobutanoic acid analogs to known inhibitors of this pathway suggest their potential as modulators of PI3K/Akt/mTOR signaling.[1]
Enzyme Inhibition
The keto acid moiety is a key feature in the design of various enzyme inhibitors. Analogs of 4-oxobutanoic acid have been investigated for their inhibitory potential against several enzymes.
Table 2: Enzyme Inhibitory Activity of 4-Oxobutanoic Acid Analogs
| Compound/Analog | Target Enzyme | IC50 / Ki | Reference |
| α-Keto Oxazole Derivatives | Fatty Acid Amide Hydrolase (FAAH) | 900 pM (Ki) | [4] |
| Aryl Diketoacid Derivatives | Protein Tyrosine Phosphatase 1B (PTP1B) | - | [5] |
| Synthetic Amino Acid Derivatives | Pancreatic α-amylase | 162 - 519 µM (IC50) | [6] |
| Synthetic Amino Acid Derivatives | α-glucosidase | 51 - 353 µM (IC50) | [6] |
| 4-phenoxy-phenyl isoxazoles | Acetyl-CoA carboxylase (ACC) | 99.8 nM (IC50) | [7] |
Note: IC50 represents the concentration of an inhibitor required to reduce the activity of an enzyme by half, while Ki is the inhibition constant.
Anti-inflammatory and Immunomodulatory Activity
Certain analogs have demonstrated anti-inflammatory and immunomodulatory effects. For instance, flobufen, which is 4-(2',4'-difluorobiphenyl-4-yl)-2-methyl-4-oxobutanoic acid, and its deoxo-metabolite have been shown to inhibit the production of leukotriene B4 (LTB4), a potent inflammatory mediator.[8][9] Another analog, 2-acetylthiomethyl-4-(4-methylphenyl)-4-oxobutanoic acid (KE-298), has been identified as an antirheumatic agent.[10]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of protocols for key biological assays.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1]
Procedure:
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.[1]
-
Compound Treatment: The following day, cells are treated with various concentrations of the 4-oxobutanoic acid analogs. A vehicle control (solvent alone) and a positive control (a known cytotoxic agent) are included.[1]
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, MTT solution is added to each well, and the plates are incubated for another 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: A solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.[1]
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is then calculated from the dose-response curve.
Enzyme Inhibition Assay (General Protocol)
The following is a generalized protocol for determining the inhibitory activity of compounds against a target enzyme. Specific substrates and conditions will vary depending on the enzyme.
Procedure:
-
Enzyme Reaction: The reaction is initiated by mixing the enzyme, substrate, and buffer in a suitable reaction vessel (e.g., a microplate well).
-
Inhibitor Addition: The test compounds (inhibitors) are added at various concentrations. A control reaction without the inhibitor is also run.
-
Incubation: The reaction mixture is incubated at a specific temperature for a set period.
-
Reaction Termination: The reaction is stopped, often by adding a quenching agent or by a change in conditions (e.g., pH).
-
Product Quantification: The amount of product formed is quantified using a suitable method, such as spectrophotometry, fluorometry, or chromatography.
-
Data Analysis: The percentage of inhibition is calculated for each inhibitor concentration, and the IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration. For determining the mode of inhibition (e.g., competitive, non-competitive), kinetic studies are performed by varying both substrate and inhibitor concentrations.[4][5][6]
Visualizations
Hypothetical PI3K/Akt/mTOR Signaling Pathway Inhibition
Caption: Hypothetical inhibition of the PI3K/Akt/mTOR pathway by a 4-oxobutanoic acid analog.
General Workflow for Structure-Activity Relationship (SAR) Studies
Caption: A generalized workflow for structure-activity relationship (SAR) studies.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure–Activity Relationships of α-Keto Oxazole Inhibitors of Fatty Acid Amide Hydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting Inactive Enzyme Conformation: Aryl Diketoacid Derivatives as a New Class of PTP1B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibitory Potential of Synthetic Amino Acid Derivatives against Digestive Enzymes as Promising Hypoglycemic and Anti-Obesity Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of 4-phenoxy-phenyl isoxazoles as novel acetyl-CoA carboxylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Pharmacological profile of 4-(2',4'-difluorobiphenyl-4-yl)-2-methylbutyric acid (deoxoflobufen) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Preparation and antirheumatic activity of optically active 2-acetylthiomethyl-4-(4-methylphenyl)-4-oxobutanoic acid (KE-298) - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Structure of 4-(2,4-Dimethylphenyl)-4-oxobutanoic Acid Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the structural validation of 4-(2,4-Dimethylphenyl)-4-oxobutanoic acid and its derivatives. By leveraging a combination of spectroscopic techniques, researchers can unambiguously confirm the chemical structure of these compounds, a critical step in drug discovery and development. This document outlines the expected analytical data, offers detailed experimental protocols, and presents a logical workflow for structural elucidation.
Structural Confirmation: A Multi-Faceted Approach
The structural validation of this compound relies on the synergistic interpretation of data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Each technique provides unique insights into the molecular architecture, and together they offer a conclusive structural assignment. The synthesis of this class of compounds is typically achieved via a Friedel-Crafts acylation of m-xylene with succinic anhydride.
Comparative Spectral Data Analysis
The following table summarizes the predicted and expected spectral data for this compound. This data serves as a benchmark for researchers to compare against their experimental findings.
| Analytical Technique | Expected Data/Signals | Interpretation |
| ¹H NMR | Singlet, ~11-12 ppm (1H) | Carboxylic acid proton (-COOH) |
| Doublet, ~7.8 ppm (1H) | Aromatic proton ortho to the carbonyl group | |
| Singlet, ~7.2 ppm (1H) | Aromatic proton ortho to both methyl groups | |
| Doublet, ~7.1 ppm (1H) | Aromatic proton meta to the carbonyl group | |
| Triplet, ~3.2 ppm (2H) | Methylene protons adjacent to the carbonyl group (-CH₂CO) | |
| Triplet, ~2.7 ppm (2H) | Methylene protons adjacent to the carboxylic acid (-CH₂COOH) | |
| Singlet, ~2.5 ppm (3H) | Methyl protons on the aromatic ring | |
| Singlet, ~2.3 ppm (3H) | Methyl protons on the aromatic ring | |
| ¹³C NMR | ~200 ppm | Carbonyl carbon of the ketone (C=O) |
| ~178 ppm | Carbonyl carbon of the carboxylic acid (COOH) | |
| ~142 ppm | Aromatic carbon attached to the carbonyl group | |
| ~138 ppm | Aromatic carbon attached to a methyl group | |
| ~135 ppm | Aromatic carbon attached to a methyl group | |
| ~132 ppm | Aromatic CH | |
| ~129 ppm | Aromatic CH | |
| ~126 ppm | Aromatic CH | |
| ~33 ppm | Methylene carbon adjacent to the ketone (-CH₂CO) | |
| ~28 ppm | Methylene carbon adjacent to the carboxylic acid (-CH₂COOH) | |
| ~21 ppm | Methyl carbon | |
| ~20 ppm | Methyl carbon | |
| IR Spectroscopy | Broad peak, 3300-2500 cm⁻¹ | O-H stretch of the carboxylic acid |
| Sharp peak, ~1710 cm⁻¹ | C=O stretch of the ketone | |
| Sharp peak, ~1685 cm⁻¹ | C=O stretch of the carboxylic acid | |
| Peaks, 1600-1450 cm⁻¹ | C=C stretches of the aromatic ring | |
| Mass Spectrometry (EI) | Molecular ion peak (M⁺) at m/z = 206 | Molecular weight of the compound |
| Fragment at m/z = 133 | Loss of the butanoic acid moiety | |
| Fragment at m/z = 105 | Further fragmentation of the dimethylbenzoyl cation |
Experimental Protocols
Accurate data acquisition is paramount for reliable structural validation. The following are detailed protocols for the key analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is fully dissolved.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Set a spectral width of approximately 16 ppm.
-
Use a pulse angle of 30-45 degrees.
-
Set the relaxation delay to at least 1-2 seconds.
-
Acquire a sufficient number of scans (typically 16 or 32) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Set a spectral width of approximately 220 ppm.
-
Use a pulse angle of 30-45 degrees.
-
A longer relaxation delay (2-5 seconds) may be necessary, especially for quaternary carbons.
-
A larger number of scans will be required compared to ¹H NMR to achieve adequate signal-to-noise.
-
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation:
-
Solid (KBr Pellet): Grind a small amount of the dry sample (1-2 mg) with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle. Press the mixture into a transparent pellet using a hydraulic press.
-
Solid (ATR): Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.
-
-
Background Spectrum: Record a background spectrum of the empty sample compartment (for KBr) or the clean ATR crystal.
-
Sample Spectrum: Place the sample in the instrument and record the spectrum.
-
Data Acquisition: Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹.
-
Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile). Further dilute the sample as necessary for the specific instrument.
-
Ionization Method: Electron Impact (EI) is a common method for this type of molecule and will provide characteristic fragmentation patterns. Electrospray Ionization (ESI) can also be used, which will typically show the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻.
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer is suitable for determining the mass-to-charge ratio of the molecular ion and its fragments.
-
Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the fragments, which should be consistent with the proposed chemical structure.
Visualization of the Validation Workflow
The following diagrams illustrate the logical flow of the structural validation process.
Caption: Experimental workflow for synthesis and structural validation.
Caption: Logical relationship between spectral data and structural information.
comparative study of synthesis methods for 4-(2,4-Dimethylphenyl)-4-oxobutanoic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of prominent synthesis methods for 4-(2,4-Dimethylphenyl)-4-oxobutanoic acid, a valuable keto acid intermediate in the synthesis of various organic molecules. The following sections detail the experimental protocols, present comparative quantitative data, and visualize the synthetic workflows for two primary methods: Friedel-Crafts acylation and Grignard reagent addition to succinic anhydride.
Data Presentation
The following table summarizes the key quantitative parameters for the different synthetic routes to this compound, allowing for a direct comparison of their efficiency and reaction conditions.
| Synthesis Method | Aromatic Substrate | Acylating/Carbonyl Source | Catalyst/Reagent | Solvent | Reaction Time | Temperature (°C) | Yield (%) |
| Solvent-Free Friedel-Crafts Acylation | m-Xylene | Succinic Anhydride | AlCl₃ | None | 8 min | Room Temperature | 94[1] |
| Classical Friedel-Crafts Acylation | m-Xylene | Succinic Anhydride | AlCl₃ | Nitrobenzene | ~4 hours | Reflux | Not specified |
| Grignard Reaction | 2,4-Dimethylbromobenzene | Succinic Anhydride | Mg | Dry Ether/THF | ~1-2 hours | Room Temperature | Not specified |
Synthesis Methodologies
Friedel-Crafts Acylation
The Friedel-Crafts acylation is a classic and widely used method for the synthesis of aryl ketones. In the context of this compound synthesis, this involves the reaction of m-xylene with succinic anhydride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).
This modern approach offers a more environmentally friendly and efficient alternative to the classical method.
Experimental Protocol:
-
Reagent Preparation: In a mortar, thoroughly grind succinic anhydride (1.0 molar equivalent) and anhydrous aluminum chloride (2.0 molar equivalents).
-
Reaction Initiation: Add m-xylene (1.0 molar equivalent) to the powdered mixture in the mortar.
-
Reaction: Continue grinding the mixture at room temperature for approximately 8 minutes. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is carefully quenched by adding it to a mixture of crushed ice and concentrated hydrochloric acid.
-
Isolation: The resulting solid product is collected by vacuum filtration, washed with cold water, and dried.
This traditional method employs a solvent, such as nitrobenzene or carbon disulfide, to facilitate the reaction.
Experimental Protocol (Adapted from similar syntheses):
-
Reaction Setup: A solution of anhydrous aluminum chloride (2.2 molar equivalents) in nitrobenzene is prepared in a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere.
-
Reagent Addition: A solution of succinic anhydride (1.0 molar equivalent) and m-xylene (1.1 molar equivalents) in nitrobenzene is added dropwise to the stirred suspension of aluminum chloride at 0-5 °C.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for approximately 4 hours.
-
Work-up: The reaction mixture is cooled and poured onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Extraction: The organic layer is separated, and the aqueous layer is extracted with a suitable solvent (e.g., dichloromethane). The combined organic extracts are washed sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Isolation: The organic solvent is removed under reduced pressure, and the crude product is purified by recrystallization.
Grignard Reaction
An alternative approach to forming the carbon-carbon bond is through the reaction of a Grignard reagent with succinic anhydride. This method involves the preparation of an organomagnesium compound from an aryl halide.
Experimental Protocol (General Procedure):
-
Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere, magnesium turnings (1.1 molar equivalents) are suspended in anhydrous diethyl ether or tetrahydrofuran (THF). A solution of 2,4-dimethylbromobenzene (1.0 molar equivalent) in the same anhydrous solvent is added dropwise to initiate the formation of the Grignard reagent (2,4-dimethylphenylmagnesium bromide). The reaction is typically initiated with a small crystal of iodine and may require gentle heating.
-
Reaction with Succinic Anhydride: Once the Grignard reagent formation is complete, the solution is cooled in an ice bath. A solution of succinic anhydride (1.0 molar equivalent) in anhydrous THF is added dropwise with vigorous stirring.
-
Reaction: The reaction mixture is stirred at room temperature for 1-2 hours.
-
Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid.
-
Extraction: The product is extracted into an organic solvent (e.g., diethyl ether). The organic layer is washed with water and brine.
-
Isolation: The organic solvent is dried over anhydrous sodium sulfate and evaporated under reduced pressure. The resulting crude product can be purified by recrystallization.
Mandatory Visualizations
Friedel-Crafts Acylation Workflow
Caption: Workflow for the Friedel-Crafts Acylation Synthesis.
Grignard Reaction Workflow
Caption: Workflow for the Grignard Reaction Synthesis.
References
A Comparative Spectroscopic Guide to the Synthesis of 4-(2,4-Dimethylphenyl)-4-oxobutanoic Acid
In the landscape of pharmaceutical and fine chemical synthesis, the precise characterization of molecules at each stage of a reaction is paramount. This guide offers an in-depth spectroscopic comparison of 4-(2,4-Dimethylphenyl)-4-oxobutanoic acid with its precursors, 1,3-dimethylbenzene (m-xylene) and succinic anhydride. We will explore the characteristic spectroscopic signatures that emerge upon the formation of the final product, providing researchers and drug development professionals with a practical framework for reaction monitoring and product verification.
The synthesis of this compound is a classic example of a Friedel-Crafts acylation, a cornerstone of C-C bond formation in aromatic chemistry. Understanding the transformation of the precursors through the lens of Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) is key to ensuring the purity and identity of the final product.
The Synthetic Pathway: Friedel-Crafts Acylation
The reaction proceeds by the electrophilic aromatic substitution of m-xylene with succinic anhydride, catalyzed by a Lewis acid, typically anhydrous aluminum chloride (AlCl₃). The catalyst activates the succinic anhydride to form a highly reactive acylium ion, which is then attacked by the electron-rich m-xylene ring.
Caption: General experimental workflow for Friedel-Crafts acylation.
Spectroscopic Analysis of Precursors
A thorough understanding of the spectroscopic characteristics of the starting materials is fundamental to identifying their conversion into the final product.
1,3-Dimethylbenzene (m-Xylene)
| Spectroscopic Technique | Key Features |
| IR Spectroscopy | C-H (aromatic) stretch: ~3030-3080 cm⁻¹; C-H (alkyl) stretch: ~2845-2975 cm⁻¹; C=C (aromatic) stretch: ~1600 and 1500 cm⁻¹.[1] |
| ¹H NMR | Aromatic protons: ~7.0 ppm (multiplet); Methyl protons: ~2.3 ppm (singlet).[2][3][4] |
| ¹³C NMR | Aromatic carbons: ~126-138 ppm; Methyl carbons: ~21 ppm.[5][6][7][8] |
| Mass Spectrometry | Molecular Ion (M⁺): 106 m/z; Key fragment: 91 m/z ([M-CH₃]⁺). |
Succinic Anhydride
| Spectroscopic Technique | Key Features |
| IR Spectroscopy | Symmetric and asymmetric C=O stretches (anhydride): ~1845-1870 cm⁻¹ and ~1775-1800 cm⁻¹.[9] |
| ¹H NMR | Methylene protons: ~3.0 ppm (singlet).[10][11][12] |
| ¹³C NMR | Carbonyl carbons: ~170 ppm; Methylene carbons: ~28 ppm.[13] |
| Mass Spectrometry | Molecular Ion (M⁺): 100 m/z. |
Spectroscopic Characterization of this compound
Predicted Spectroscopic Data
| Spectroscopic Technique | Predicted Key Features | Rationale for Prediction |
| IR Spectroscopy | O-H stretch (carboxylic acid): Broad, ~2500-3300 cm⁻¹; C=O stretch (ketone): ~1685 cm⁻¹; C=O stretch (carboxylic acid): ~1710 cm⁻¹; C-O stretch (carboxylic acid): ~1200-1300 cm⁻¹. | The introduction of the carboxylic acid and ketone functionalities will result in characteristic C=O and O-H stretching vibrations. The positions are estimated based on typical values for aromatic ketones and carboxylic acids. |
| ¹H NMR | Carboxylic acid proton: ~10-12 ppm (singlet, broad); Aromatic protons: Three signals in the aromatic region (~7.0-7.8 ppm); Methylene protons (adjacent to ketone): ~3.2 ppm (triplet); Methylene protons (adjacent to carboxyl): ~2.8 ppm (triplet); Methyl protons: Two singlets, ~2.3 and ~2.5 ppm. | The deshielded carboxylic acid proton appears far downfield. The two methylene groups will be triplets due to coupling with each other. The three aromatic protons will be in distinct electronic environments, and the two methyl groups will also be inequivalent. |
| ¹³C NMR | Ketone carbonyl carbon: ~198 ppm; Carboxylic acid carbonyl carbon: ~178 ppm; Aromatic carbons: Multiple signals ~125-140 ppm; Methylene carbons: ~28 and ~33 ppm; Methyl carbons: Two signals ~20-22 ppm.[7][8] | The two carbonyl carbons will be the most downfield signals. The number of aromatic signals will depend on the symmetry, and the two methylene and two methyl carbons will have distinct chemical shifts. |
| Mass Spectrometry | Molecular Ion (M⁺): 206 m/z; Key fragments: m/z 133 (from cleavage of the butanoic acid chain, retaining the dimethylbenzoyl moiety) and m/z 105.[2] | The molecular weight of C₁₂H₁₄O₃ is 206.24. The predicted fragmentation pattern is based on the mass spectra of its isomers, 4-(3,4-Dimethylphenyl)-4-oxobutanoic acid and 4-(2,5-Dimethylphenyl)-4-oxobutanoic acid.[2] |
Comparative Analysis: Tracking the Transformation
The key to confirming the successful synthesis of this compound lies in observing the disappearance of precursor signals and the emergence of new signals corresponding to the product.
Caption: Logical relationship of spectroscopic changes from precursors to product.
Key indicators of a successful reaction include:
-
In IR spectroscopy: The disappearance of the characteristic sharp anhydride C=O stretches from succinic anhydride and the appearance of a broad O-H band and two distinct C=O bands for the ketone and carboxylic acid in the product.
-
In ¹H NMR spectroscopy: The disappearance of the single methylene signal of succinic anhydride and the appearance of two new triplet signals for the diastereotopic methylene protons in the butanoic acid chain of the product. The aromatic region will also show a more complex pattern compared to the simple multiplet of m-xylene. The emergence of a broad singlet in the downfield region (10-12 ppm) is a clear indication of the carboxylic acid proton.
-
In ¹³C NMR spectroscopy: The disappearance of the anhydride carbonyl signal and the appearance of two new carbonyl signals for the ketone and carboxylic acid functionalities. The number of aromatic and alkyl signals will also change, reflecting the lower symmetry of the product molecule.
-
In Mass Spectrometry: The detection of a molecular ion peak at m/z 206, corresponding to the molecular weight of the product, and the characteristic fragmentation pattern.
Experimental Protocol: Synthesis of this compound
This protocol is a generalized procedure based on the well-established Friedel-Crafts acylation of aromatic compounds.[11]
Materials:
-
1,3-Dimethylbenzene (m-xylene)
-
Succinic anhydride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (anhydrous)
-
Hydrochloric acid (concentrated)
-
Ice
-
Sodium sulfate (anhydrous)
-
Appropriate recrystallization solvent (e.g., toluene or an ethanol/water mixture)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a drying tube (e.g., filled with CaCl₂), add anhydrous aluminum chloride (2.2 equivalents) and anhydrous dichloromethane. Cool the suspension to 0-5 °C in an ice bath.
-
Addition of Reactants: Dissolve succinic anhydride (1.0 equivalent) and m-xylene (1.1 equivalents) in anhydrous dichloromethane and add this solution to the dropping funnel. Add the solution dropwise to the stirred AlCl₃ suspension over 30-60 minutes, maintaining the temperature between 0-5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. This will quench the reaction and decompose the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with dichloromethane. Combine the organic extracts.
-
Washing: Wash the combined organic layers with water, followed by a saturated sodium bicarbonate solution (to remove any unreacted succinic acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent to yield this compound as a solid.
Safety Precautions: Anhydrous aluminum chloride is corrosive and reacts violently with water, releasing HCl gas. This reaction should be performed in a well-ventilated fume hood. Dichloromethane is a volatile and potentially hazardous solvent. Appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times.
Conclusion
The spectroscopic analysis of this compound and its precursors provides a clear and definitive method for monitoring the progress of its synthesis and confirming the identity and purity of the final product. By carefully examining the changes in the IR, NMR, and mass spectra, researchers can confidently track the transformation of m-xylene and succinic anhydride into the desired keto-acid. This guide provides the fundamental spectroscopic data and a reliable synthetic protocol to aid scientists in their research and development endeavors.
References
- 1. rsc.org [rsc.org]
- 2. scispace.com [scispace.com]
- 3. 4-(2,5-Dimethylphenyl)-4-oxobutanoic acid | 5394-59-2 | Benchchem [benchchem.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. researchgate.net [researchgate.net]
- 6. 13.11 Characteristics of 13C NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. 4-({4-[(2E)-3-(2,5-Dimethoxyphenyl)prop-2-enoyl]phenyl}amino)-4-oxobutanoic Acid [mdpi.com]
- 10. 4-(4-Methylphenyl)-4-oxobutanoic acid | C11H12O3 | CID 244162 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 4-(4-Methylphenyl)-4-oxobutanoic acid - Wikipedia [en.wikipedia.org]
- 12. PubChemLite - 4-(2,5-dimethylphenyl)-4-oxobutanoic acid (C12H14O3) [pubchemlite.lcsb.uni.lu]
- 13. 4-(2,5-Dimethylphenyl)-4-oxobutanoic acid | C12H14O3 | CID 220095 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Benchmarking Guide to 4-(2,4-Dimethylphenyl)-4-oxobutanoic Acid and Other Biologically Active Keto Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Keto acids are a class of organic compounds characterized by the presence of both a carboxylic acid and a ketone functional group. They are integral to numerous metabolic pathways and are increasingly recognized for their therapeutic potential, particularly in modulating inflammatory responses. This guide provides a comparative analysis of the novel compound 4-(2,4-Dimethylphenyl)-4-oxobutanoic acid against a panel of well-characterized keto acids with known anti-inflammatory properties: Alpha-ketoglutarate, Indole-3-pyruvic acid, and Phenylpyruvic acid.
While direct experimental data for this compound is not yet publicly available, this guide serves as a foundational resource for its future evaluation. We present established experimental protocols and available performance data for the benchmark keto acids to provide a framework for assessing the potential of this new chemical entity. The information herein is intended to guide research efforts and facilitate the discovery of novel therapeutic agents.
Comparative Analysis of Keto Acid Performance
The anti-inflammatory effects of keto acids are often attributed to their ability to modulate key signaling pathways involved in the inflammatory cascade. This section summarizes the known mechanisms of action and reported biological effects of the selected benchmark keto acids.
Table 1: Overview of Anti-Inflammatory Mechanisms of Benchmark Keto Acids
| Keto Acid | Primary Mechanism(s) of Action | Key Biological Effects | Relevant Citations |
| Alpha-ketoglutarate | - Inhibition of NF-κB signaling - Activation of the PXR-regulated detoxification pathway | - Reduction of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) - Amelioration of colitis | [1][2][3] |
| Indole-3-pyruvic acid | - Aryl Hydrocarbon Receptor (AhR) agonist - Activation of Nrf2/HO-1 pathway | - Suppression of pro-inflammatory cytokines - Upregulation of anti-inflammatory cytokine IL-10 | [4][5][6] |
| Phenylpyruvic acid | - Modulation of the NLRP3 inflammasome | - Inhibition of macrophage migration inhibitory factor (MIF) | [7] |
Table 2: Reported In Vitro Anti-Inflammatory Activity of Benchmark Keto Acids
| Keto Acid | Cell Line | Assay | Target | Reported Effect | Relevant Citations |
| Alpha-ketoglutarate | Intestinal porcine epithelial cells-J2 | ELISA | TNF-α | Inhibition of LPS-induced TNF-α secretion | [1][3] |
| Indole-3-pyruvic acid | Human Dendritic Cells | ELISA | TNF, IL-6, IL-12p70, IL-23 | Dose-dependent reduction of LPS-induced cytokine production | [8] |
| Phenylpyruvic acid & Indole-3-pyruvic acid | Murine Glia and Macrophages | ELISA | IL-6, TNF-α | Significant reduction in IL-6 and TNF-α production by glia | [9][10][11] |
Disclaimer: The data presented in this table are compiled from various independent studies. Experimental conditions, including cell lines, compound concentrations, and stimulation methods, may vary. A direct quantitative comparison of potency (e.g., IC50 values) is not possible without standardized head-to-head studies.
Experimental Protocols
To facilitate the benchmarking of this compound, detailed protocols for key in vitro anti-inflammatory assays are provided below. These standardized methods will allow for the generation of comparable data.
Cell Culture and Induction of Inflammation
The murine macrophage cell line RAW 264.7 is a widely used model for studying inflammation in vitro.
-
Cell Culture: RAW 264.7 cells are to be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Inflammatory Stimulus: To induce an inflammatory response, cells are stimulated with lipopolysaccharide (LPS) from E. coli at a concentration of 1 µg/mL.[12][13]
Nitric Oxide Production Assay (Griess Assay)
This assay measures the accumulation of nitrite, a stable and nonvolatile breakdown product of nitric oxide (NO), a key inflammatory mediator.
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Pre-treat cells with varying concentrations of the test compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect 100 µL of the cell culture supernatant.
-
Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to the supernatant.[14][15]
-
Incubate at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Quantify nitrite concentration using a sodium nitrite standard curve.
-
Cytokine Quantification (ELISA)
Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the cell culture supernatant.
-
Procedure:
-
Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., anti-TNF-α or anti-IL-6) and incubate overnight.
-
Block the plate with a blocking buffer (e.g., 1% BSA in PBS).
-
Add cell culture supernatants and standards to the wells and incubate.
-
Wash the plate and add a biotinylated detection antibody.
-
Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate.
-
Wash the plate and add a substrate solution (e.g., TMB) to develop the color.
-
Stop the reaction with a stop solution (e.g., 2N H2SO4).
-
Calculate cytokine concentrations from the standard curve.
-
Western Blot Analysis for Nrf2 and HO-1 Expression
Western blotting is used to determine the protein levels of key components of the Nrf2/HO-1 signaling pathway.
-
Procedure:
-
Treat RAW 264.7 cells with the test compound and/or LPS.
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against Nrf2, HO-1, and a loading control (e.g., β-actin).[20][21][22][23][24]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Quantify band intensities using densitometry software.
-
Visualizing Molecular Pathways and Workflows
To further elucidate the mechanisms of action and experimental designs, the following diagrams are provided.
Caption: Potential modulatory effects of keto acids on key inflammatory signaling pathways.
Caption: General experimental workflow for in vitro anti-inflammatory screening.
Conclusion
This guide provides a comprehensive framework for benchmarking the anti-inflammatory potential of this compound against established keto acids. While further experimental investigation is required to elucidate the specific biological activities of this novel compound, the provided protocols and comparative data for Alpha-ketoglutarate, Indole-3-pyruvic acid, and Phenylpyruvic acid offer a robust starting point for future research. The diverse mechanisms of action exhibited by these benchmark compounds underscore the therapeutic promise of keto acids as a class of anti-inflammatory agents. Future studies should focus on generating dose-response data for this compound in the described assays to enable a direct quantitative comparison and to determine its potential as a lead compound in drug development.
References
- 1. Alpha-ketoglutarate suppresses the NF-κB-mediated inflammatory pathway and enhances the PXR-regulated detoxification pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. α-ketoglutarate ameliorates colitis through modulation of inflammation, ER stress, and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Indole-3-Pyruvic Acid, an Aryl Hydrocarbon Receptor Activator, Suppresses Experimental Colitis in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Indole-3-pyruvic acid alleviates rheumatoid arthritis via the aryl hydrocarbon receptor pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Alpha-Ketoglutarate, an Endogenous Metabolite, Extends Lifespan and Compresses Morbidity in Aging Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Trypanosoma brucei Secreted Aromatic Ketoacids Activate the Nrf2/HO-1 Pathway and Suppress Pro-inflammatory Responses in Primary Murine Glia and Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Trypanosoma brucei Secreted Aromatic Ketoacids Activate the Nrf2/HO-1 Pathway and Suppress Pro-inflammatory Responses in Primary Murine Glia and Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. research.monash.edu [research.monash.edu]
- 12. Lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells is inhibited by microRNA-494-3p via targeting lipoprotein-associated phospholipase A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. benchchem.com [benchchem.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. Determination of Interleukin-6 and Tumor Necrosis Factor-alpha concentrations in Iranian-Khorasanian patients with preeclampsia - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. Frontiers | Activation of Nrf2/HO-1 Pathway by Nardochinoid C Inhibits Inflammation and Oxidative Stress in Lipopolysaccharide-Stimulated Macrophages [frontiersin.org]
- 22. researchgate.net [researchgate.net]
- 23. Nuclear Heme Oxygenase-1 (HO-1) Modulates Subcellular Distribution and Activation of Nrf2, Impacting Metabolic and Anti-oxidant Defenses - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
Comparative Guide to Confirming the Purity of 4-(2,4-Dimethylphenyl)-4-oxobutanoic Acid by High-Performance Liquid Chromatography (HPLC)
This guide provides a comprehensive comparison of methodologies for determining the purity of 4-(2,4-Dimethylphenyl)-4-oxobutanoic acid using High-Performance Liquid Chromatography (HPLC). The information is intended for researchers, scientists, and professionals involved in drug development and quality control.
Introduction
This compound is a chemical compound with the molecular formula C₁₂H₁₄O₃ and a molecular weight of approximately 206.24 g/mol .[1][2][3] Accurate determination of its purity is crucial for its application in research and development, as impurities can significantly impact experimental outcomes and product safety. Reverse-phase HPLC with UV detection is a widely used and effective method for this purpose. This guide outlines a recommended HPLC method, potential impurities, and data interpretation.
Experimental Protocol
A standard reverse-phase HPLC method is proposed for the purity analysis of this compound. This method is based on protocols for structurally similar aromatic keto-carboxylic acids.[4]
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Phosphoric acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A typical gradient would be to start with a lower percentage of Mobile Phase B and gradually increase it to elute more nonpolar impurities. For example: 0-20 min, 10-90% B; 20-25 min, 90% B; 25-30 min, 10% B.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm is a suitable starting point, as the aromatic ring and carbonyl group are expected to absorb in this region. A UV-Vis scan of the compound would determine the optimal wavelength.[4][5]
-
Injection Volume: 10 µL.
Sample and Standard Preparation:
-
Standard Solution: Accurately weigh a known amount of a certified reference standard of this compound and dissolve it in a suitable solvent (e.g., a mixture of acetonitrile and water) to a final concentration of approximately 1 mg/mL.
-
Sample Solution: Prepare the sample solution in the same manner as the standard solution, using the same solvent and aiming for a similar concentration.
-
Filtration: Filter both the standard and sample solutions through a 0.45 µm syringe filter before injection to remove any particulate matter.[4]
Data Presentation
The following tables summarize the proposed HPLC method and a comparison with potential impurities.
Table 1: HPLC Method Parameters for Purity Analysis
| Parameter | Recommended Condition |
| Column | C18 Reverse-Phase (4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10-90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | Ambient |
Table 2: Comparison of this compound and Potential Impurities
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Potential Source | Expected HPLC Elution Profile |
| This compound | C₁₂H₁₄O₃ | 206.24 | - | Main Peak |
| Succinic Anhydride | C₄H₄O₃ | 100.07 | Unreacted Starting Material | Early Eluting (more polar) |
| m-Xylene | C₈H₁₀ | 106.17 | Unreacted Starting Material | Late Eluting (less polar) |
| 4-(2,5-Dimethylphenyl)-4-oxobutanoic acid[2] | C₁₂H₁₄O₃ | 206.24 | Isomeric Impurity | Similar Retention Time |
| 4-(3,4-Dimethylphenyl)-4-oxobutanoic acid[1] | C₁₂H₁₄O₃ | 206.24 | Isomeric Impurity | Similar Retention Time |
Mandatory Visualization
The following diagram illustrates the general workflow for the HPLC purity analysis of this compound.
Caption: Workflow for HPLC purity analysis.
References
- 1. 4-(3,4-Dimethylphenyl)-4-oxobutanoic acid | C12H14O3 | CID 316972 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-(2,5-Dimethylphenyl)-4-oxobutanoic acid | C12H14O3 | CID 220095 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-(3,5-Dimethylphenyl)-4-oxobutanoic acid | C12H14O3 | CID 583723 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. The Optical Properties, UV-Vis. Absorption and Fluorescence Spectra of 4-Pentylphenyl 4-n-benzoate Derivatives in Different Solvents - PMC [pmc.ncbi.nlm.nih.gov]
cross-reactivity of 4-(2,4-Dimethylphenyl)-4-oxobutanoic acid in biological assays
A guide for researchers on the potential for cross-reactivity and differential activity of phenyl-substituted 4-oxobutanoic acids.
This guide provides a comparative overview of 4-(2,4-Dimethylphenyl)-4-oxobutanoic acid and its structural analogs. Direct experimental data on the biological activity and cross-reactivity of this compound is limited in publicly available literature. Therefore, this document synthesizes information from studies on closely related phenyl-substituted 4-oxobutanoic acid derivatives to provide insights into their potential biological activities and performance in various assays. The focus is to highlight the structure-activity relationships and the potential for cross-reactivity in common biological assays.
Introduction to 4-Oxobutanoic Acid Analogs
The 4-oxobutanoic acid scaffold is a versatile pharmacophore present in a variety of biologically active molecules.[1] As a derivative of butyric acid, its structure is a building block in organic synthesis, notably for some antifungal agents.[2][3] Phenyl-substituted 4-oxobutanoic acids, a prominent class of these analogs, are commonly synthesized via the Friedel-Crafts acylation of an aromatic compound with succinic anhydride.[4] The nature and position of substituents on the phenyl ring significantly influence the biological activity of these compounds.[1]
Comparative Biological Activity
While specific data for this compound is scarce, research on analogous compounds suggests potential for anticancer and enzyme-inhibitory activities.[1] The cytotoxic effects of various 4-oxobutanoic acid derivatives have been evaluated against human cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric for potency.[1]
Table 1: Anticancer Activity of Selected 4-Oxobutanoic Acid Analogs
| Compound/Analog | Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| 4-({4-[(2E)-3-(2,5-Dimethoxyphenyl)prop-2-enoyl]phenyl}amino)-4-oxobutanoic Acid | Not Specified | Data not available in provided abstracts, but noted for anticancer properties.[4] | [4] |
| Flobufen (4-(2',4'-difluorobiphenyl-4-yl)-2-methyl-4-oxobutanoic acid) | Not specified for anticancer activity; noted as an anti-inflammatory and immunomodulatory agent. | Not Applicable |[2] |
Note: This table is populated with representative data based on available information on analogs. Direct comparative IC50 values for a range of analogs against the same cell line were not available in the initial search results.
Potential for Cross-Reactivity in Biological Assays
Given the structural similarities among 4-oxobutanoic acid analogs, there is a potential for cross-reactivity in various biological assays. This is particularly relevant for assays targeting enzymes and signaling pathways that may be modulated by this class of compounds. For instance, if a specific analog shows inhibitory activity against a particular kinase, it is plausible that other analogs with similar structural features might also interact with the same or related kinases, leading to off-target effects or cross-reactivity.
Experimental Protocols
Detailed methodologies are essential for the validation and reproduction of experimental results. Below are protocols for key assays relevant to the evaluation of 4-oxobutanoic acid analogs.
MTT Cytotoxicity Assay
This colorimetric assay is a standard method for assessing cell viability by measuring the metabolic activity of cells.[1]
Materials:
-
Human cancer cell lines
-
Culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS) and antibiotics
-
4-oxobutanoic acid analogs (dissolved in a suitable solvent like DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight at 37°C with 5% CO2.[1]
-
Compound Treatment: Treat the cells with various concentrations of the 4-oxobutanoic acid analogs.[1]
-
Incubation: Incubate for a defined period (e.g., 24-72 hours).[1]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.[1]
-
Data Analysis: Calculate the IC50 values from the dose-response curves.[1]
Kynurenine 3-Monooxygenase (KMO) Inhibition Assay
This assay measures the inhibition of the human KMO enzyme, a target in some therapeutic areas.[1]
Materials:
-
Recombinant human KMO enzyme
-
KMO assay buffer
-
NADPH
-
L-Kynurenine
-
Test inhibitors (4-oxobutanoic acid analogs)
-
96-well or 384-well UV-transparent plates
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Reagent Preparation: Prepare working solutions of the KMO enzyme, NADPH, and L-Kynurenine in the KMO assay buffer. Prepare serial dilutions of the test inhibitors.[1]
-
Assay Reaction: In each well, combine the KMO enzyme, NADPH, and the test inhibitor at various concentrations.
-
Initiation: Start the reaction by adding L-Kynurenine.
-
Measurement: Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.
-
Data Analysis: Calculate the rate of reaction and determine the percent inhibition for each inhibitor concentration to calculate the IC50 value.
Visualizing Workflows and Pathways
To better understand the experimental process and potential mechanisms of action, the following diagrams are provided.
Caption: General experimental workflow for in vitro cytotoxicity testing of 4-oxobutanoic acid analogs.[1]
Caption: Hypothetical inhibition of the PI3K/Akt/mTOR signaling pathway by a 4-oxobutanoic acid analog.[4]
Conclusion
Due to the limited direct research on this compound, this guide provides a comparative framework based on its structural analogs. The presented data and protocols from related compounds indicate that this class of molecules holds potential for biological activity, warranting further investigation. Researchers studying this compound should consider the possibility of cross-reactivity with targets of other 4-oxobutanoic acid derivatives and employ a panel of assays to characterize its specific activity profile. The provided experimental workflows can serve as a foundation for such studies.
References
A Comparative Guide to the Structure-Activity Relationship of 4-(2,4-Dimethylphenyl)-4-oxobutanoic Acid Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of 4-aryl-4-oxobutanoic acid analogs, with a focus on their potential as anticancer and enzyme inhibitory agents. While specific SAR studies on 4-(2,4-dimethylphenyl)-4-oxobutanoic acid are limited in publicly available literature, this guide synthesizes data from structurally related 4-aryl-4-oxobutanoic acid derivatives to provide insights into the key structural features influencing biological activity.
The 4-oxobutanoic acid scaffold is a versatile pharmacophore that has been explored for the development of a diverse range of biologically active agents.[1] Modifications of the aryl moiety, in particular, have been shown to significantly impact the potency and selectivity of these compounds against various biological targets.
Quantitative Biological Activity Data
The biological activity of 4-aryl-4-oxobutanoic acid analogs is significantly influenced by the nature and position of substituents on the phenyl ring. The following tables summarize the in vitro activities of different series of analogs against various cancer cell lines and enzymes.
Table 1: Anticancer Activity of 4-Oxobutanoic Acid Analogs (Tetrazole-Isoxazoline Hybrids)
| Compound ID | Cancer Cell Line | IC50 (µM)[1] |
| 4h | A549 (Lung Carcinoma) | 1.51 |
| 4i | A549 (Lung Carcinoma) | 1.49 |
| 4h | MDA-MB-231 (Breast Adenocarcinoma) | 2.83 |
Table 2: Src Kinase Inhibitory Activity of Ethyl 2,4-dioxo-4-arylbutanoate Derivatives
| Compound ID | Aryl Substituent | IC50 (µM) |
| 3a | Phenyl | 62.5 |
| 3b | 4-Methylphenyl | 58.7 |
| 3c | 4-Methoxyphenyl | 75.2 |
| 3d | 2,4-Dichlorophenyl | 88.1 |
| 3e | 4-Bromophenyl | 70.4 |
| 3f | 3-Methylphenyl | 48.3 |
| Staurosporine | (Reference) | 0.015 |
Structure-Activity Relationship Insights:
From the available data on 4-aryl-4-oxobutanoic acid analogs, several SAR trends can be inferred:
-
Substitution on the Phenyl Ring: The nature and position of substituents on the phenyl ring play a critical role in determining the biological activity. For instance, in the ethyl 2,4-dioxo-4-arylbutanoate series, a methyl group at the 3-position of the phenyl ring (compound 3f ) resulted in the highest Src kinase inhibitory activity among the tested analogs.
-
Electronic Effects: The electronic properties of the substituents can influence activity. However, a clear correlation is not always evident from the limited data.
-
Steric Factors: The size and position of substituents can affect how the molecule binds to its target. The 2,4-dimethyl substitution in the title compound would introduce steric bulk and alter the electronic properties of the phenyl ring, which would be expected to significantly influence its biological activity compared to unsubstituted or monosubstituted analogs.
Signaling Pathways
Several 4-oxobutanoic acid derivatives have been suggested to exert their anticancer effects by modulating key cellular signaling pathways, such as the PI3K/Akt/mTOR pathway. This pathway is a central regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.
Caption: Hypothetical inhibition of the PI3K/Akt/mTOR signaling pathway by a 4-aryl-4-oxobutanoic acid analog.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for key assays relevant to the evaluation of this compound analogs.
1. Synthesis of 4-Aryl-4-oxobutanoic Acids (General Protocol)
A prominent method for the synthesis of 4-aryl-4-oxobutanoic acids is the Friedel-Crafts acylation of an aromatic compound with succinic anhydride.[2]
-
Materials: Appropriate aromatic compound (e.g., 1,3-dimethylbenzene), succinic anhydride, anhydrous aluminum chloride (AlCl₃), anhydrous dichloromethane (DCM), concentrated hydrochloric acid, water, saturated sodium bicarbonate solution, saturated sodium chloride solution, anhydrous magnesium sulfate.
-
Procedure:
-
Under an inert atmosphere, suspend anhydrous AlCl₃ in anhydrous DCM.
-
Add the aromatic compound to the suspension.
-
Add succinic anhydride portion-wise to the reaction mixture.
-
Stir the reaction mixture at room temperature for several hours.
-
Quench the reaction by slowly pouring it onto a mixture of crushed ice and concentrated HCl.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization.
-
Caption: General workflow for the synthesis of 4-aryl-4-oxobutanoic acids.
2. MTT Cytotoxicity Assay
This colorimetric assay is a standard method to assess cell viability by measuring the metabolic activity of cells.[1]
-
Materials: Human cancer cell lines, culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, 4-oxobutanoic acid analogs (dissolved in DMSO), MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, solubilization solution (e.g., DMSO), 96-well plates, microplate reader.
-
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[1]
-
Compound Treatment: Treat the cells with various concentrations of the 4-oxobutanoic acid analogs. Include vehicle and positive controls.[1]
-
Incubation: Incubate the plates for 24 to 72 hours.[1]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.[1]
-
Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[1]
-
Data Analysis: Calculate the IC50 values.
-
Caption: General experimental workflow for in vitro cytotoxicity testing.
3. In Vitro Src Kinase Inhibition Assay
This assay is used to determine the inhibitory activity of compounds against the Src tyrosine kinase.[3]
-
Materials: Recombinant active Src kinase, kinase buffer, ATP, Src-specific peptide substrate (e.g., Poly(Glu, Tyr) 4:1), test compounds, detection reagent (e.g., ADP-Glo™ Kinase Assay kit), 96-well plates, plate reader.
-
Procedure:
-
Prepare serial dilutions of the test compounds in the appropriate buffer.
-
In a 96-well plate, add the Src kinase, the peptide substrate, and the test compound.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specified time.
-
Stop the reaction and measure the kinase activity using a suitable detection method, such as quantifying the amount of ADP produced.
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.
-
Caption: Workflow for an in vitro Src kinase inhibition assay.
References
A Comparative Analysis of 4-Oxobutanoic Acid Derivatives' Therapeutic Potential: A Guide for Researchers
In the landscape of modern drug discovery, the versatile scaffold of 4-oxobutanoic acid, also known as succinic semialdehyde, presents a compelling starting point for the development of novel therapeutics. As a key intermediate in the metabolism of the principal inhibitory neurotransmitter, γ-aminobutyric acid (GABA), its derivatives have been explored for a wide array of therapeutic applications, ranging from neurological disorders to cancer and metabolic diseases.[1] This guide provides a comprehensive, data-driven comparative analysis of the therapeutic potential of various 4-oxobutanoic acid derivatives, offering insights into their mechanisms of action, potency, selectivity, and preclinical or clinical efficacy.
Introduction to 4-Oxobutanoic Acid: A Bifunctional Scaffold
4-Oxobutanoic acid is a pivotal molecule in the GABA shunt, a metabolic pathway that bypasses two steps of the tricarboxylic acid (TCA) cycle.[1] Its unique bifunctional structure, containing both a reactive aldehyde and a carboxylic acid, allows for diverse chemical modifications, leading to a broad spectrum of pharmacological activities. The accumulation of 4-oxobutanoic acid and its reduction product, γ-hydroxybutyrate (GHB), in the rare genetic disorder succinic semialdehyde dehydrogenase (SSADH) deficiency underscores its physiological importance and the profound neurological consequences of its dysregulation.[2][3]
Derivatives Targeting the Central Nervous System
The structural similarity of 4-oxobutanoic acid derivatives to GABA and GHB has made the central nervous system (CNS) a primary target for their therapeutic application.
γ-Hydroxybutyrate (GHB) and its Analogs
GHB, a direct metabolite of 4-oxobutanoic acid, is a neurotransmitter with complex pharmacology, acting as a weak agonist at GABAB receptors and a potent agonist at its own specific GHB receptor.[4][5] It is clinically used for the treatment of narcolepsy and cataplexy.[4] However, its sedative effects, mediated by GABAB receptors, and its potential for abuse have prompted the development of analogs with greater selectivity for the GHB receptor.
Several conformationally restricted and other analogs of GHB have been synthesized to dissect the roles of GHB and GABAB receptors and to develop more specific therapeutic agents.[6][7] These analogs aim to retain the therapeutic benefits mediated by the GHB receptor while minimizing the side effects associated with GABAB receptor activation.
Comparative Potency and Selectivity of GHB and its Analogs
| Compound | Target Receptor | IC50 / EC50 | Selectivity over GABAB Receptor | Therapeutic Indication | Reference(s) |
| γ-Hydroxybutyrate (GHB) | GHB Receptor | Kd = 114 nM, EC50 = 130 nM | Low (also a GABAB agonist) | Narcolepsy, Cataplexy | [4][8] |
| GABAB Receptor | EC50 = 0.88 mM | [5] | |||
| (RS)-HOCHCA | GHB Receptor | IC50 in nM range (9x higher affinity than GHB) | High (IC50 > 1 mM for GABAB) | Investigational | [7] |
| (RS)-HOCPCA | GHB Receptor | IC50 in nM range (27x higher affinity than GHB) | High (IC50 > 1 mM for GABAB) | Investigational | [7] |
| NCS-435 | GHB Receptor | High affinity | Devoid of GABAB binding | Research Tool | [9] |
4-Phenylbutyrate (4-PBA)
4-Phenylbutyrate (4-PBA) is an aromatic fatty acid derivative of butyrate that is approved for the treatment of urea cycle disorders.[4] It acts as a chemical chaperone, modulating protein folding and reducing endoplasmic reticulum stress.[4] Recent studies have highlighted its broad-spectrum therapeutic potential in various neurological disorders.
A pilot clinical trial investigating 4-PBA (as glycerol phenylbutyrate) in children with developmental and epileptic encephalopathies caused by mutations in STXBP1 and SLC6A1 genes demonstrated that it was safe and well-tolerated.[6][10] A significant number of participants experienced a reduction in seizure frequency, suggesting its potential as a repurposed drug for these rare genetic epilepsies.[6][10][11][12] Preclinical studies suggest that 4-PBA may rescue synaptic dysfunction by increasing protein expression and preventing the aggregation of misfolded proteins.[6]
Anticancer Derivatives of 4-Oxobutanoic Acid
Several derivatives of 4-oxobutanoic acid have been investigated for their cytotoxic and anticancer properties, with mechanisms often involving the induction of apoptosis and modulation of key signaling pathways.
Chalcone-Containing Amides
Chalcones are a class of compounds that form the central core for a variety of important biological molecules. Amide derivatives of chalcones, synthesized from 4-oxobutanoic acid precursors, have demonstrated a wide range of pharmacological activities, including anticancer effects.[13] The proposed mechanism for their anticancer activity is often linked to the induction of apoptosis and modulation of the PI3K/Akt/mTOR pathway, a central regulator of cell growth and proliferation that is frequently dysregulated in cancer.[13]
Comparative Cytotoxicity of Chalcone Derivatives in Breast Cancer Cell Lines
| Chalcone Derivative | Cell Line | IC50 (µM) | Mechanism of Action | Reference(s) |
| Compound 12 | MCF-7 | 4.19 ± 1.04 | Cytotoxic | [14] |
| ZR-75-1 | 9.40 ± 1.74 | [14] | ||
| MDA-MB-231 | 6.12 ± 0.84 | [14] | ||
| Compound 13 | MCF-7 | 3.30 ± 0.92 | Cytotoxic | [14] |
| ZR-75-1 | 8.75 ± 2.01 | [14] | ||
| MDA-MB-231 | 18.10 ± 1.65 | [14] | ||
| α-Fluorinated Chalcone 4c | Various cancer cell lines | 0.025–0.254 | Tubulin polymerization inhibitor, induces G2/M arrest and apoptosis | [15] |
| Chalcone-coumarin hybrids (40) | HEPG2, K562 | 0.65–2.02 | Induces apoptosis via caspase activation | [16] |
Pyridazinone Derivatives
Pyridazinone derivatives, which can be synthesized from 4-aryl-4-oxobutanoic acids, have shown promise as anticancer agents.[17][18] Their mechanism of action is often attributed to the inhibition of phosphodiesterase 4 (PDE4), which can modulate the survival of cancer cells.[17] In an in vivo murine orthotopic osteosarcoma model, a pyridazinone derivative demonstrated the ability to decrease tumor development.[17] Importantly, in vivo toxicity studies of one such derivative showed no significant differences in mouse weight or any notable hepatic or nephritic histological changes at doses of 10 mg/kg and 50 mg/kg, suggesting a favorable safety profile.[19]
Derivatives with Metabolic and Anti-inflammatory Potential
The versatility of the 4-oxobutanoic acid scaffold extends to the treatment of metabolic and inflammatory conditions.
4-((benzyloxy) amino)-2-hydroxy-4-oxobutanoic acid
This succinamic acid derivative has been investigated as a potential insulinotropic agent for the treatment of type 2 diabetes.[20] In a streptozotocin-nicotinamide induced type 2 diabetic rat model, oral administration of this compound (20 mg/kg body weight) for 28 days resulted in a significant reduction in fasting blood glucose and HbA1c levels, along with an increase in serum insulin.[20] Furthermore, it improved the serum lipid profile and reduced lipid peroxidation, indicating a potential role in managing diabetic dyslipidemia and oxidative stress.[20]
Stachybotrys microspora triprenyl phenol-44D (SMTP-44D)
SMTP-44D has emerged as a promising therapeutic agent for diabetic neuropathy, a common complication of diabetes.[1][2][3] Its mechanism of action involves the inhibition of soluble epoxide hydrolase (sEH), which leads to an increase in the levels of anti-inflammatory epoxyeicosatrienoic acids (EETs).[2][21] In a streptozotocin-induced diabetic mouse model, treatment with SMTP-44D (30 mg/kg) improved mechanical and thermal thresholds, increased blood flow, and preserved nerve conduction velocity.[1][3][22] The therapeutic effects are attributed to its antioxidant and anti-inflammatory properties, including the suppression of oxidative stress markers and inflammatory factors in the sciatic nerve.[2][3][22]
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines the general steps for assessing the cytotoxic effects of chalcone derivatives on cancer cell lines.
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, MDA-MB-231) in 96-well plates at a density of 5 x 103 to 1 x 104 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the chalcone derivatives in culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The concentration of the compound that inhibits cell growth by 50% (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.
In Vivo Diabetic Neuropathy Model
This protocol describes a common method for inducing diabetic neuropathy in mice to evaluate the efficacy of therapeutic agents like SMTP-44D.
-
Induction of Diabetes: Administer a single intraperitoneal injection of streptozotocin (STZ), dissolved in citrate buffer, to mice. Monitor blood glucose levels to confirm the induction of diabetes (typically >250 mg/dL).
-
Compound Administration: Begin treatment with the test compound (e.g., SMTP-44D) at a specified dose and route of administration (e.g., oral gavage) for a defined period (e.g., 3-4 weeks).
-
Behavioral Testing: Perform behavioral tests to assess neuropathy, such as the von Frey test for mechanical allodynia and the hot plate test for thermal hyperalgesia, at baseline and at regular intervals throughout the study.
-
Electrophysiological and Blood Flow Measurements: At the end of the treatment period, measure nerve conduction velocity and sciatic nerve blood flow to assess nerve function.
-
Biochemical and Histological Analysis: Collect sciatic nerve tissue for the analysis of inflammatory markers (e.g., TNF-α, IL-6), oxidative stress markers (e.g., malondialdehyde), and for histological examination of nerve morphology.
Signaling Pathways and Experimental Workflows
Signaling Pathway of SMTP-44D in Diabetic Neuropathy
Caption: SMTP-44D signaling pathway in diabetic neuropathy.
Experimental Workflow for Anticancer Drug Screening
Caption: Workflow for anticancer screening of 4-oxobutanoic acid derivatives.
Conclusion
The 4-oxobutanoic acid scaffold has proven to be a rich source of diverse therapeutic agents. From highly selective GHB receptor agonists for neurological disorders to potent cytotoxic agents for cancer and novel modulators of metabolic pathways, its derivatives continue to demonstrate significant potential in addressing a wide range of unmet medical needs. The comparative data presented in this guide highlights the importance of targeted chemical modifications to enhance potency, selectivity, and safety. Future research should continue to explore the vast chemical space around this versatile core, integrating mechanistic studies with robust preclinical and clinical evaluations to unlock the full therapeutic potential of this remarkable class of compounds.
References
- 1. SMTP-44D prevents negative symptoms of diabetic neuropathy by inhibiting sciatic nerve apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antioxidant and anti-inflammatory effects of SMTP-44D in a streptozotocin-induced diabetic neuropathy mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. iasp-pain.org [iasp-pain.org]
- 4. Broad-spectrum therapeutic potential of 4-phenylbutyrate in neurological and systemic diseases of viral and non-viral origin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gamma-hydroxybutyrate is a GABAB receptor agonist that increases a potassium conductance in rat ventral tegmental dopamine neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medrxiv.org [medrxiv.org]
- 7. Novel cyclic gamma-hydroxybutyrate (GHB) analogs with high affinity and stereoselectivity of binding to GHB sites in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cloning and functional characterization of a gamma-hydroxybutyrate receptor identified in the human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Gamma-hydroxybutyric acid (GHB) and the mesoaccumbens reward circuit: evidence for GABA(B) receptor-mediated effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 4-phenylbutyrate-for-Children-with-STXBP1-and-SLC6A1-Mutations---A-Pilot-Clinical-Trial [aesnet.org]
- 11. 4-Phenylbutyrate Clinical Trial Starting Recruitment — STXBP1 Foundation [stxbp1disorders.org]
- 12. Phenylbutyrate for Neurodevelopmental Disorders · Info for Participants · Phase Phase < 1 Clinical Trial 2025 | Power | Power [withpower.com]
- 13. benchchem.com [benchchem.com]
- 14. Cytotoxic Effects on Breast Cancer Cell Lines of Chalcones Derived from a Natural Precursor and Their Molecular Docking Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Identification of novel non-toxic and anti-angiogenic α-fluorinated chalcones as potent colchicine binding site inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Chalcone Derivatives: Role in Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. A new pyridazinone exhibits potent cytotoxicity on human cancer cells via apoptosis and poly-ubiquitinated protein accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. jddtonline.info [jddtonline.info]
- 21. SMTP-44D Exerts Antioxidant and Anti-Inflammatory Effects through Its Soluble Epoxide Hydrolase Inhibitory Action in Immortalized Mouse Schwann Cells upon High Glucose Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to LC-MS for Impurity Profiling of 4-Oxobutanoic Acid
Introduction: The Critical Need for Purity
In the realms of pharmaceutical development and metabolic research, the chemical integrity of intermediates is not merely a matter of quality but a cornerstone of safety and efficacy. 4-Oxobutanoic acid, also known as succinic semialdehyde, is a pivotal bifunctional molecule, acting as a key intermediate in the metabolism of the neurotransmitter GABA and as a versatile precursor in the synthesis of various carbocyclic and heterocyclic compounds.[1][2][3] The presence of impurities—be it unreacted starting materials, reaction byproducts, or degradation products—can profoundly impact reaction yields, introduce toxicological risks, and compromise the therapeutic effect of the final active pharmaceutical ingredient (API).[4][5]
This guide provides an in-depth comparison of analytical strategies for the impurity profiling of 4-oxobutanoic acid, with a core focus on the capabilities of Liquid Chromatography-Mass Spectrometry (LC-MS). We will move beyond procedural lists to explain the causality behind methodological choices, offering a framework for developing robust, self-validating analytical systems for researchers, scientists, and drug development professionals.
The Analytical Challenge: Understanding 4-Oxobutanoic Acid
The molecular structure of 4-oxobutanoic acid presents a unique set of analytical challenges. Its high polarity, conferred by the carboxylic acid group, makes it difficult to retain on traditional reversed-phase chromatography columns.[6][7] Furthermore, the presence of a reactive aldehyde group makes the molecule susceptible to degradation and instability, necessitating careful sample handling and processing to ensure accurate analysis.[6] A successful analytical method must therefore offer high selectivity to separate structurally similar impurities from the main component and high sensitivity to detect these impurities at trace levels.
Comparative Overview of Analytical Platforms
A multi-technique approach is often considered for a comprehensive purity assessment.[4] The primary methods for analyzing keto acids include High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[8]
| Parameter | HPLC-UV | GC-MS | LC-MS/MS |
| Specificity | Good, but can be compromised by co-eluting impurities with similar UV absorbance.[8] | Excellent, mass spectral data provides high confidence in identification.[8] | Excellent, high selectivity is achieved through specific precursor-to-product ion transitions (MRM).[8][9] |
| Sensitivity | Moderate (µg/mL range).[8] | High, but dependent on derivatization efficiency. | Very High (pg to ng/mL range), ideal for trace-level impurities.[10][11] |
| Derivatization | Often required to add a UV-active chromophore for sensitive detection.[1] | Mandatory, as 4-oxobutanoic acid is not sufficiently volatile for GC analysis.[1][4] | Often not required, simplifying sample preparation and reducing potential for analytical error.[1] |
| Throughput | High | Lower, due to derivatization and longer run times. | High, with fast chromatographic methods. |
| Application | Best for quantifying the main component and known, non-volatile impurities.[4] | Suited for identifying and quantifying volatile and semi-volatile impurities.[4] | The "gold standard" for quantifying low-abundance analytes in complex matrices and identifying unknown impurities.[1][5][10] |
While HPLC-UV and GC-MS have their merits, LC-MS/MS emerges as the superior technique for comprehensive impurity profiling of 4-oxobutanoic acid. Its ability to analyze the compound directly with exceptional sensitivity and specificity makes it the method of choice for ensuring pharmaceutical quality and safety.[5][10][12]
A Deep Dive into LC-MS Method Development
A robust LC-MS method is a synergistic combination of effective chromatographic separation (the "LC") and selective, sensitive detection (the "MS").
Part A: The Liquid Chromatography Strategy
The primary goal of the LC stage is to achieve chromatographic separation between 4-oxobutanoic acid and its potential impurities. Given its polar nature, the choice of stationary phase is critical.
-
Reversed-Phase Chromatography (RPC): This is the workhorse of HPLC. For 4-oxobutanoic acid, a standard C18 column is a good starting point.[4] However, due to its polarity, retention can be poor. The key mechanistic choice here is to adjust the mobile phase pH. By setting the pH well below the pKa of the carboxylic acid (e.g., pH 2.5-3.0 using formic or phosphoric acid), we suppress its ionization.[6][13] The neutral form of the molecule is less polar and will have a stronger interaction with the C18 stationary phase, leading to better retention and improved peak shape.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative designed specifically for polar compounds.[8] It utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent. This creates a water-enriched layer on the surface of the stationary phase, into which polar analytes like 4-oxobutanoic acid can partition, leading to strong retention.
Part B: The Mass Spectrometry Strategy
The mass spectrometer provides the high sensitivity and specificity required for impurity analysis.
-
Ionization: For 4-oxobutanoic acid, Electrospray Ionization (ESI) is the preferred technique. Given the acidic nature of the molecule, operating in negative ion mode is the logical choice, as it readily loses a proton to form the [M-H]⁻ ion (m/z 101.02).[4][8]
-
Detection and Identification: The choice of mass analyzer depends on the goal: quantifying known impurities or identifying unknown ones.
| Analyzer Type | Primary Use | Mechanism | Advantages | Limitations |
| Triple Quadrupole (QqQ) | Quantification of known impurities | Multiple Reaction Monitoring (MRM): A specific precursor ion is selected, fragmented, and a specific product ion is monitored.[8] | Extremely high sensitivity and selectivity; robust and reliable for target analysis.[9][14] | Poor for identifying unknown compounds as it only monitors for pre-selected ions. |
| High-Resolution MS (HRMS) (e.g., Q-TOF, Orbitrap) | Identification of unknown impurities | Measures the mass-to-charge ratio with very high accuracy (typically <5 ppm). | Provides accurate mass measurement, allowing for the determination of elemental composition and confident identification of unknowns.[10][15] | Generally more expensive and can be less sensitive in targeted quantification mode compared to a dedicated QqQ. |
For a comprehensive impurity profile, a two-pronged approach is ideal: use LC-MS/MS (QqQ) for the sensitive quantification of known and potential impurities, and LC-HRMS to investigate any unexpected peaks to identify novel or process-related impurities.[12][15]
A Validated LC-MS/MS Protocol: A Self-Validating System
A protocol is only trustworthy if it is validated to be fit for its purpose.[16] The following is a detailed protocol for the quantification of impurities in 4-oxobutanoic acid, grounded in the principles of the International Council for Harmonisation (ICH) guidelines.[17][18]
Experimental Workflow Diagram
Step-by-Step Methodology
-
Standard and Sample Preparation:
-
Stock Solutions: Accurately prepare a 1 mg/mL stock solution of the 4-oxobutanoic acid reference standard and any known impurity standards in a 50:50 mixture of acetonitrile and water.
-
Calibration Curve: Perform serial dilutions from the stock solutions to prepare calibration standards ranging from the limit of quantification (LOQ) to approximately 120% of the specification limit for each impurity.[16]
-
Sample Preparation: Accurately weigh and dissolve the 4-oxobutanoic acid test sample in the initial mobile phase to a final concentration of 1 mg/mL.[13]
-
-
LC-MS/MS Instrumentation and Conditions:
-
LC System: UPLC/HPLC system capable of binary gradient elution.
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Gradient Program: A suitable gradient starting with low %B to retain the polar analytes, followed by a ramp to elute them. For example: 0-1 min (2% B), 1-5 min (2-50% B), 5-6 min (50-95% B), 6-7 min (95% B), 7-7.1 min (95-2% B), 7.1-9 min (2% B).
-
MS System: Tandem Quadrupole Mass Spectrometer.
-
Ionization: ESI, Negative Mode.
-
Key Parameters: Optimize capillary voltage, source temperature, and gas flows for maximal signal of the [M-H]⁻ ion for 4-oxobutanoic acid and its impurities.
-
Detection: Develop specific MRM transitions for each impurity and the main component.
-
Method Validation: The Trustworthiness Pillar
The described protocol becomes a self-validating system by rigorously testing its performance against predefined criteria derived from ICH guidelines.[14][19][20]
| Validation Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To ensure the method can accurately measure the analyte in the presence of other components (e.g., other impurities, main component).[9][19] | No interfering peaks at the retention time of the impurities in a blank or matrix-only sample. Peak purity assessment via DAD or HRMS is recommended. |
| Linearity | To demonstrate a direct correlation between analyte concentration and instrument response over a defined range.[9][19] | Correlation coefficient (r²) > 0.99.[14] |
| Accuracy | To ensure the measured value is close to the true value.[19] | Percent recovery of spiked samples should be within 80-120% for low concentrations.[11][21] |
| Precision (Repeatability & Intermediate) | To demonstrate the consistency of results for multiple measurements of the same sample.[19] | Relative Standard Deviation (%RSD) should be <15% at the LOQ and typically <5% at higher concentrations.[8][14] |
| LOD & LOQ | To determine the lowest concentration that can be reliably detected (LOD) and quantified (LOQ).[20] | Signal-to-Noise ratio of ≥3 for LOD and ≥10 for LOQ. |
| Robustness | To demonstrate the method's reliability with small, deliberate variations in method parameters (e.g., pH, column temperature).[19] | System suitability parameters remain within acceptable limits. |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. agilent.com [agilent.com]
- 8. benchchem.com [benchchem.com]
- 9. resolian.com [resolian.com]
- 10. eurofins.it [eurofins.it]
- 11. researchgate.net [researchgate.net]
- 12. resolvemass.ca [resolvemass.ca]
- 13. benchchem.com [benchchem.com]
- 14. ijper.org [ijper.org]
- 15. chimia.ch [chimia.ch]
- 16. database.ich.org [database.ich.org]
- 17. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 18. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 19. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 20. m.youtube.com [m.youtube.com]
- 21. lcms.cz [lcms.cz]
A Senior Application Scientist's Guide to the Validation of Analytical Methods for 4-Aryl-4-Oxobutanoic Acids
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and quality control, the integrity of analytical data is paramount. For the class of compounds known as 4-aryl-4-oxobutanoic acids—important intermediates in the synthesis of various biologically active molecules—the validation of analytical methods is not merely a regulatory formality but a scientific necessity.[1] This guide provides an in-depth comparison of common analytical techniques and a detailed framework for their validation, grounded in the principles of scientific integrity and regulatory compliance. Our approach is built upon the harmonized guidelines of the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP), ensuring that the methodologies described are robust, reliable, and fit for their intended purpose.[2][3][4][5][6][7]
The Analytical Landscape: Choosing the Right Tool
The selection of an analytical technique for 4-aryl-4-oxobutanoic acids is governed by the specific requirements of the analysis, such as the need for quantitation of the active pharmaceutical ingredient (API), the detection of impurities, or characterization of stability. The molecular structure, characterized by a carboxylic acid and a keto group, dictates the physicochemical properties that influence separation and detection.
The most prevalent and effective methods include:
-
High-Performance Liquid Chromatography (HPLC) with UV Detection: A versatile and robust technique, RP-HPLC is often the workhorse for assay and impurity determination of these compounds due to their inherent UV chromophores.[8][9]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Offering high specificity, GC-MS is a powerful tool, particularly for identifying volatile impurities. However, the low volatility of 4-aryl-4-oxobutanoic acids necessitates a chemical derivatization step to convert them into more volatile and thermally stable forms.[8][10]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Considered a gold standard for sensitivity and selectivity, LC-MS/MS is ideal for bioanalytical studies or trace-level impurity quantification. Derivatization may still be employed to enhance ionization efficiency and achieve lower detection limits.[11][12]
The following workflow diagram illustrates the decision-making process for method selection and validation.
Caption: High-level workflow for analytical method selection and validation.
Comparative Performance of Analytical Methods
The choice of method directly impacts key performance characteristics. The following table provides a comparative summary based on typical validation data for 4-oxobutanoic acids and analogous compounds.
| Parameter | HPLC-UV | GC-MS (with Derivatization) | LC-MS/MS | Causality and Rationale |
| Specificity | Good to Excellent | Excellent | Superior | HPLC-UV relies on chromatographic separation and UV absorbance, which can be prone to interference from co-eluting compounds with similar chromophores.[13] MS detection provides mass-to-charge ratio data, offering a much higher degree of certainty in analyte identification. |
| Linearity (R²) | > 0.999[11] | > 0.997[11] | > 0.99[11] | All techniques are capable of excellent linearity. The slightly lower R² for MS techniques can be due to more complex ionization processes compared to the direct proportionality of UV absorbance. |
| Limit of Detection (LOD) | ~0.1 µg/mL[11] | Low ng/mL range[11] | ~10 nmol/L[11] | The sensitivity of MS detectors, particularly tandem MS, is inherently orders of magnitude higher than UV detectors, making them suitable for trace analysis. |
| Accuracy (% Recovery) | 98-102%[14] | Typically 90-110% | 85-115%[11][15] | All methods can achieve high accuracy. The broader acceptance range for LC-MS/MS often reflects its application in more complex matrices (e.g., biological fluids) where extraction efficiency can vary. |
| Precision (%RSD) | < 2%[11] | < 5%[11] | < 15% | HPLC-UV systems are highly refined for quantitative precision. The increased variability in MS methods can stem from fluctuations in the ionization source and detector, especially at lower concentrations. |
| Robustness | High | Moderate | Moderate to High | HPLC methods are generally very robust. The derivatization step required for GC-MS introduces an additional source of variability, making the method less robust to small changes in reaction conditions. |
The Pillars of Validation: A Deeper Look
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[16][17] The core parameters, as defined by the ICH Q2(R2) guideline, form a self-validating system where each parameter supports the others.[2][18][19]
Caption: Interrelationship of key analytical validation parameters.
-
Specificity: This is the ability to assess the analyte unequivocally in the presence of other components, such as impurities, degradation products, or matrix components.[13][19] For a 4-aryl-4-oxobutanoic acid assay, this is demonstrated by spiking the drug product with known impurities and showing that the assay result is unaffected. For impurity methods, it involves demonstrating that all potential impurities can be separated from each other and the main analyte.
-
Linearity: The method's ability to produce test results that are directly proportional to the concentration of the analyte within a given range.[14] This is fundamental for quantification, as it establishes the mathematical relationship (typically a regression line) used to calculate the concentration of unknown samples.
-
Accuracy: The closeness of the test results to the true value.[19] It is typically determined by analyzing a sample of known concentration (e.g., a certified reference material or a sample spiked with a known amount of analyte) and expressing the result as a percentage of recovery.[20]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (%RSD) and is evaluated at three levels:
-
Repeatability: Precision under the same operating conditions over a short interval.
-
Intermediate Precision: Precision within the same laboratory but with different analysts, on different days, or with different equipment.
-
Reproducibility: Precision between different laboratories.
-
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): These parameters define the sensitivity of the method. The LOD is the lowest amount of analyte that can be detected but not necessarily quantitated with acceptable accuracy and precision.[18] The LOQ is the lowest amount that can be reliably quantified.[18] These are critical for impurity and degradation product analyses.
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[18]
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature).[20] This provides an indication of its reliability during normal usage.
Experimental Protocols: A Practical Guide
The following protocols provide a detailed, step-by-step methodology for the validation of two key analytical techniques for 4-aryl-4-oxobutanoic acids.
Protocol 1: Validation of a Reversed-Phase HPLC-UV Method
This protocol outlines the validation of an assay for a generic 4-phenyl-4-oxobutanoic acid, adhering to ICH Q2(R2) guidelines.
1. Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent, with a quaternary pump, autosampler, and diode-array detector (DAD).
-
Column: C18, 150 x 4.6 mm, 5 µm particle size.
-
Mobile Phase: 20 mM Potassium Phosphate buffer (pH adjusted to 2.5 with phosphoric acid) : Acetonitrile (60:40 v/v).[21][22]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.[21]
-
Detection Wavelength: 245 nm (determine λmax experimentally).
-
Injection Volume: 10 µL.
2. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 25 mg of 4-phenyl-4-oxobutanoic acid reference standard and dissolve in 25 mL of mobile phase.
-
Sample Stock Solution (1 mg/mL): Prepare a solution of the drug product or substance to achieve a target concentration of 1 mg/mL in the mobile phase.
3. Validation Experiments:
-
Specificity:
-
Inject a blank (mobile phase) and a placebo solution to ensure no interfering peaks at the analyte's retention time.
-
Perform forced degradation studies (acid, base, oxidation, heat, light) on the sample.
-
Analyze the stressed samples to demonstrate that degradation peaks are resolved from the main analyte peak (peak purity analysis using DAD is essential).
-
-
Linearity:
-
Prepare a series of at least five concentrations from the stock solution, typically covering 50% to 150% of the target assay concentration (e.g., 0.5, 0.75, 1.0, 1.25, 1.5 mg/mL).
-
Inject each concentration in triplicate.
-
Plot a graph of mean peak area versus concentration and perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.
-
-
Accuracy (% Recovery):
-
Prepare placebo samples spiked with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare three samples at each level.
-
Analyze the samples and calculate the percentage recovery. Acceptance criteria are typically 98.0% to 102.0%.[14]
-
-
Precision (%RSD):
-
Repeatability: Prepare six individual samples at 100% of the target concentration. Analyze them on the same day with the same analyst and instrument. The %RSD should be ≤ 2.0%.
-
Intermediate Precision: Repeat the analysis of six samples on a different day with a different analyst. The %RSD between the two sets of data should meet predefined criteria.
-
-
Range: The range is confirmed by the linearity, accuracy, and precision data. For an assay, this is typically 80% to 120% of the test concentration.
-
Robustness:
-
Introduce small, deliberate changes to the method parameters one at a time (e.g., flow rate ±0.1 mL/min, column temperature ±2 °C, mobile phase pH ±0.1).
-
Analyze a system suitability solution under each condition and evaluate the impact on retention time, peak area, and resolution.
-
Protocol 2: Validation of a GC-MS Method (with Derivatization)
This protocol is for the quantification of 4-oxobutanoic acid, which requires derivatization for GC analysis.
1. Derivatization Procedure:
-
Rationale: A two-step derivatization is employed. First, methoximation stabilizes the keto group to prevent tautomerization. Second, silylation replaces the acidic proton on the carboxyl group, increasing volatility and thermal stability.[10]
-
Step 1: Methoximation:
-
Evaporate the sample extract to dryness under a stream of nitrogen.
-
Add 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL).
-
Seal the vial and incubate at 37°C for 90 minutes.[10]
-
-
Step 2: Silylation:
-
Add 80 µL of a silylating agent like N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).
-
Seal the vial and incubate at 70°C for 45 minutes.[10]
-
Cool to room temperature before injection.
-
2. Instrumentation and Conditions:
-
GC-MS System: Agilent 7890B GC with a 5977B MSD or equivalent.
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Program: Initial temp 70°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min.
-
Injector Temp: 280°C.
-
MSD Transfer Line Temp: 280°C.
-
Ion Source Temp: 230°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of the derivatized analyte. Full Scan for identification.
3. Validation Experiments:
-
Validation proceeds similarly to the HPLC method, using the derivatized standards and samples. Key considerations include:
-
Specificity: Analyze derivatized blanks and placebos to ensure no interference from derivatization reagents or matrix components.
-
Precision: The precision evaluation will also assess the reproducibility of the derivatization reaction itself.
-
Robustness: Test the effect of slight variations in derivatization time and temperature.
-
References
- 1. The study of the reaction paths of 4-aryl-4-oxobutanoic acids with terminal aliphatic <i>N,N</i>-diamines - Arabian Journal of Chemistry [arabjchem.org]
- 2. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 3. USP <1225> Method Validation - BA Sciences [basciences.com]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 6. Analytical Procedures and Methods Validation for Drugs and Biologics | FDA [fda.gov]
- 7. â©1225⪠Validation of Compendial Procedures [doi.usp.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. drugfuture.com [drugfuture.com]
- 14. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 15. omicsonline.org [omicsonline.org]
- 16. uspbpep.com [uspbpep.com]
- 17. database.ich.org [database.ich.org]
- 18. m.youtube.com [m.youtube.com]
- 19. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 20. propharmagroup.com [propharmagroup.com]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
Safety Operating Guide
Essential Guide to the Safe Disposal of 4-(2,4-Dimethylphenyl)-4-oxobutanoic Acid
Proper disposal of 4-(2,4-Dimethylphenyl)-4-oxobutanoic acid is crucial to ensure the safety of laboratory personnel and to prevent environmental contamination. This guide provides a step-by-step operational plan for its disposal.
Hazard Identification and Risk Assessment
Based on data for the closely related isomer, 4-(2,5-Dimethylphenyl)-4-oxobutanoic acid, this compound should be handled as a hazardous substance. The primary hazards are summarized in the table below.
| Hazard Classification | GHS Hazard Statement |
| Acute toxicity, oral (Category 4) | H302: Harmful if swallowed |
| Skin corrosion/irritation (Category 2) | H315: Causes skin irritation |
| Serious eye damage/eye irritation (Category 2A) | H319: Causes serious eye irritation |
| Specific target organ toxicity, single exposure (Category 3) | H335: May cause respiratory irritation |
| (Data based on 4-(2,5-Dimethylphenyl)-4-oxobutanoic acid)[3] |
Personal Protective Equipment (PPE)
Before handling or disposing of this compound, ensure that the following personal protective equipment is worn:
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Eye and Face Protection: Safety goggles and, if there is a risk of splashing, a face shield.[6]
-
Body Protection: A fully buttoned laboratory coat.[6]
Step-by-Step Disposal Protocol
1. Waste Segregation and Collection (Solid Waste):
-
All solid waste contaminated with this compound, including weigh boats, contaminated paper towels, and gloves, must be collected in a designated hazardous waste container.
-
The container must be made of a compatible material, be in good condition, and have a secure lid.
-
Label the container clearly with "Hazardous Waste" and the full chemical name: "this compound".[7]
2. Aqueous Waste Management:
-
Any aqueous solutions containing this compound should be collected in a separate, clearly labeled "Aqueous Hazardous Waste" container.
-
Do not mix with other waste streams, particularly incompatible chemicals.
-
For small quantities of dilute acidic solutions, neutralization may be an option, but this must be performed in a fume hood and in strict accordance with your institution's EHS guidelines.[8] Generally, this involves slowly adding a dilute base (like sodium bicarbonate) while monitoring the pH. However, due to the potential for unknown reactivity, collection for professional disposal is the preferred method.
3. Spill Cleanup:
-
In the event of a spill, evacuate the immediate area.
-
Wear appropriate PPE, including respiratory protection if dust is generated.
-
Gently cover the spill with a suitable absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent). Avoid creating dust.
-
Carefully sweep the absorbed material into the designated solid hazardous waste container.
-
Clean the spill area with soap and water, and collect the cleaning materials for disposal as hazardous waste.
4. Final Disposal:
-
Store the sealed and labeled hazardous waste container in a designated satellite accumulation area (SAA) until it is collected by your institution's EHS personnel or a licensed hazardous waste disposal contractor.[9]
-
Ensure that all required documentation for hazardous waste pickup is completed accurately.
Experimental Protocols Cited
While no specific experimental protocols for the disposal of this exact compound were found, the general laboratory procedure for handling solid chemical waste forms the basis of this guidance. This involves careful handling to avoid dust generation, use of appropriate PPE, and segregation into properly labeled waste containers for disposal by a certified entity.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: A flowchart illustrating the step-by-step process for the safe disposal of this compound.
References
- 1. 4-(2,5-Dimethylphenyl)-4-oxobutanoic acid - Wikidata [wikidata.org]
- 2. chembk.com [chembk.com]
- 3. 4-(2,5-Dimethylphenyl)-4-oxobutanoic acid | C12H14O3 | CID 220095 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. dtsc.ca.gov [dtsc.ca.gov]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. Chemical waste - Wikipedia [en.wikipedia.org]
- 8. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling 4-(2,4-Dimethylphenyl)-4-oxobutanoic acid
For Immediate Implementation by Laboratory Personnel
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is the first line of defense against the potential hazards associated with 4-(2,4-Dimethylphenyl)-4-oxobutanoic acid. The following table summarizes the required PPE for handling this compound.
| PPE Category | Item | Standard/Specification | Purpose |
| Hand Protection | Chemical-resistant gloves | Nitrile or butyl rubber gloves are recommended. | To prevent skin contact and potential irritation. |
| Eye and Face Protection | Safety goggles | ANSI Z87.1 compliant | To protect eyes from dust particles and splashes. |
| Face shield | Worn in addition to goggles | Recommended when there is a significant risk of splashing. | |
| Body Protection | Laboratory coat | Fully buttoned with sleeves covering the wrist | To protect skin and clothing from contamination. |
| Chemical-resistant apron | Recommended for handling larger quantities | To provide an additional layer of protection against spills. | |
| Respiratory Protection | N95 respirator or higher | NIOSH-approved | Required when handling the powder outside of a certified chemical fume hood to prevent respiratory irritation. |
Operational Plan: Step-by-Step Handling Procedures
All handling of this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
1. Preparation and Weighing:
-
Before handling, ensure all required PPE is correctly worn.
-
Conduct all weighing and transfer of the solid compound within a chemical fume hood to control airborne particles.
-
Use a disposable weigh boat or paper to handle the powder.
-
Pour the powder slowly and carefully to minimize dust generation.
2. Experimental Use:
-
When working with the compound in solution, handle it with the same level of caution as the solid form.
-
Avoid direct contact with the skin, eyes, and clothing.
-
Keep containers tightly closed when not in use to prevent the release of vapors.
-
Perform all procedures carefully to minimize the creation of splashes or aerosols.
3. Spill Cleanup:
-
In the event of a spill, evacuate the immediate area and restrict access.
-
Wearing the appropriate PPE, gently cover the spill with an absorbent material suitable for acidic compounds (e.g., sodium bicarbonate or a commercial acid spill neutralizer).
-
Carefully sweep the neutralized material into a designated hazardous waste container. Avoid creating dust.
-
Clean the spill area with soap and water.
Disposal Plan: Managing Chemical Waste
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
-
All solid waste contaminated with the compound (e.g., weigh boats, contaminated paper towels, gloves) must be collected in a designated, labeled hazardous waste container.
-
Aqueous waste solutions containing this compound should be collected in a separate, clearly labeled "Acidic Organic Waste" container.
2. Aqueous Waste Neutralization (for small quantities):
-
For small amounts of acidic aqueous waste generated during experimentation, neutralization can be performed as a procedural step within a chemical fume hood.
-
Slowly add a dilute base (e.g., 1M sodium hydroxide) to the acidic solution while stirring.
-
Monitor the pH using pH indicator strips or a calibrated pH meter.
-
Continue adding the base until the pH is between 6.0 and 8.0.
-
The neutralized
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
